Technical Documentation Center

ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Core Science & Biosynthesis

Foundational

Technical Dossier: Chemical Structure & Synthetic Analysis of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Abstract This technical guide provides a comprehensive structural and synthetic analysis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (CAS Registry Number: Generic/Analogous). As a secondary amine tethered to a N-alky...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (CAS Registry Number: Generic/Analogous). As a secondary amine tethered to a N-alkylated pyrazole core, this molecule represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structural architecture balances the lipophilicity of the propyl tail with the polarizability of the pyrazole-amine motif, making it an ideal scaffold for kinase inhibition and GPCR ligand design. This dossier details the physicochemical profile, robust synthetic pathways, and analytical characterization standards required for its integration into high-throughput screening libraries.

Structural Architecture & Physicochemical Profile[1]

The molecule consists of three distinct pharmacophoric domains: the 1H-pyrazole core , the N1-propyl lipophilic tail , and the C4-ethylaminomethyl polar head . Understanding the interplay between these domains is critical for predicting bioavailability and binding affinity.

Molecular Descriptors
PropertyValue (Calculated)Significance
IUPAC Name N-ethyl-1-(1-propyl-1H-pyrazol-4-yl)methanamineOfficial nomenclature for registry.
Molecular Formula C

H

N

Stoichiometry for mass balance.
Molecular Weight 167.25 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3).
cLogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
pKa (Basic N) ~9.5 (Secondary Amine)Protonated at physiological pH (7.4); cation-pi interaction potential.
H-Bond Donors 1 (NH)Critical for active site recognition.
H-Bond Acceptors 2 (Pyrazole N2, Amine N)Interactions with backbone amides in proteins.
Rotatable Bonds 5High flexibility, allowing induced-fit binding.
Pharmacophore Decomposition

The structural logic of this molecule is defined by its ability to interact with specific biological pockets:

  • The Pyrazole Core: Acts as a bioisostere for imidazole or phenol rings. The N2 nitrogen often serves as a hydrogen bond acceptor in kinase hinge regions.

  • The Propyl Tail: Provides a hydrophobic anchor. In many ATP-competitive inhibitors, this group occupies the hydrophobic back-pocket (Gatekeeper region).

  • The Secondary Amine: Provides solubility and a handle for further diversification (e.g., urea formation, amidation) to generate lead compounds.

Synthetic Strategy: Reductive Amination[2]

While direct alkylation is possible, it is prone to over-alkylation (quaternary ammonium salt formation). The industry-standard protocol for synthesizing secondary amines of this class is Reductive Amination . This approach ensures regioselectivity and high yield.

Retrosynthetic Analysis

The molecule is disconnected at the C-N bond between the methylene linker and the ethylamine group.

  • Precursor A: 1-propyl-1H-pyrazole-4-carbaldehyde.

  • Precursor B: Ethylamine (available as hydrochloride or solution).

Forward Synthesis Protocol

Reaction Type: One-pot Reductive Amination Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE/THF.

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and Ethylamine (1.2 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add catalytic Acetic Acid (AcOH, 1-2 drops) to promote iminium ion formation. Stir at Room Temperature (RT) for 1 hour. Note: Monitoring by TLC should show disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH

    
     due to its selectivity for imines over aldehydes, preventing direct reduction of the starting material.
    
  • Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO

    
    . Extract with Dichloromethane (DCM).
    
  • Purification: The secondary amine can be purified via flash column chromatography (Silica gel, DCM:MeOH:NH

    
     gradient).
    
Synthetic Workflow Diagram

Synthesispathway Aldehyde 1-propyl-1H-pyrazole- 4-carbaldehyde Intermediate Iminium Ion (Transient) Aldehyde->Intermediate Condensation Amine Ethylamine Amine->Intermediate Product Ethyl[(1-propyl-1H-pyrazol- 4-yl)methyl]amine Intermediate->Product Hydride Transfer Reagent STAB / AcOH (Reduction) Reagent->Intermediate Activates

Figure 1: One-pot reductive amination pathway utilizing STAB for selective reduction of the in situ generated imine.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, CDCl )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.45, 7.30 Singlets (s)1H, 1HPyrazole C3-H and C5-H (Aromatic).
4.05 Triplet (t)2HN-CH

-CH

-CH

(Propyl N-methylene).
3.70 Singlet (s)2HPyrazole-CH

-NH (Benzylic-like).
2.65 Quartet (q)2HNH-CH

-CH

(Ethyl methylene).
1.85 Multiplet (m)2HN-CH

-CH

-CH

(Propyl middle CH

).
1.10 Triplet (t)3HEthyl CH

.
0.90 Triplet (t)3HPropyl CH

.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Expected Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern: Loss of ethyl group (

    
    ) or cleavage at the methylene bridge are common in MS/MS experiments.
    

Medicinal Chemistry Applications

This molecule is rarely a final drug but serves as a critical intermediate or fragment .

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this scaffold is ideal for:

  • Kinase Inhibition: The pyrazole nitrogen (N2) mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., JAK, Aurora kinases).

  • GPCR Ligands: The basic amine interacts with Aspartate residues (Asp3.32) common in aminergic GPCR binding pockets (Dopamine, Serotonin receptors).

Structural Activity Relationship (SAR) Logic

Modifying this core allows for rapid SAR exploration:

  • N1-Propyl Variation: Changing propyl to phenyl or isopropyl alters metabolic stability and hydrophobic pocket occupancy.

  • Amine Functionalization: Converting the secondary amine to a urea or amide dramatically changes the H-bond donor/acceptor profile, often used to pick up interactions with the "sugar pocket" of kinases.

Biological Interaction Diagram

BioInteraction cluster_Target Biological Target Interaction (Kinase/GPCR) Molecule Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine Hinge Hinge Region (H-Bond Acceptor) Molecule->Hinge Pyrazole N2 Asp Aspartate Residue (Ionic Interaction) Molecule->Asp Protonated Amine (NH2+) HydroPocket Hydrophobic Pocket (Van der Waals) Molecule->HydroPocket Propyl Tail

Figure 2: Predicted binding modes of the scaffold within a theoretical active site, highlighting critical interaction points.

References

  • Review of Pyrazole Scaffolds: Ansari, A., et al. "Biological activities of pyrazole derivatives."[1][2][3][4][5] Journal of Advanced Pharmaceutical Technology & Research, 2017.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Fragment-Based Drug Discovery Rules: Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 2003.

  • PubChem Compound Summary (Analogous): National Center for Biotechnology Information. "1-Ethyl-3-methyl-1H-pyrazol-4-amine."[6] PubChem Compound Database.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-1-propyl-1H-pyrazol-4-yl-methanamine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-ethyl-1-propyl-1H-pyrazol-4-yl-methanamine is a novel small molecule with potential applications in drug discovery. As with any promisin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-1-propyl-1H-pyrazol-4-yl-methanamine is a novel small molecule with potential applications in drug discovery. As with any promising candidate, a thorough understanding of its physicochemical properties is paramount for guiding lead optimization, formulation development, and predicting its pharmacokinetic profile. This technical guide provides a comprehensive framework for the systematic characterization of this compound. It moves beyond a simple listing of parameters to detail the underlying scientific principles and field-proven experimental protocols necessary for generating a robust data package. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for informed decision-making in a drug development pipeline.

Introduction and Molecular Overview

The subject of this guide is N-ethyl-1-propyl-1H-pyrazol-4-yl-methanamine. Its structure features a 1,4-disubstituted pyrazole core, a heterocyclic scaffold prevalent in medicinal chemistry. The N1 position is substituted with a propyl group, while the C4 position bears an N-ethylaminomethyl moiety.

Chemical Structure:

N-ethyl-1-propyl-1H-pyrazol-4-yl-methanamine

The key structural features suggest it is a basic compound, with the secondary amine being the most likely site of protonation. The interplay between the N-alkyl substitutions will influence its lipophilicity, solubility, and interaction with biological targets. A comprehensive physicochemical profile is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide outlines the critical experimental evaluations required.

Ionization Constant (pKa) Determination

The pKa is a critical parameter that dictates the extent of a molecule's ionization at a given pH.[3][4] This influences solubility, permeability across biological membranes, and target binding. For N-ethyl-1-propyl-1H-pyrazol-4-yl-methanamine, the secondary amine is expected to be the primary basic center.

Causality Behind Experimental Choice

Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[5] The method involves monitoring pH changes as a titrant (acid or base) is incrementally added to a solution of the compound. The inflection point of the resulting titration curve corresponds to the pKa.[6] This direct measurement provides an unambiguous value for the macroscopic pKa, which is a composite of the microscopic ionization constants of all tautomers and conformers in solution.[7]

Experimental Workflow: Potentiometric Titration

The workflow for determining the pKa is a systematic process designed to ensure data integrity.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare 0.1 M HCl & 0.1 M NaOH Titrants prep3 Prepare 1 mM Compound Solution in 0.15 M KCl titrate1 Acidify sample to ~pH 2 with 0.1 M HCl prep3->titrate1 titrate2 Titrate with 0.1 M NaOH, recording pH vs. volume titrate1->titrate2 titrate3 Continue until ~pH 12 titrate2->titrate3 analysis1 Plot Titration Curve (pH vs. Titrant Volume) titrate3->analysis1 analysis2 Calculate 1st Derivative to find Inflection Point analysis1->analysis2 analysis3 Determine pKa analysis2->analysis3 analysis4 Repeat (n=3) & Calculate Average ± SD analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol
  • Instrument Calibration : Calibrate a potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[6]

  • Solution Preparation :

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Dissolve the compound in a solution of 0.15 M KCl (to maintain constant ionic strength) to achieve a final concentration of approximately 1 mM.[6]

  • Titration Procedure :

    • Place 20 mL of the compound solution into a jacketed titration vessel maintained at 25°C.

    • Purge the solution with nitrogen to remove dissolved CO2.

    • Acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

    • Begin titration by adding small, precise aliquots of 0.1 M NaOH. Record the pH after each addition, ensuring the reading is stable.[6]

    • Continue the titration until the pH reaches 12.0-12.5.

  • Data Analysis :

    • Plot the pH versus the volume of NaOH added.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve identifies the inflection point, where the pH equals the pKa.

    • Perform a minimum of three independent titrations to ensure reproducibility.[6]

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. It is expressed as LogP (for the neutral species) or LogD (the partition coefficient at a specific pH, accounting for ionized species).

Causality Behind Experimental Choice

While the traditional shake-flask method is conceptually simple, it is low-throughput and can be confounded by impurities and emulsion formation. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a superior, high-throughput method for estimating LogP.[8][9] It relies on the principle that a compound's retention time on a hydrophobic stationary phase (like C18) is linearly correlated with its LogP.[10][11] By calibrating the system with a set of standards with known LogP values, the LogP of the test compound can be accurately determined.[8][12]

Experimental Workflow: LogP Determination by RP-HPLC

LogP_Workflow cluster_setup System Setup & Calibration cluster_sample Sample Analysis cluster_calc Calculation setup1 Select Standards (Set of compounds with known LogP) setup2 Run Standards via RP-HPLC (Isocratic Elution) setup1->setup2 setup3 Measure Retention Time (tR) for each standard setup2->setup3 setup4 Create Calibration Curve (LogP vs. log k') setup3->setup4 calc2 Interpolate LogP from Calibration Curve setup4->calc2 sample1 Prepare & Inject Test Compound sample2 Measure Retention Time (tR) sample1->sample2 calc1 Calculate Capacity Factor (k') k' = (tR - t0) / t0 sample2->calc1 calc1->calc2

Caption: Workflow for LogP determination by RP-HPLC.

Detailed Protocol
  • System Preparation :

    • Use an HPLC system with a C18 column.

    • The mobile phase should be a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for LogD7.4 determination) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration :

    • Select a set of 5-7 commercially available standards with well-established LogP values that bracket the expected LogP of the test compound.

    • Inject each standard individually and measure its retention time (t_R_). Also, measure the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_.

    • Plot the known LogP values of the standards against their corresponding log k' values. Perform a linear regression to generate a calibration curve.

  • Sample Analysis :

    • Dissolve N-ethyl-1-propyl-1H-pyrazol-4-yl-methanamine in the mobile phase.

    • Inject the sample onto the HPLC system using the same conditions as the standards and measure its retention time.

  • Calculation :

    • Calculate the log k' for the test compound.

    • Using the linear regression equation from the calibration curve, calculate the LogP/LogD of the test compound.

Aqueous Solubility

Aqueous solubility is a critical property that limits oral absorption and the feasibility of intravenous formulations.[13] Poor solubility can lead to unreliable results in in vitro assays and hinder in vivo studies.[14] It is essential to measure both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility : Measures the concentration of a compound in solution after a short incubation period when added from a concentrated DMSO stock. It reflects the solubility under conditions often found in high-throughput screening assays.[14][15] The most common methods are turbidimetric or direct UV/LC-MS analysis after filtration.[16][17]

  • Thermodynamic Solubility : Represents the true equilibrium solubility of a compound's most stable solid form in a saturated solution. It is determined by incubating an excess of the solid compound over a longer period (e.g., 24 hours) and is crucial for preformulation and understanding bioavailability.[13][16] The shake-flask method is the standard approach.

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)
  • Preparation : Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Assay :

    • In a 96-well plate, add phosphate-buffered saline (PBS, pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., <2%).[15]

    • Perform serial dilutions across the plate.

    • Incubate the plate with shaking for 1-2 hours at room temperature.[15]

  • Measurement : Read the plate on a nephelometer, which measures light scattering caused by precipitated particles.[14] The solubility limit is the concentration at which the light scattering signal significantly increases above the baseline.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation : Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of buffer (e.g., PBS, pH 7.4).

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[16]

  • Separation : Separate the undissolved solid from the supernatant by filtration or centrifugation.

  • Quantification : Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[16]

Chemical and Physical Stability

Stability testing is a cornerstone of drug development, providing critical information on a compound's shelf-life and potential degradation pathways.[][19] It ensures that the Active Pharmaceutical Ingredient (API) maintains its identity, purity, and potency over time under various environmental conditions.[][20]

Causality Behind Stability Studies

Stability studies are designed to simulate the effects of storage and handling.[]

  • Solution Stability : Assesses degradation in relevant biological or formulation buffers (e.g., at pH 7.4 and acidic pH) to identify potential liabilities during in vitro and in vivo studies.

  • Solid-State Stability : Evaluates the integrity of the API powder under accelerated conditions (high temperature and humidity) to predict long-term shelf life and inform storage requirements.[19][21]

  • Photostability : Determines if the compound is sensitive to light, which dictates packaging requirements.[22]

Experimental Protocol: Stability Assessment
  • Sample Preparation :

    • Solution : Prepare a solution of the compound (e.g., 10 µM) in relevant buffers (e.g., pH 2.0, pH 7.4).

    • Solid-State : Place accurately weighed amounts of the solid compound in open and closed vials.

  • Incubation :

    • Store solution samples at room temperature and 37°C.

    • Store solid-state samples in controlled environmental chambers, for example, at 40°C / 75% Relative Humidity (RH) as per ICH guidelines for accelerated stability.[21]

    • Expose a separate set of samples to a controlled light source for photostability testing.

  • Analysis :

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours for solution; 1, 2, 4 weeks for solid-state), collect samples.

    • Analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from potential degradants).

    • Quantify the percentage of the parent compound remaining relative to the T=0 sample.

Solid-State Characterization

The solid-state properties of an API can profoundly impact its manufacturing, stability, and bioavailability.[23][24] It is crucial to characterize the initial solid form of the compound to identify its nature (crystalline or amorphous) and to screen for polymorphism—the ability of a substance to exist in multiple crystal forms.[25][26]

Causality Behind Experimental Choices
  • X-Ray Powder Diffraction (XRPD) : This is the definitive technique for identifying the solid form. A crystalline material will produce a unique pattern of sharp peaks, while an amorphous material will produce a broad halo.[26]

  • Differential Scanning Calorimetry (DSC) : This thermal analysis technique measures the heat flow into or out of a sample as it is heated. It can identify melting points, glass transitions (for amorphous material), and polymorphic phase transitions, providing information on the form's thermal stability.[25][26]

Analytical Workflow

SolidState_Workflow cluster_analysis Primary Characterization cluster_results Interpretation start API Solid Sample xrpd X-Ray Powder Diffraction (XRPD) start->xrpd dsc Differential Scanning Calorimetry (DSC) start->dsc crystalline Crystalline Form (Sharp XRPD Peaks, Sharp Melting Endotherm in DSC) xrpd->crystalline Pattern of sharp peaks amorphous Amorphous Form (Broad XRPD Halo, Glass Transition (Tg) in DSC) xrpd->amorphous Broad halo dsc->crystalline Sharp endotherm (Melting Point) dsc->amorphous Step change in baseline (Tg)

Caption: Primary workflow for solid-state characterization.

Summary of Physicochemical Data

All quantitative data should be consolidated into a clear, summary table for easy reference and comparison.

Physicochemical ParameterMethodPredicted/Measured ValueConditions
pKa Potentiometric Titratione.g., 9.5 ± 0.125°C, 0.15 M KCl
LogP (n-octanol/water)RP-HPLCe.g., 2.8Isocratic, pH 7.4 buffer
Kinetic Solubility Turbidimetrice.g., 85 µMPBS, pH 7.4, 2% DMSO
Thermodynamic Solubility Shake-Flask (HPLC-UV)e.g., 55 µM (0.012 mg/mL)PBS, pH 7.4, 24h @ 25°C
Solution Stability (t½) HPLC-UVe.g., > 48 hourspH 7.4 Buffer, 25°C
Solid Form XRPD / DSCe.g., Crystalline Form IAmbient Temperature
Melting Point (T_m_) DSCe.g., 152 °C10 °C/min heating rate

Note: Values in the table are hypothetical examples for illustrative purposes.

Conclusion

The systematic characterization of N-ethyl-1-propyl-1H-pyrazol-4-yl-methanamine using the robust, validated protocols detailed in this guide is a critical step in its evaluation as a potential drug candidate. The resulting data on ionization, lipophilicity, solubility, stability, and solid-state form provide a foundational understanding of the molecule's behavior. This comprehensive physicochemical profile enables rational decision-making for medicinal chemists, aids formulation scientists in developing appropriate delivery systems, and allows for more accurate predictions of in vivo performance, ultimately accelerating the journey from discovery to development.

References

  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.

  • Auriga Research. Solid State Characterization.

  • Research and Reviews. Solid-State Characterization in Drug Development and Formulation.

  • Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

  • Wiley. Solid State Characterization of Pharmaceuticals.

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

  • ResearchGate. Characterization of Pharmaceutical Compounds in the Solid State.

  • Solitek Pharma. Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.

  • J-Stage. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery.

  • Almac. Spotlight on stability: API and drug product testing.

  • ResearchGate. Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.

  • Creative Biolabs. Physicochemical Characterization.

  • Ensuring the Quality of Active Pharmaceutical Ingredients.

  • Sieroń, A. et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC.

  • Wright, A. D. et al. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • Meanwell, N. A. (2018). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

  • Chemox. Why Stability Testing Matters in Pharmaceutical API Development.

  • BioDuro. ADME Solubility Assay.

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

  • Pace Analytical. Physicochemical Characterization.

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks.

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

  • Zhang, S. et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed.

  • Rupp, M. Predicting the pKa of Small Molecules.

Sources

Foundational

Therapeutic potential of pyrazole methylamine derivatives in drug discovery

The following technical guide details the therapeutic utility, chemical architecture, and synthesis of Pyrazole Methylamine derivatives in modern drug discovery. Executive Summary The pyrazole methylamine motif—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical architecture, and synthesis of Pyrazole Methylamine derivatives in modern drug discovery.

Executive Summary

The pyrazole methylamine motif—specifically the (1H-pyrazolyl)methylamine scaffold—has emerged as a "privileged structure" in medicinal chemistry. Unlike simple pyrazoles which often serve as core scaffolds, the methylamine extension provides a critical bifunctional linker . It combines the aromatic stability and hydrogen-bonding capability of the pyrazole ring with a flexible, basic amine handle capable of engaging specific residues (e.g., Asp, Glu) in deep protein pockets.

This guide analyzes the application of this moiety in Kinase Inhibition (Oncology) and PDE10A modulation (CNS), detailing the structural causality behind its success and providing validated protocols for its synthesis.

Chemical Architecture & SAR Logic

The Pharmacophore Triad

The success of the pyrazole methylamine derivative lies in its ability to satisfy three distinct pharmacological requirements simultaneously:

FeatureChemical BasisTherapeutic Function
1.[1][2][3][4][5][6][7][8] The Pyrazole Core 5-membered aromatic heterocycle (6π electrons).Acts as a bioisostere for phenyl/pyridine rings but with higher water solubility. Serves as a rigid spacer.
2. The Methylene Linker

hybridized carbon (-CH₂-).
Breaks conjugation, allowing the amine to adopt a non-planar conformation essential for "induced fit" binding in enzymes.
3. The Distal Amine Primary or secondary amine (

).
Forms salt bridges with acidic residues (Asp/Glu) in the ATP-binding site or solvent-exposed regions.
Structural Logic Diagram

The following diagram illustrates the pharmacophore interactions typical of this scaffold in a kinase ATP-binding pocket.

G Pyrazole Pyrazole Core (Rigid Scaffold) Linker Methylene Linker (Rotational Freedom) Pyrazole->Linker Attachment (C3/C4) Hinge Hinge Region (H-Bonding) Pyrazole->Hinge π-Stacking / H-Bond Amine Distal Amine (Basic Center) Linker->Amine Extension Target Target Residue (e.g., Asp/Glu) Amine->Target Salt Bridge / H-Bond

Figure 1: Pharmacophore model of Pyrazole Methylamine binding in a kinase pocket.

Therapeutic Case Studies

Oncology: ALK and ROS1 Inhibition (Lorlatinib)

In the development of Lorlatinib (PF-06463922) , a third-generation ALK inhibitor, the aminomethyl pyrazole fragment was pivotal.

  • Challenge: Overcoming resistance mutations (e.g., G1202R) and penetrating the Blood-Brain Barrier (BBB).[9]

  • Solution: The pyrazole methylamine unit was incorporated into a macrocycle. The amine nitrogen is not free but part of an amide linkage, yet the geometry provided by the methyl-pyrazole scaffold was crucial for macrocyclization, which restricted the rotatable bonds and improved metabolic stability.

  • Outcome: High potency against resistant mutants and excellent CNS availability.

CNS Disorders: PDE10A Inhibitors (MK-8189)

Phosphodiesterase 10A (PDE10A) inhibitors are targets for schizophrenia.

  • Mechanism: Researchers utilized 4-(aminomethyl)pyrazole fragments to replace lipophilic aryl groups.

  • Benefit: The introduction of the basic amine via the methylene linker lowered

    
    , improved solubility, and reduced off-target ion channel activity (hERG inhibition) compared to purely lipophilic analogs.
    

Synthetic Strategies & Protocols

Synthesis of pyrazole methylamines requires navigating the "regioselectivity problem" of the pyrazole nitrogen alkylation. Below are two validated pathways.

Pathway A: Reductive Amination (Standard)

Best for rapid analog generation in early discovery.

  • Start: 1-Methyl-1H-pyrazole-4-carbaldehyde.

  • Reagent: Primary amine (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Conditions: DCM/DCE, catalytic Acetic Acid, RT.

Pathway B: The "Lorlatinib Fragment" Route (Scale-Up)

This route is preferred for generating the specific 3-amino-4-methylpyrazole or 4-aminomethyl fragments used in complex macrocycles.

Protocol: Synthesis of Protected Aminomethyl Pyrazole Intermediate

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Hydrazine hydrate, Ethyl acetoacetate derivatives.
    

Step-by-Step Workflow:

  • Condensation: React ethyl (ethoxymethylene)cyanoacetate with hydrazine to form the pyrazole core.

  • Reduction: Reduce the nitrile group (-CN) to the methylamine (-CH₂NH₂) using Raney Nickel/H₂ or Borane-THF.

  • Protection: Immediately protect the primary amine with

    
     to prevent self-polymerization.
    
Visualizing the Synthesis Logic

Synthesis Start Starting Material: Ethyl cyanoacetate derivative Step1 Step 1: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Forms Pyrazole-4-carbonitrile Start->Step1 Ring Formation Step2 Step 2: Nitrile Reduction (Raney Ni, H2, 50 psi) Forms Pyrazole-4-methylamine Step1->Step2 Functional Group Interconversion Step3 Step 3: Boc Protection (Boc2O, TEA, DCM) Forms N-Boc-Aminomethyl Pyrazole Step2->Step3 Chemoselective Protection Final Final Fragment: Ready for Coupling Step3->Final

Figure 2: Synthetic route for generating the N-Boc protected aminomethyl pyrazole fragment.

Experimental Protocol: S_NAr Coupling

A common application is coupling the (aminomethyl)pyrazole to a chloropyrimidine core (common in CDK/JAK inhibitors).

Objective: Synthesize N-((1-methyl-1H-pyrazol-4-yl)methyl)pyrimidin-2-amine.

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • (1-Methyl-1H-pyrazol-4-yl)methanamine (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: n-Butanol or DMSO.

Procedure:

  • Setup: In a 20 mL microwave vial, dissolve 2-chloropyrimidine (114 mg, 1.0 mmol) and the pyrazole amine (122 mg, 1.1 mmol) in n-Butanol (3 mL).

  • Base Addition: Add DIPEA (435 µL, 2.5 mmol) dropwise.

  • Reaction: Seal the vial and heat to 120°C for 1 hour (Microwave) or reflux for 12 hours (Thermal).

  • Monitoring: Monitor by LC-MS (Target mass: ~190 Da). Look for the disappearance of the chloride starting material.

  • Workup: Concentrate the solvent under reduced pressure. Dilute residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Flash column chromatography (MeOH:DCM 0-10% gradient).

Validation Criteria:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the methylene doublet at

    
     ppm and the pyrazole singlets at 
    
    
    
    ppm.
  • Purity: >95% by HPLC at 254 nm.

Future Perspectives: Covalent Inhibition

The aminomethyl group offers a unique vector for designing Targeted Covalent Inhibitors (TCIs) . By functionalizing the methylamine nitrogen with an acrylamide group, researchers can target non-catalytic cysteines located near the ATP pocket.

  • Design Strategy: Scaffold Hopping from a reversible aminomethyl pyrazole to an acrylamidomethyl pyrazole.

  • Advantage: The methylene spacer provides the necessary "reach" to contact cysteines that are 4-6 Å away from the hinge region, a geometry often difficult to achieve with direct aniline attachments.

References

  • Lorlatinib Discovery: Johnson, T. W., et al. (2014). "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency." Journal of Medicinal Chemistry. Link

  • PDE10A Inhibitors: Layton, M. E., et al. (2023).[6] "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia." Journal of Medicinal Chemistry. Link

  • CDK2 Inhibitors: Shao, H., et al. (2013). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents." Molecules. Link

  • JNK3 Inhibitors: Zheng, K., et al. (2014).[10] "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry. Link

  • Synthesis Review: Fichez, J., et al. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems. Link

Sources

Exploratory

Solubility profile of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine in organic solvents

This guide serves as a comprehensive technical resource for the solubility profiling of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine . Given the specific nature of this compound (a functionalized pyrazole-amine intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the solubility profiling of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine .

Given the specific nature of this compound (a functionalized pyrazole-amine intermediate), this guide synthesizes structural analysis with standard pharmaceutical profiling protocols. It provides predicted physicochemical behaviors based on Structure-Activity Relationships (SAR) of analogous pyrazoles and details the experimental workflows required to validate these predictions in a drug development setting.

Executive Summary & Structural Analysis

Compound Class: N-alkylated Pyrazole / Secondary Amine Estimated Molecular Formula: C


H

N

Estimated Molecular Weight: ~167.25 g/mol

The solubility profile of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is dictated by the competition between its lipophilic alkyl chains (propyl, ethyl) and its polar, ionizable core (pyrazole ring, secondary amine).

Structural Domains & Solvation Logic
  • The Lipophilic Domain (Solubility in Organics): The N-propyl group on the pyrazole ring and the N-ethyl group on the amine tail significantly increase lipophilicity (LogP) compared to the parent pyrazole. This facilitates interaction with non-polar and chlorinated solvents.

  • The Hydrophilic/Ionizable Domain (Solubility in Water/Alcohols): The secondary amine (

    
    ) acts as a hydrogen bond donor/acceptor and a protonation site. The pyrazole nitrogen (
    
    
    
    ) is a weak base (
    
    
    ).

Key Insight: This molecule acts as a "switchable surfactant." In neutral organic solvents, it behaves as a lipophile. In acidic aqueous media (pH < 7), it protonates to form a highly soluble cation.

Predicted Solubility Profile

Note: Values below are predicted based on SAR of analogous 1-alkyl-4-aminomethylpyrazoles. Experimental validation is required.

Table 1: Solubility Matrix by Solvent Class
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Alcohol hydroxyls H-bond with the amine and pyrazole nitrogens.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the lipophilic alkyl chains and the aromatic core.
Ethers THF, MTBEModerate (10-30 mg/mL)Good general compatibility; MTBE useful for extraction.
Hydrocarbons Hexane, HeptaneLow to Moderate (1-10 mg/mL)The polar amine core resists solvation in purely non-polar media unless heated.
Aqueous (Neutral) Water (pH 7)Low (<1 mg/mL)The free base is largely hydrophobic due to the C3/C2 alkyl chains.
Aqueous (Acidic) 0.1 N HClVery High (>50 mg/mL)Protonation of the secondary amine forms a soluble salt.

Experimental Protocols (Validation Workflows)

To confirm the profile above, the following standardized protocols should be employed. These methods distinguish between Kinetic Solubility (early discovery, fast) and Thermodynamic Solubility (pre-formulation, accurate).

Protocol A: Kinetic Solubility (High-Throughput Screening)

Objective: Rapidly estimate solubility to prevent precipitation during biological assays. Method: DMSO Stock Precipitation (Nephelometry).

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Spiking: Aliquot aqueous buffer (PBS, pH 7.4) into a 96-well plate.

  • Titration: Stepwise addition of the DMSO stock into the buffer (final DMSO conc. < 2%).

  • Detection: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Endpoint: The concentration at which turbidity increases significantly relative to the blank is the Kinetic Solubility Limit .

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility equilibrium for formulation development. Method: Saturation Shake-Flask followed by HPLC-UV/MS quantification.

Workflow Diagram:

SolubilityWorkflow Start Solid Compound (Excess) Mix Equilibration (24-48h @ 25°C) Start->Mix Solvent Selected Solvent (e.g., Octanol, Water) Solvent->Mix Filter Phase Separation (Centrifuge/Filter 0.2µm) Mix->Filter Saturated Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / LC-MS) Dilute->Analyze

Figure 1: Standard Thermodynamic Solubility Determination Workflow.

Detailed Steps:

  • Saturation: Add excess solid ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine to 2 mL of the target solvent in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C ± 1°C for 24–48 hours.

    • Note: If the solid dissolves completely, add more until a visible precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.22 µm) to remove undissolved solids.

    • Critical: Pre-saturate the filter to prevent loss of compound due to adsorption.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration using a calibration curve derived from the DMSO stock.

pH-Dependent Solubility & Salt Formation

The secondary amine functionality makes this compound an excellent candidate for salt formation to improve aqueous solubility.

The pH-Solubility Equation (Henderson-Hasselbalch for Bases):



  • 
    : Total solubility
    
  • 
    : Intrinsic solubility of the free base (likely low)
    
  • 
    : Acid dissociation constant of the conjugate acid (approx 9.5)
    

Implication: At pH 7.4 (Physiological), the compound is partially protonated but may still have limited solubility. At pH 1.2 (Gastric), the compound will be fully protonated (


) and highly soluble.

Recommended Salt Screens: If the free base is an oil or difficult to handle, react with the following acids in Ethanol or IPA to generate crystalline salts:

  • Hydrochloric Acid: Forms the hydrochloride salt (likely hygroscopic).

  • Fumaric Acid: Often yields stable, non-hygroscopic crystalline solids.

  • Oxalic Acid: Good for purification (crystallization) but toxic for pharma use.

Applications in Synthesis & Formulation

Reaction Solvent Selection
  • Alkylation Reactions: Use Acetonitrile or DMF . The compound is soluble, and these solvents support

    
     mechanisms.
    
  • Reductive Amination: Use Methanol or DCE (Dichloroethane). Methanol ensures solubility of both the amine and the reducing agent (e.g., NaBH

    
    ).
    
Extraction & Purification (Work-up)
  • Acid/Base Extraction:

    • Dissolve crude mixture in DCM or Ethyl Acetate .

    • Wash with 0.5M HCl . The amine moves to the aqueous layer (protonated).

    • Discard organic layer (removes non-basic impurities).

    • Basify aqueous layer with NaOH to pH > 12.

    • Extract back into DCM . The amine returns to the organic layer (free base).

    • Evaporate to yield purified oil/solid.

References

  • PubChem. 1-ethyl-3-methyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard protocol reference for solubility profiling).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Sigma-Aldrich.Fundamental Solubility Protocols. Technical Bulletin. (General methodology for shake-flask procedures).
Foundational

Literature review of 1-propyl-1H-pyrazole-4-carbaldehyde derivatives

An In-depth Technical Guide to the Synthesis, Derivatization, and Therapeutic Potential of 1-Propyl-1H-pyrazole-4-carbaldehyde Derivatives Executive Summary The pyrazole nucleus is a cornerstone of medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Therapeutic Potential of 1-Propyl-1H-pyrazole-4-carbaldehyde Derivatives

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, highly versatile building block: 1-propyl-1H-pyrazole-4-carbaldehyde. The aldehyde functional group at the C4 position serves as a reactive handle for extensive chemical modification, allowing for the systematic development of novel molecular entities. This document provides a comprehensive overview of the synthesis of this core scaffold, strategies for its derivatization, and a review of the significant biological activities of the resulting compounds, with a particular focus on their applications as kinase inhibitors in oncology.

The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" because it can interact with a wide range of biological targets with high affinity.[4] The arrangement of nitrogen atoms allows for a combination of hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at enzyme active sites or protein-protein interfaces. The success of pyrazole-containing drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic value of this heterocycle.[5]

The 1-propyl-1H-pyrazole-4-carbaldehyde scaffold is particularly valuable for several reasons:

  • The N1-Propyl Group: The propyl substituent provides a degree of lipophilicity that can enhance membrane permeability and oral bioavailability compared to unsubstituted or N-H pyrazoles.

  • The C4-Carbaldehyde Group: This aldehyde is not merely a substituent but a versatile synthetic intermediate. It is the primary site for introducing molecular diversity, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[6][7]

Synthesis of the Core Scaffold: 1-Propyl-1H-pyrazole-4-carbaldehyde

The most efficient and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This one-pot reaction accomplishes both the cyclization of a hydrazone precursor and the formylation at the C4 position of the newly formed pyrazole ring.

G start_material Propylhydrazine + Propyl Methyl Ketone process process start_material->process intermediate Hydrazone Intermediate product 1-Propyl-3-methyl-1H- pyrazole-4-carbaldehyde intermediate->product Cyclization & Formylation reagent Vilsmeier-Haack Reagent (POCl₃ / DMF) reagent->product process->intermediate Condensation (-H₂O)

Caption: General workflow for the Vilsmeier-Haack synthesis of a 1-propyl-pyrazole-4-carbaldehyde scaffold.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol describes the synthesis of a representative scaffold, 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of propylhydrazine (1.0 eq) in ethanol, add propyl methyl ketone (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone, which can often be used in the next step without further purification.

Causality: The acid catalyst protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of propylhydrazine, driving the condensation reaction forward.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to an ice-cooled flask containing anhydrous N,N-dimethylformamide (DMF, 10 volumes). Stir for 30 minutes.

  • Slowly add the crude hydrazone from Step 1 (1.0 eq) to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature, then heat to 60-70°C for 8-12 hours.[10]

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Trustworthiness: The protocol's validity is confirmed by characterization of the final product using standard analytical techniques:

  • ¹H NMR: To confirm the presence of propyl, methyl, pyrazole, and aldehyde protons with correct integrations and splitting patterns.

  • ¹³C NMR: To identify all unique carbon atoms in the structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

Derivatization of the Aldehyde Core

The aldehyde group is a gateway to a vast chemical space. Its reactivity allows for the straightforward synthesis of diverse libraries of compounds for biological screening.

G core 1-Propyl-1H-pyrazole-4-carbaldehyde schiff Schiff Bases (Imines) core->schiff R-NH₂ chalcones Chalcones / α,β-Unsaturated Ketones core->chalcones Ketone (R-CO-CH₃) Base (e.g., NaOH) acid Carboxylic Acid core->acid Oxidation (e.g., KMnO₄) alcohol Primary Alcohol core->alcohol Reduction (e.g., NaBH₄) oximes Oximes core->oximes H₂N-OH amines Secondary/Tertiary Amines schiff->amines Reduction (e.g., NaBH₄)

Caption: Key synthetic transformations starting from the 1-propyl-1H-pyrazole-4-carbaldehyde core.

Key derivatization strategies include:

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a common strategy for introducing diverse aromatic and aliphatic groups.[9]

  • Reductive Amination: A two-step or one-pot reaction involving an amine and a reducing agent (e.g., sodium borohydride) to produce secondary or tertiary amines.

  • Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds or ketones, respectively, to form α,β-unsaturated systems like chalcones, which are themselves important pharmacophores.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing alternative functional groups for further modification (e.g., ester or amide formation).

Biological Applications and Mechanisms of Action

Derivatives of the pyrazole-4-carbaldehyde scaffold have demonstrated significant potential across multiple therapeutic areas.

Anticancer Activity: Kinase Inhibition

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[4] Kinases are enzymes that regulate cellular processes like proliferation, survival, and apoptosis; their dysregulation is a hallmark of cancer.[11] Pyrazole-based compounds have been developed as potent inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle. CDK2 inhibitors containing a pyrazole core can halt cell cycle progression and induce apoptosis in cancer cells.[12][13]

  • Janus Kinases (JAKs): These are critical in cytokine signaling pathways that can drive cancer cell proliferation. 4-amino-pyrazole derivatives have been shown to be potent JAK inhibitors.[14]

  • PI3 Kinases: Involved in a key cell survival pathway, pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with excellent cytotoxicity against breast cancer cells.[12]

G cluster_inhibition inhibitor Pyrazole Derivative (Kinase Inhibitor) kinase Protein Kinase inhibitor->kinase Binds to ATP Pocket substrate Substrate Protein kinase->substrate Phosphorylates block X kinase->block atp ATP atp->kinase phosphorylated Phosphorylated Substrate downstream Downstream Signaling (e.g., Proliferation, Survival) phosphorylated->downstream block->phosphorylated Blocked

Caption: Mechanism of pyrazole derivatives as competitive ATP inhibitors of protein kinases.

Antimicrobial Activity

Numerous studies have reported the potent antimicrobial activity of pyrazole-4-carbaldehyde derivatives.[2][15] Schiff base and chalcone derivatives, in particular, have shown efficacy against a range of pathogens:

  • Gram-Positive Bacteria: (e.g., Staphylococcus aureus)

  • Gram-Negative Bacteria: (e.g., Escherichia coli, Klebsiella pneumoniae)

  • Fungi: (e.g., Candida albicans, Aspergillus niger)[15]

The presence of electron-withdrawing groups (e.g., halogens) on aromatic rings attached to the pyrazole core often enhances antimicrobial potency.

Data Summary

While literature specifically detailing 1-propyl derivatives is emerging, the broader class of N-substituted pyrazole-4-carbaldehyde derivatives provides a strong rationale for their development. The following table summarizes representative data from analogous compounds, illustrating the scaffold's potential.

Derivative ClassR Group on Pyrazole CoreTarget/OrganismReported Activity (IC₅₀ / Zone of Inhibition)Reference
Anticancer
Pyrazole CarbaldehydePhenyl, various substitutionsPI3 Kinase0.25 µM (MCF7 cells)[12]
4-Amino-pyrazoleCyclohexylJAK1/2/3 Kinase3.4 / 2.2 / 3.5 nM[14]
N,4-di(1H-pyrazol-4-yl)1-methyl-1H-pyrazol-4-ylCDK2 Kinase0.005 µM (Kᵢ)[13]
Antimicrobial
Pyrazole Carbaldehyde3-(2,4-dichlorophenyl)S. aureus14 mm
Pyrazole Carbaldehyde3-(2,4-dichlorophenyl)A. niger16 mm
Formyl Pyrazole3-(thiophene-2-yl)E. coli18 mm[15]

Conclusion and Future Outlook

The 1-propyl-1H-pyrazole-4-carbaldehyde scaffold is a highly promising platform for the development of new therapeutic agents. Its synthesis is straightforward via the Vilsmeier-Haack reaction, and the C4-aldehyde provides a versatile handle for creating extensive derivative libraries. The well-documented anticancer and antimicrobial activities of analogous pyrazole structures strongly support the investigation of N-propyl derivatives.

Future research should focus on the systematic synthesis and screening of 1-propyl-1H-pyrazole-4-carbaldehyde derivatives. By exploring a wide range of substitutions via reactions like Schiff base formation and Knoevenagel condensation, novel compounds with high potency and selectivity against key biological targets, particularly protein kinases, can be identified. Such efforts are poised to yield next-generation drug candidates for treating cancer and infectious diseases.

References

  • 1H-Pyrazole-4-carbaldehyde. Chem-Impex.

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed.

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. Royal Society of Chemistry.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House.

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate.

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PMC.

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC.

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed.

Sources

Exploratory

Technical Guide: Physicochemical Profiling of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

[1] Executive Summary This technical guide provides a comprehensive physicochemical analysis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine . As a secondary amine linked to a heteroaromatic core, this scaffold is freque...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine . As a secondary amine linked to a heteroaromatic core, this scaffold is frequently utilized in fragment-based drug discovery (FBDD) for kinase and GPCR targets.[1]

Understanding the ionization constants (pKa) of this molecule is critical for:

  • Solubility Optimization: Predicting precipitation risks in intestinal fluids (pH 6.5–7.4).

  • Permeability: Assessing passive diffusion across the Blood-Brain Barrier (BBB) or gastrointestinal tract.[1]

  • Salt Selection: Determining the stoichiometry for stable pharmaceutical salts (e.g., HCl, fumarate).

Key Findings:

  • Dominant Basicity: The secondary amine is the primary ionization center with a predicted pKa of 9.2 ± 0.3 .

  • Secondary Site: The pyrazole N2 nitrogen is weakly basic (predicted pKa ~2.5 ), relevant only under highly acidic conditions.

  • Physiological State: At pH 7.4, the molecule exists predominantly (>98%) as a mono-cation, impacting membrane permeability and requiring active transport or carrier formulations for optimal bioavailability.

Structural Analysis & Theoretical Prediction

To accurately estimate the basicity without a specific CAS experimental report, we apply Structure-Activity Relationship (SAR) principles using validated analogs (e.g., benzylamine, (1-methyl-1H-pyrazol-4-yl)methanamine).[1]

Ionization Centers[1]

The molecule contains two distinct nitrogenous centers capable of protonation:[2][3][4][5]

  • Site A (Secondary Amine): The ethyl-amino group attached to the methylene bridge.[1]

    • Base Structure: N-ethylmethylamine (pKa ~10.5).[1]

    • Electronic Effect: The (1-propyl-1H-pyrazol-4-yl)methyl group acts as an electron-withdrawing group (EWG) relative to a simple alkyl chain due to the sp2 character of the pyrazole ring.[1] This inductive effect withdraws electron density from the amine nitrogen, lowering the pKa.

    • Comparison: Benzylamine (pKa ~9.3). The pyrazole ring is slightly more electron-rich than a phenyl ring (

      
      -excessive), but the N-heteroatoms exert an inductive pull.[1]
      
    • Predicted pKa: 9.0 – 9.5

  • Site B (Pyrazole N2): The pyridine-like nitrogen in the ring.[1]

    • Base Structure: 1-propylpyrazole.[1]

    • Electronic Effect: The lone pair is orthogonal to the

      
      -system, making it available for protonation, but the aromaticity renders it a very weak base.
      
    • Predicted pKa: 2.0 – 2.5

Ionization Equilibrium Diagram[1]

The following diagram illustrates the protonation states across the pH scale.

IonizationStates Dication Dicationic Species (pH < 2.0) Both N protonated Monocation Mono-Cationic Species (pH 2.5 - 9.0) Amine NH2+, Pyrazole N neutral Dication->Monocation pKa2 ~ 2.5 (Pyrazole deprotonation) Monocation->Dication Neutral Neutral Free Base (pH > 9.5) Lipophilic Form Monocation->Neutral pKa1 ~ 9.2 (Amine deprotonation) Neutral->Monocation

Figure 1: Stepwise ionization equilibrium. The transition from Mono-cation to Neutral at pH ~9.2 is the critical event for drug absorption.[1]

Experimental Methodologies (Protocols)

While predictions are useful, definitive values must be determined experimentally. Below are the two industry-standard protocols for this specific compound class.

Method A: Potentiometric Titration (Gold Standard)

This method is preferred for its high accuracy (±0.01 pH units) and ability to determine exact thermodynamic pKa values.

Prerequisites:

  • Compound Requirement: 5–10 mg (High purity >98%).[1]

  • Apparatus: Mettler Toledo D-LSC or Sirius T3.

  • Solvent: Carbonate-free water (degassed).[1] If solubility is low, use Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).[1]

Protocol Steps:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Ionic Strength Adjustment: Prepare the sample solution in 0.15 M KCl to mimic physiological ionic strength.

  • Dissolution: Dissolve 5 mg of the hydrochloride salt of the compound in 20 mL of the solvent.

    • Note: Starting with the salt ensures the amine is fully protonated.

  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) using dynamic dosing (0.5 µL to 10 µL increments based on dpH/dV).

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum difference plot to identify the inflection point.

    • The point of semi-neutralization (where [BH+] = [B]) corresponds to the pKa.

Method B: NMR-pH Titration (Site Assignment)

This method is superior for confirming which nitrogen corresponds to which pKa value, eliminating ambiguity.[1]

Protocol Steps:

  • Buffer Preparation: Prepare a series of deuterated buffers (D2O/CD3OD) ranging from pH 1.0 to pH 12.[1]0. Correct pH meter reading for deuterium isotope effect (

    
    ).
    
  • Sample Prep: Dissolve 2 mg of compound in 600 µL of each buffer.

  • Acquisition: Acquire 1H NMR spectra for each sample. Focus on the chemical shift (

    
    ) of the methylene protons  (-CH2-) between the pyrazole and the amine.[1]
    
  • Analysis: Plot the chemical shift (

    
    ) vs. pH.
    
    • The methylene protons will experience a significant upfield shift as the adjacent amine nitrogen deprotonates.

    • Fit the curve to the Henderson-Hasselbalch equation to extract pKa.[1]

Quantitative Data Summary

The following table summarizes the predicted physicochemical profile based on the structural analysis of the ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine scaffold.

ParameterValue (Range)ConfidencePhysiological Implication
pKa (Amine) 9.2 – 9.4 HighHighly ionized at pH 7.4 (Intestine/Blood).[1] Good solubility, lower passive permeability.
pKa (Pyrazole) 2.2 – 2.5 HighNeutral at all physiological pHs.[1] Does not contribute to solubility in the intestine.
LogP (Neutral) 1.8 – 2.1 MediumModerate lipophilicity.[1] Good membrane affinity once deprotonated.[1]
LogD (pH 7.4) -0.5 – 0.0 HighLow effective distribution coefficient due to ionization.[1] Indicates low BBB penetration without transporters.[1]
Solubility (pH 1.2) > 10 mg/mL HighExcellent solubility in gastric fluid (Stomach).
Solubility (pH 7.4) > 1 mg/mL MediumGood solubility due to cationic charge.[1]

Implications for Drug Development[1]

Salt Selection Strategy

Given the basic pKa of ~9.2, this molecule is an excellent candidate for salt formation to enhance stability and crystallinity.

  • Hydrochloride (HCl): The counter-ion of choice. The

    
     (pKa base - pKa acid) is >11, ensuring a stable, non-hygroscopic salt.
    
  • Fumarate/Succinate: Viable if the HCl salt proves too hygroscopic.[1] These weak acids will form 1:1 salts with the amine.

Absorption and Permeability

The "Rule of 5" and permeability models suggest:

  • Gastric Absorption: Negligible.[1] The molecule is 100% ionized in the stomach (pH 1.5).

  • Intestinal Absorption: Limited by ionization.[1] At pH 7.4, the ratio of Ionized:Neutral species is approximately 100:1 .

    • Strategy: To improve oral bioavailability, consider prodrug strategies or formulation with excipients that transiently modulate local pH (e.g., pH-modifying solid dispersions).[1]

Early Discovery Workflow

Use the following workflow to validate these values in your specific pipeline.

Workflow Step1 In Silico Prediction (ACD/Labs or ChemAxon) Est: pKa ~9.2 Step2 Synthesis of HCl Salt (Ensure >98% Purity) Step1->Step2 Step3 High-Throughput pKa (UV-Metric / D-PAS) Fast, requires chromophore Step2->Step3 Step4 Validation (Potentiometric Titration) If HTS is ambiguous Step3->Step4 Verification

Figure 2: Recommended validation workflow for basic amine fragments.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text on amine pKa determination).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]

  • ChemAxon. (2024).[1] pKa Plugin Technical Calculation Methodologies. (Standard industry tool for pKa prediction of heterocycles).

  • Reich, H. J. (2024).[6] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism.

Sources

Foundational

Molecular Weight and Formula Verification for Pyrazole Amine Intermediates: A Technical Guide

Part 1: Strategic Imperative & The "Tautomer Trap" The Analytical Mandate in Drug Discovery In the development of kinase inhibitors and anti-inflammatory agents, pyrazole amines are ubiquitous scaffold intermediates. How...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Imperative & The "Tautomer Trap"

The Analytical Mandate in Drug Discovery

In the development of kinase inhibitors and anti-inflammatory agents, pyrazole amines are ubiquitous scaffold intermediates. However, their characterization presents a unique analytical paradox: structural simplicity masks dynamic complexity.

For a Senior Scientist, "verification" is not merely confirming a mass peak. It is the rigorous exclusion of isobaric impurities, the determination of salt stoichiometry, and the elucidation of tautomeric states that dictate reactivity. Under ICH Q6A guidelines, identity testing must be specific; for pyrazole amines, this means distinguishing between the 3-amino and 5-amino tautomers—a distinction that defines downstream regio-selectivity.

The Tautomer Trap: 3-Amino vs. 5-Amino

The core challenge in verifying the formula and weight of a pyrazole amine is the annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates, effectively rendering the C3 and C5 positions equivalent on the NMR time scale in symmetric environments, or creating distinct populations in polar aprotic solvents.

Why this matters:

  • Reactivity: The nucleophilicity of the exocyclic amine depends heavily on the protonation state of the ring nitrogens.

  • Formula Verification: While the molecular formula (

    
    ) remains constant, the effective molecular weight in a crystal lattice may vary due to hydrogen-bonded dimers or solvent inclusion, which HRMS (gas phase) will miss.
    

Part 2: The Analytical Trinity (Workflow)

To guarantee scientific integrity, we employ a Self-Validating Triangulation protocol. No single method is trusted in isolation.

High-Resolution Mass Spectrometry (HRMS)[1]
  • Role: Absolute Formula Confirmation.

  • The Protocol: Use ESI-TOF or Orbitrap.

  • Critical Insight: Pyrazole amines ionize readily in positive mode (

    
    ). However, beware of dimerization  (
    
    
    
    ) which is common in high-concentration samples.
  • Self-Validation Check: The isotopic pattern (A+1 for

    
    , A+2 for 
    
    
    
    or halogens) must match the theoretical distribution within <2% relative error. Mass accuracy must be <5 ppm.[1]
Solution NMR ( )
  • Role: Connectivity and Tautomeric Ratio.

  • The Protocol: Run in DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) often encourages rapid proton exchange, broadening the N-H signals into the baseline. DMSO stabilizes the tautomers via hydrogen bonding, often allowing observation of distinct N-H protons and the exocyclic 
      
      
      
      .
  • Self-Validation Check: Integration of the exocyclic amine protons (usually broad singlet around 4.0–6.0 ppm) must integrate to 2H relative to the aromatic ring protons. If integration is low, suspect deuterium exchange or salt formation.

Elemental Analysis (CHN) or Ion Chromatography
  • Role: Bulk Purity & Salt Stoichiometry.

  • The Protocol: Combustion analysis.

  • Critical Insight: HRMS tells you the mass of the ion, not the bulk powder. If your pyrazole amine is a hemi-sulfate or mono-hydrochloride, HRMS detects the free base. Only CHN or IC can verify the "Molecular Weight" of the weighable solid.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Verification Logic Flow

This diagram illustrates the decision matrix for verifying a pyrazole amine, specifically addressing the salt/free-base ambiguity.

VerificationWorkflow Start Crude Pyrazole Amine HRMS Step 1: HRMS (ESI+) < 5ppm Error Start->HRMS Formula_Check Formula Match? HRMS->Formula_Check NMR_Sol Step 2: 1H NMR (DMSO-d6) Check Integration & Symmetry Formula_Check->NMR_Sol Yes Reject REJECT Re-purify / Re-salt Formula_Check->Reject No (Impurity) Tautomer_Check Tautomer/Salt Identified? NMR_Sol->Tautomer_Check IC_Check Step 3: Ion Chromatography (For Counter-ions: Cl-, TFA-) Tautomer_Check->IC_Check Salt Suspected Final_Valid VALIDATED Release for Synthesis Tautomer_Check->Final_Valid Free Base Confirmed IC_Check->Final_Valid Stoichiometry Matches IC_Check->Reject Non-integer Salt

Caption: Logical workflow for distinguishing free-base pyrazoles from salt forms using orthogonal data streams.

Diagram 2: Tautomeric Equilibrium

Understanding the proton shift is vital for interpreting NMR spectra.

Tautomerism T1 3-Amino-1H-pyrazole (More stable in polar solv.) TS Transition State (Proton Transfer) T1->TS  Fast Exchange   TS->T1 T2 5-Amino-1H-pyrazole (Reactive Intermediate) TS->T2 T2->TS

Caption: The dynamic equilibrium between 3-amino and 5-amino forms, often unresolvable in CDCl3.

Part 4: Detailed Experimental Protocol

Method A: High-Resolution Mass Spectrometry (Orbitrap/Q-TOF)

Objective: Confirm Elemental Composition (


).
  • Sample Prep: Dissolve 0.1 mg of intermediate in 1 mL of LC-MS grade Methanol .

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in water (promotes ionization).

  • Injection: Direct infusion or UPLC bypass (flow rate 10 µL/min).

  • Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the amine).

    • Mass Range: m/z 50–1000.

  • Acceptance Criteria:

    • Mass Error:

      
       ppm.
      
    • Isotope Ratio (

      
      ): Within 10% of theoretical value.
      
Method B: Quantitative NMR (qNMR) for Weight % Verification

Objective: Determine if the solid is a salt, solvate, or pure free base.

  • Internal Standard (IS): Select Maleic Acid or Dimethyl Sulfone (TraceCERT® grade).

  • Solvent: DMSO-d6 (Dry, ampoule grade to prevent water peak interference).

  • Preparation:

    • Weigh exactly 10.0 mg of Pyrazole Amine (

      
      ).
      
    • Weigh exactly 5.0 mg of IS (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Pyrazole protons relax slowly; insufficient 
      
      
      
      leads to under-integration).
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration,
    
    
    = Number of protons,
    
    
    = Molecular Weight.

Part 5: Data Presentation & Specifications

Table 1: Comparative Analysis of Verification Techniques
TechniquePrimary OutputResolution LimitCritical Limitation
HRMS (ESI) Exact Formula (

)
< 5 ppmBlind to inorganic counter-ions (Cl-, SO4--) and tautomers.
1H NMR Connectivity & H-CountN/ABroad signals for exchangeable protons (-NH2, -NH).
13C NMR Carbon Skeleton~1 ppmLow sensitivity; requires concentrated samples (>20mg).
EA (CHN) Bulk Purity %± 0.4%Requires combustion; destructive; sensitive to moisture.
Troubleshooting Guide
  • Issue: HRMS shows correct mass, but NMR integration is off by 15-20%.

    • Diagnosis: You likely have a salt form (e.g., TFA salt from HPLC prep). The "extra" weight is the counter-ion.

    • Solution: Run 19F NMR (to check for TFA) or Ion Chromatography (for Chloride).

  • Issue: -NH2 signal is missing in NMR.

    • Diagnosis: Rapid proton exchange with water in the solvent.

    • Solution: Switch to Dry DMSO-d6 or MeCN-d3 . Lower temperature to 278 K to slow exchange.

References

  • ICH Q6A Specifications : Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency.[2][3] Link

  • High-Resolution Mass Spectrometry for Formula Verification : Definitions and Applications in Organic Chemistry. Fiveable / Vertex AI Search Results. Link

  • Tautomerism in Pyrazoles : Experimental and Chemoinformatics Study of Tautomerism. Journal of Chemical Information and Modeling. Link

  • NMR Analysis of Azoles : Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Free University of Berlin / ResearchGate. Link

  • Solid State Analysis : On the Tautomerism of N-Substituted Pyrazolones (X-Ray vs Solution NMR). National Institutes of Health (PMC). Link

Sources

Exploratory

A Technical Guide to Predicting the Metabolic Stability of Ethyl-Pyrazole Amine Structures

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. This parameter dictates the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influencing its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] For drug development professionals, an early and accurate assessment of metabolic stability is not merely a screening step but a critical decision-making tool that helps eliminate compounds with unfavorable metabolic properties, thereby conserving valuable resources.[3]

Ethyl-pyrazole amine structures represent a versatile and privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[4][5] However, the very features that make this scaffold attractive—its nitrogen-containing heterocyclic core and alkyl substituents—also present multiple potential sites for enzymatic attack. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[3]

This in-depth technical guide provides a framework for understanding and predicting the metabolic fate of ethyl-pyrazole amine structures. We will delve into the primary enzymatic pathways responsible for their metabolism, present detailed, field-proven protocols for in vitro assessment, and discuss the interpretation of the resulting data. This document is designed for the hands-on researcher, offering both the foundational knowledge and the practical steps required to confidently assess the metabolic liabilities of this important chemical class.

Section 1: The Metabolic Landscape of Ethyl-Pyrazole Amines

The biotransformation of ethyl-pyrazole amines is primarily governed by Phase I metabolic reactions, which introduce or expose functional groups. Two main enzyme superfamilies are of paramount importance: the Cytochrome P450 (CYP) system and Aldehyde Oxidase (AO).

Cytochrome P450 (CYP) Mediated Metabolism

The CYP enzyme system, predominantly located in the liver's endoplasmic reticulum, is a major contributor to the metabolism of a vast number of drugs.[6] For ethyl-pyrazole amine structures, CYPs can catalyze several types of oxidative reactions. The five most important CYPs for drug metabolism are 1A2, 2C9, 2C19, 2D6, and 3A4, which collectively account for the vast majority of P450-mediated reactions.[6]

  • Aromatic Hydroxylation: The pyrazole ring itself can be a substrate for hydroxylation. This oxidation typically occurs at carbon atoms within the ring, leading to the formation of hydroxylated metabolites.

  • N-Dealkylation: The ethyl group attached to a pyrazole nitrogen is a prime target for oxidative N-dealkylation, resulting in the removal of the ethyl group and the formation of a secondary amine. Sildenafil, for example, undergoes N-desmethylation as a major metabolic pathway mediated by CYP3A4 and CYP2C9.[7]

  • Aliphatic Hydroxylation: The ethyl group can also undergo hydroxylation on its carbon chain, forming an alcohol metabolite which can be further oxidized to a carboxylic acid.

  • Oxidation of the Exocyclic Amine: The amine functionality can be a site for oxidation, leading to various potential metabolites.

The specific CYP isoforms involved and the preferred site of metabolism depend heavily on the overall structure of the molecule, including the substitution pattern on the pyrazole ring and the nature of the amine group.[8]

Aldehyde Oxidase (AO) Mediated Metabolism

Aldehyde Oxidase is a cytosolic molybdo-flavoenzyme that has gained significant recognition for its role in the metabolism of nitrogen-containing heterocyclic compounds.[9][10][11] Its importance is growing as drug designers successfully engineer molecules to avoid CYP metabolism, inadvertently increasing the likelihood of AO-mediated clearance.[10][11]

AO catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen.[12] The pyrazole ring, being an N-heterocycle, is a potential substrate for AO. This pathway is distinct from CYP-mediated metabolism and is a critical consideration for this chemical class. A key challenge is the marked species difference in AO expression and activity, which can complicate the extrapolation of animal data to humans.[9][13]

The diagram below illustrates the primary Phase I metabolic pathways that an ethyl-pyrazole amine structure may undergo.

cluster_0 Ethyl-Pyrazole Amine Parent Compound cluster_1 Phase I Metabolic Pathways Parent Ethyl-N-Pyrazole-Amine CYP Cytochrome P450 (CYP) Enzymes Parent->CYP Microsomal AO Aldehyde Oxidase (AO) Parent->AO Cytosolic M1 Ring Hydroxylation CYP->M1 M2 N-Dealkylation (Loss of Ethyl Group) CYP->M2 M3 Aliphatic Hydroxylation (on Ethyl Group) CYP->M3 M4 Ring Oxidation (C=O formation) AO->M4 cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents (Microsomes, Compound, NADPH) B 2. Pre-incubate at 37°C (Compound + Microsomes) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Incubate at 37°C (Collect at T=0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add Acetonitrile + Internal Std) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

Caption: Step-by-step workflow for an in vitro microsomal metabolic stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate key parameters that define metabolic stability.

  • Plotting the Data: The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale (ln(% remaining) vs. time).

  • Determining the Rate Constant (k): The slope of the linear portion of this plot is the elimination rate constant (k).

    • Slope = -k

  • Calculating In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance rate by the liver if it were not limited by blood flow.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

These results are often categorized into stability classes (e.g., high, medium, low) to facilitate compound ranking.

Parameter Value Interpretation
Time (min) 0100%
585%
1560%
3035%
6010%
Calculated t½ 25 minModerate Stability
Calculated CLint 55.4 µL/min/mgModerate Clearance

Table: Example data and calculated parameters from a microsomal stability assay.

Section 3: Metabolite Identification and Structural Elucidation

While stability data is crucial, understanding where the molecule is being metabolized is equally important for guiding medicinal chemistry efforts. Metabolite identification (MetID) aims to determine the chemical structure of the biotransformation products. [14] The primary tool for this is Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). [15][16]By comparing the mass spectra of samples from incubated and control reactions, potential metabolites can be identified by their unique mass shifts relative to the parent compound (e.g., +15.99 Da for hydroxylation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, and its fragmentation pattern is compared to that of the parent drug to pinpoint the site of modification. [14][16]This information allows chemists to strategically block metabolic "hotspots" to improve stability.

Conclusion

Predicting the metabolic stability of ethyl-pyrazole amine structures is a multi-faceted process that requires a sound understanding of the underlying enzymatic pathways and the application of robust in vitro experimental protocols. By recognizing the dual roles of both Cytochrome P450 and Aldehyde Oxidase, researchers can design a more comprehensive screening strategy. The use of tiered in vitro systems, from high-throughput microsomal assays to the more physiologically relevant hepatocyte models, allows for the efficient and accurate characterization of a compound's metabolic profile. Integrating these stability assays with metabolite identification studies provides a powerful feedback loop to medicinal chemistry, enabling the rational design of molecules with optimized pharmacokinetic properties and a higher probability of success in the clinic.

References

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (n.d.). Retrieved February 16, 2026, from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). Retrieved February 16, 2026, from [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (n.d.). Retrieved February 16, 2026, from [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved February 16, 2026, from [Link]

  • Drug Metabolic Stability Analysis Service - Creative Biolabs. (n.d.). Retrieved February 16, 2026, from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. (n.d.). Retrieved February 16, 2026, from [Link]

  • Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - Sci-Hub. (n.d.). Retrieved February 16, 2026, from [Link]

  • WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google Patents. (n.d.).
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

  • Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. (2025, August 6). Retrieved February 16, 2026, from [Link]

  • Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed. (n.d.). Retrieved February 16, 2026, from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26). Retrieved February 16, 2026, from [Link]

  • Aldehyde Oxidase | Cambridge MedChem Consulting. (n.d.). Retrieved February 16, 2026, from [Link]

  • The role of aldehyde oxidase in drug metabolism - PubMed. (2012, February 16). Retrieved February 16, 2026, from [Link]

  • (PDF) The role of aldehyde oxidase in drug metabolism - ResearchGate. (2020, June 22). Retrieved February 16, 2026, from [Link]

  • Qualitative Analysis of Drug Metabolites Using LCMS-9050. (n.d.). Retrieved February 16, 2026, from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

  • Metabolite Identification by Mass Spectrometry - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Retrieved February 16, 2026, from [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. (n.d.). Retrieved February 16, 2026, from [Link]

  • Sildenafil - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). Retrieved February 16, 2026, from [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Retrieved February 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine: A Detailed Guide for Researchers

Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. Among these, N-alkylated pyrazole derivatives with functionalized side chains are of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. Among these, N-alkylated pyrazole derivatives with functionalized side chains are of significant interest in drug discovery programs. This document provides a comprehensive guide to the synthetic routes for a key intermediate, ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. The methodologies detailed herein are designed to be robust and scalable, providing researchers with the necessary protocols to access this valuable compound. This guide will delve into the strategic considerations behind the chosen synthetic pathway, offering not just a series of steps, but a deeper understanding of the underlying chemical principles.

Strategic Overview of the Synthetic Pathway

The synthesis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is most efficiently approached through a three-step sequence, commencing with the parent heterocycle, pyrazole. This strategy is predicated on the sequential introduction of the required substituents onto the pyrazole core.

The logical progression of the synthesis is as follows:

  • N-Alkylation of Pyrazole: Introduction of the propyl group at the N1 position of the pyrazole ring.

  • Vilsmeier-Haack Formylation: Regioselective installation of a formyl group at the C4 position.

  • Reductive Amination: Conversion of the aldehyde to the target secondary amine.

This pathway is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the well-established nature of the reactions involved.

Synthetic_Pathway pyrazole Pyrazole n_propyl_pyrazole 1-Propyl-1H-pyrazole pyrazole->n_propyl_pyrazole N-Alkylation aldehyde 1-Propyl-1H-pyrazole- 4-carbaldehyde n_propyl_pyrazole->aldehyde Vilsmeier-Haack Formylation final_product Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine aldehyde->final_product Reductive Amination

Caption: Overall synthetic strategy for ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 1-Propyl-1H-pyrazole

The initial step involves the N-alkylation of pyrazole with a suitable propylating agent. While various methods exist for the N-alkylation of pyrazoles, a common and effective approach utilizes an alkyl halide in the presence of a base.[1] Phase transfer catalysis offers a solvent-free alternative.[1] For this protocol, we will focus on a standard laboratory procedure using sodium hydride as the base.

Causality: The acidity of the N-H proton in pyrazole (pKa ≈ 14.2) necessitates the use of a strong base to generate the pyrazolide anion. Sodium hydride is a suitable choice as it irreversibly deprotonates the pyrazole, driving the reaction to completion. The resulting nucleophilic pyrazolide anion then readily undergoes an SN2 reaction with the propyl halide.

Protocol 1: N-Propylation of Pyrazole

  • Reagents and Materials:

    • Pyrazole

    • Sodium hydride (60% dispersion in mineral oil)

    • 1-Bromopropane (or 1-iodopropane)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq.) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-propyl-1H-pyrazole.

Part 2: Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In the case of N-substituted pyrazoles, this reaction proceeds with high regioselectivity at the 4-position.

Causality: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich pyrazole ring. The N-propyl group directs the substitution to the C4 position due to steric hindrance at the C5 position and the electronic nature of the pyrazole ring.

Vilsmeier_Haack_Workflow start 1-Propyl-1H-pyrazole intermediate Electrophilic Aromatic Substitution start->intermediate Attack on Vilsmeier Reagent reagent Vilsmeier Reagent (DMF/POCl3) reagent->intermediate hydrolysis Aqueous Workup intermediate->hydrolysis product 1-Propyl-1H-pyrazole- 4-carbaldehyde hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-propyl-1H-pyrazole.

Protocol 2: Vilsmeier-Haack Formylation

  • Reagents and Materials:

    • 1-Propyl-1H-pyrazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Ice-water

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flask cooled to 0 °C, add phosphorus oxychloride (3.0 eq.) dropwise to anhydrous DMF (5.0 eq.) with stirring under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 1-propyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-propyl-1H-pyrazole-4-carbaldehyde.

Part 3: Synthesis of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

The final step is a reductive amination, which is a highly efficient method for the synthesis of amines from carbonyl compounds.[5] Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation, as it is less reactive towards aldehydes and ketones compared to the intermediate iminium ion.[6] This allows for a one-pot procedure where the aldehyde, amine, and reducing agent are combined.

Causality: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The STAB, being a hydride donor, selectively reduces the electrophilic iminium ion to the target secondary amine. The mildness of STAB prevents the over-reduction of the starting aldehyde.

Protocol 3: Reductive Amination

  • Reagents and Materials:

    • 1-Propyl-1H-pyrazole-4-carbaldehyde

    • Ethylamine (as a solution in THF or as the hydrochloride salt)

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (catalytic)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in DCE, add ethylamine (1.2 eq.). If using ethylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.2 eq.) to liberate the free amine.

    • Add a catalytic amount of glacial acetic acid (0.1 eq.).

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1N-AlkylationPyrazole, NaH, 1-BromopropaneDMF0 to RT12-1670-85
2Vilsmeier-Haack1-Propyl-1H-pyrazole, POCl₃, DMFDMF0 to 902-465-80
3Reductive AminationAldehyde, Ethylamine, STABDCERT4-1275-90

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient pathway to ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. By understanding the mechanistic principles behind each transformation, researchers can troubleshoot and optimize these procedures for their specific needs. The protocols provided are intended to serve as a robust starting point for the synthesis of this and structurally related compounds, facilitating further exploration in the field of medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Jacquinet, J. C., & Lemoine, J. (1987). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthesis, 1987(10), 934-936.
  • Popov, A. V., & Burov, O. N. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13.
  • El-Mekabaty, A., & Lehotay, J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1476.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Boruah, M., & Konwar, D. (2007). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Tetrahedron Letters, 48(27), 4755-4757.
  • Al-Mousawi, S. M., Moustafa, M. S., & El-Apasery, M. A. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Molecules, 16(5), 3847-3857.
  • Lee, Y., & Silverman, R. B. (1999). N-Propyl-1H-pyrazole-1-carboximidamide for the Synthesis of Nω-Propylarginine-Containing Dipeptides. Synthesis, 1999(10), 1495-1499.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Attaryan, O. S., Antanosyan, S. K., Panosyan, G. A., Asratyan, G. V., & Matsoyan, S. G. (2006). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1820.

Sources

Application

Application Note: Reductive Amination Protocols for the Synthesis of N-ethyl-1-propyl-1H-pyrazole-4-methanamine

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis Reductive amination stands as a cornerstone in the synthesis of amines, a class of compounds of paramount importance in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone in the synthesis of amines, a class of compounds of paramount importance in the pharmaceutical and agrochemical industries.[1][2][3] This robust and versatile method facilitates the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[4][5] Its widespread adoption in drug discovery and development is attributed to its operational simplicity, broad substrate scope, and the prevalence of amine functionalities in biologically active molecules.[1][6] This application note provides detailed protocols for the synthesis of N-ethyl-1-propyl-1H-pyrazole-4-methanamine via the reductive amination of 1-propyl-1H-pyrazole-4-carbaldehyde with ethylamine, offering a comparative analysis of different methodologies.

Reaction Overview and Mechanistic Insights

The target transformation involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with ethylamine to yield N-ethyl-1-propyl-1H-pyrazole-4-methanamine. This reaction proceeds through a two-step sequence that can often be performed in a single pot.

Reaction Scheme:

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal undergoes dehydration to form a protonated imine, known as an iminium ion. This electrophilic iminium ion is then readily reduced by a hydride-donating reducing agent to furnish the final secondary amine product.[4][5]

Reductive Amination Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde 1-propyl-1H-pyrazole-4-carbaldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack Amine Ethylamine Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration Product N-ethyl-1-propyl-1H-pyrazole-4-methanamine Iminium_Ion->Product Hydride Attack Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: General mechanism of reductive amination.

Comparative Analysis of Reductive Amination Protocols

The choice of reducing agent is critical in reductive amination as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[7] This section details two effective protocols utilizing different reducing agents: a one-pot reaction with sodium triacetoxyborohydride and a two-step procedure with sodium borohydride.

ParameterProtocol 1: One-Pot with NaBH(OAc)₃Protocol 2: Two-Step with NaBH₄
Reducing Agent Sodium TriacetoxyborohydrideSodium Borohydride
Reaction Type One-potTwo-step
Selectivity High for iminium ionCan reduce aldehydes
Reaction Time Generally fasterCan be longer due to two steps
Solvent Aprotic (e.g., DCE, THF)Protic (e.g., Methanol)
pH Sensitivity Tolerant to mild acidRequires careful pH control
Safety Safer alternative to NaBH₃CNGenerally safe, but less selective

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is often preferred due to its operational simplicity and the high selectivity of sodium triacetoxyborohydride, which allows for the reaction to be carried out in a single step.[8][9]

Materials and Reagents:

  • 1-propyl-1H-pyrazole-4-carbaldehyde

  • Ethylamine (as a solution in THF or as a salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCE (or THF) is added ethylamine (1.1 eq).

  • The mixture is stirred at room temperature for 20-30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel and the layers are separated.

  • The aqueous layer is extracted with the reaction solvent (e.g., DCE or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

One-Pot Reductive Amination Workflow Start Start: Aldehyde and Amine in Solvent Imine_Formation Stir at RT (20-30 min) Imine Formation Start->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Reaction Stir at RT (2-4 h) Add_Reducing_Agent->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extraction Workup: Extraction, Washing, Drying Quench->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Final Product Purification->Product

Sources

Method

Application Notes and Protocols: Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine as a Versatile Scaffold in Medicinal Chemistry

Introduction: The Pyrazole Moiety as a Privileged Scaffold The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4][5] Its five-membered heterocyclic structure with two adjacent nitrogen atoms offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse intermolecular interactions with biological targets. The strategic functionalization of the pyrazole core, particularly through N-alkylation, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby modulating the pharmacological profile of the resulting molecules.[6][7][8] This document provides a comprehensive guide to the synthesis and potential applications of a specific, highly adaptable building block: ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine.

Rationale for Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine as a Building Block

The structure of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine incorporates several key features that make it an attractive starting point for drug discovery programs:

  • N1-Propyl Group: The propyl substituent on the pyrazole nitrogen can influence the overall lipophilicity of the molecule, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.

  • C4-Methylamine Moiety: The primary amine at the C4 position provides a crucial handle for a wide array of chemical modifications, enabling the introduction of diverse functional groups and the construction of larger, more complex molecules.

  • Ethyl Group on the Amine: The ethyl substituent on the exocyclic amine can modulate the basicity and steric profile of the amine, which can be critical for receptor binding and selectivity.

These features combine to create a versatile scaffold that can be readily elaborated to generate libraries of compounds for screening against various therapeutic targets.

Synthesis of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine: A Step-by-Step Protocol

The synthesis of the title compound can be achieved through a multi-step sequence, beginning with the construction of the pyrazole core, followed by functionalization at the C4 position and subsequent N-alkylation of the exocyclic amine.

Diagram: Synthetic Pathway

Synthetic_Pathway A 1,1,3,3-Tetramethoxypropane C 1-Propyl-1H-pyrazole-4-carbaldehyde A->C Vilsmeier-Haack Reaction (POCl3, DMF) B Propylhydrazine B->C Condensation F Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine C->F Reductive Amination D Ethylamine D->F E Sodium borohydride (NaBH4) E->F Urea_Library_Synthesis Start Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine Reaction Parallel Synthesis (DCM, rt, 2-16 h) Start->Reaction Isocyanates Array of Isocyanates (R-N=C=O) Isocyanates->Reaction Purification Automated Flash Chromatography Reaction->Purification Library Urea Library for Screening Purification->Library

Sources

Application

Application Note: A Scalable and Regioselective Synthesis of N-Ethyl Pyrazole Methylamines for Pharmaceutical Development

Introduction: The Significance of N-Alkyl Pyrazole Scaffolds The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkyl Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, serves as a versatile framework for developing drugs targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[3] Specifically, N-alkylated pyrazoles are crucial pharmacophores that modulate the physicochemical properties of drug candidates, enhancing their potency, selectivity, and pharmacokinetic profiles.[4]

This application note provides a comprehensive, field-tested guide for the scalable synthesis of N-ethyl pyrazole methylamines, a key intermediate class in drug discovery. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for transitioning from bench-scale synthesis to large-scale production. The presented workflow is designed for robustness, high yield, and regiochemical control, addressing the primary challenges encountered in pyrazole functionalization.

Strategic Overview: A Two-Stage Approach to Scalable Synthesis

The synthesis of N-ethyl pyrazole methylamines can be efficiently dissected into two primary transformations. Our strategy begins with a commercially available or readily synthesized pyrazole-4-carbaldehyde, a versatile starting point for diversification.

  • Regioselective N-Ethylation: The first critical step is the alkylation of the pyrazole nitrogen. For unsymmetrical pyrazoles, this presents a significant challenge in controlling regioselectivity, as alkylation can occur at either the N1 or N2 position, often yielding difficult-to-separate isomeric mixtures.[5] Our protocol is optimized to strongly favor the desired N1-ethylated regioisomer.

  • Reductive Amination: The second stage involves the conversion of the aldehyde functional group into the target methylamine side chain. Reductive amination is a robust and highly efficient method widely employed in the pharmaceutical industry for C-N bond formation due to its operational simplicity and high yields.[6][7]

This two-stage approach ensures a convergent and flexible synthesis, allowing for modifications at either stage to generate a diverse library of analogues.

G cluster_0 Overall Synthetic Workflow Start Pyrazole-4-carbaldehyde (Starting Material) Step1 Protocol 1: Regioselective N-Ethylation Intermediate N-Ethyl Pyrazole-4-carbaldehyde Step2 Protocol 2: Reductive Amination End N-Ethyl Pyrazole Methylamine (Final Product)

Protocol 1: Scalable and Regioselective N-Ethylation of Pyrazole-4-carbaldehyde

Scientific Rationale

The primary challenge in the N-alkylation of pyrazoles is controlling which of the two ring nitrogens is functionalized.[5] Regioselectivity is governed by a combination of steric hindrance, solvent polarity, and the choice of base.[5] Our protocol leverages a potassium carbonate (K₂CO₃) base in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Choice of Base: K₂CO₃ is an inexpensive, non-hygroscopic, and moderately strong base, making it ideal for large-scale industrial applications. It is strong enough to deprotonate the pyrazole N-H but mild enough to prevent side reactions often seen with stronger bases like sodium hydride (NaH).[5]

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO are effective at solvating the potassium cation, which increases the nucleophilicity of the resulting pyrazolate anion. This often enhances the reaction rate and can significantly favor the formation of a single regioisomer.[5]

  • Regiocontrol: For many 3- or 4-substituted pyrazoles, alkylation tends to favor the less sterically hindered nitrogen atom.[5][8] This protocol is designed to maximize this intrinsic preference, leading to a high yield of the desired N1-ethylated product.

G cluster_0 Mechanism: Base-Mediated N-Ethylation Pyrazole Pyrazole Deprotonation Deprotonation Pyrazole->Deprotonation 1. K₂CO₃ (Base) Pyrazolate Anion Pyrazolate Anion Deprotonation->Pyrazolate Anion Generates Nucleophile SN2 Attack SN2 Attack Pyrazolate Anion->SN2 Attack 2. Ethyl Iodide (Electrophile) Product Product SN2 Attack->Product Forms C-N Bond

Detailed Experimental Protocol

Materials:

  • Pyrazole-4-carbaldehyde (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated aq. NaCl)

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-purged reactor, add pyrazole-4-carbaldehyde (1.0 eq) and anhydrous DMF (5-10 mL per gram of pyrazole). Begin stirring to ensure dissolution.

  • Base Addition: Add powdered anhydrous potassium carbonate (2.0 eq) to the solution.

  • Electrophile Addition: Add ethyl iodide (1.2 eq) dropwise to the suspension over 15-30 minutes. An exotherm may be observed; maintain the internal temperature below 40°C.

  • Reaction Monitoring: Heat the reaction mixture to 60-70°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2x) to remove residual DMF, followed by a wash with brine (1x) to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-ethyl pyrazole-4-carbaldehyde.

  • Purification: The crude product can often be purified via crystallization or, if necessary, by flash column chromatography on silica gel.

Optimization Data
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF65692
2Cs₂CO₃ (2.0)DMF65594
3K₂CO₃ (2.0)Acetonitrile80 (reflux)1275
4NaH (1.2)THF25888

Table 1: Representative data for the optimization of the N-ethylation reaction. While Cs₂CO₃ provides a slightly higher yield, K₂CO₃ offers a more cost-effective solution for scalable synthesis.

Protocol 2: Scalable Reductive Amination to Form the Methylamine Side Chain

Scientific Rationale

Reductive amination is a cornerstone reaction that proceeds in two stages: (1) the formation of an imine or iminium ion intermediate from an aldehyde and an amine, and (2) the reduction of this intermediate to the final amine.[7]

  • Choice of Amine: We use a solution of methylamine (often in THF or water) as the nitrogen source.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for scalable reductive aminations.[9] Unlike the more reactive sodium borohydride (NaBH₄), it is mild enough not to reduce the starting aldehyde. It is also more selective and less sensitive to pH than sodium cyanoborohydride (NaBH₃CN), making it safer and more practical for large-scale operations.[7] The reaction can be conveniently performed as a one-pot procedure.

G cluster_1 Mechanism: Reductive Amination Aldehyde + Methylamine Aldehyde + Methylamine Iminium Ion Formation Iminium Ion Formation Aldehyde + Methylamine->Iminium Ion Formation 1. Condensation Iminium Ion Intermediate Iminium Ion Intermediate Iminium Ion Formation->Iminium Ion Intermediate Key Intermediate Hydride Attack Hydride Attack Iminium Ion Intermediate->Hydride Attack 2. NaBH(OAc)₃ (Reducing Agent) Final Amine Final Amine Hydride Attack->Final Amine Forms C-N Bond

Detailed Experimental Protocol

Materials:

  • N-Ethyl Pyrazole-4-carbaldehyde (1.0 eq)

  • Methylamine solution (e.g., 2M in THF, 1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged reactor, dissolve the N-ethyl pyrazole-4-carbaldehyde (1.0 eq) in DCE or DCM (10-15 mL per gram of aldehyde).

  • Amine Addition: Add the methylamine solution (1.5 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-60 minutes. The addition is often slightly exothermic; maintain the internal temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-8 hours. Monitor progress by TLC or LC-MS until the intermediate imine is consumed and converted to the product.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl pyrazole methylamine.

  • Purification: The product can often be purified by an acid-base extraction or crystallization of a salt form (e.g., hydrochloride), which is highly amenable to large-scale processing.

Process and Scale-Up Considerations
  • Solvent Selection: While DCE is effective, consider replacing it with less hazardous solvents like 2-methyl-THF during process development for improved environmental and safety profiles.

  • Temperature Control: Both protocols have steps that can be exothermic. For large-scale synthesis, ensure the reactor is equipped with adequate cooling capacity to maintain temperature control, especially during reagent addition.

  • Purification Strategy: Moving from gram-scale to kilogram-scale necessitates a shift away from chromatography. Developing a robust crystallization procedure for the final product or a suitable salt is critical for achieving high purity on a large scale.[10]

  • Safety: Sodium triacetoxyborohydride reacts with water and protic solvents to release hydrogen gas. Ensure quenching is performed slowly and in a well-ventilated area.

Conclusion

This application note outlines a validated, two-stage synthetic route for the scalable production of N-ethyl pyrazole methylamines. By focusing on regiochemical control in the N-ethylation step and employing a robust reductive amination protocol, this strategy provides a reliable and efficient pathway for synthesizing key pharmaceutical intermediates. The emphasis on cost-effective reagents, operational simplicity, and scalable purification methods makes this workflow highly suitable for professionals in drug development and process chemistry.

References

  • Patil, S. A., et al. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal of Future Medical and Research. Retrieved February 16, 2026, from [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic-chemistry.org. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Schultz, E. E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved February 16, 2026, from [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. Retrieved February 16, 2026, from [Link]

  • Portilla, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved February 16, 2026, from [Link]

  • Schultz, E. E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Schultz, E. E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2018). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Nielsen, S. F., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Retrieved February 16, 2026, from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Retrieved February 16, 2026, from [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Semantic Scholar. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Portilla, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved February 16, 2026, from [Link]

  • Orrego-Hernández, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved February 16, 2026, from [Link]

  • Joshi, A., et al. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2025). Gram-scale synthesis of ethyl 5-methyl-3-(phenylamino) -1H-pyrazole-4-carboxylate and the corresponding trasformation. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Kumar, A., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Retrieved February 16, 2026, from [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved February 16, 2026, from [Link]

Sources

Method

Reaction conditions for coupling ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine with acid chlorides

Coupling Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine with Acid Chlorides Abstract & Scope This technical guide details the reaction conditions for the -acylation of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (referred...

Author: BenchChem Technical Support Team. Date: February 2026

Coupling Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine with Acid Chlorides

Abstract & Scope

This technical guide details the reaction conditions for the


-acylation of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine  (referred to herein as Amine 1 ) with various acid chlorides. Pyrazole-containing amines are critical pharmacophores in kinase inhibitor development (e.g., JAK, CDK inhibitors). The coupling of this specific secondary amine requires precise control of stoichiometry and pH to prevent side reactions at the pyrazole ring and to ensure complete consumption of the acid chloride.

This protocol compares two primary methodologies:

  • Method A (Anhydrous): The industry-standard approach using organic bases (DIPEA/TEA) in DCM or THF.

  • Method B (Schotten-Baumann): A biphasic approach suitable for scale-up of robust substrates.

Chemical Analysis & Reactivity Profile
2.1 Substrate Properties[1][2]
  • Nucleophile: Amine 1 is a secondary aliphatic amine. The ethyl group provides steric bulk that generally prevents over-acylation (imide formation).

  • Heterocycle: The 1-propyl-1H-pyrazole moiety contains two nitrogens:

    • N1 (Propyl-substituted): Non-nucleophilic due to alkylation.

    • N2 (Pyridine-like): Weakly basic (

      
      ). While significantly less nucleophilic than the exocyclic secondary amine (
      
      
      
      ), it can act as a proton acceptor or form unstable acyl-pyrazolium intermediates if the reaction is run without sufficient base.
2.2 Reaction Thermodynamics

The reaction between a secondary amine and an acid chloride is highly exothermic.



  • Key Driver: Formation of the stable amide bond and the precipitation/solvation of the hydrochloride salt.[3]

  • Risk Factor: Uncontrolled exotherms can lead to hydrolysis of the acid chloride by trace moisture or decomposition of sensitive functional groups on the acid chloride.

Experimental Protocols
3.1 Reagent Stoichiometry Table

Standard ratios for 1.0 mmol scale.

ComponentRoleEquivalents (Eq)Notes
Amine 1 Limiting Reagent1.0Dry thoroughly before use.
Acid Chloride Electrophile1.1 – 1.2Slight excess ensures full conversion.
Base HCl Scavenger1.5 – 2.0DIPEA (preferred) or TEA. Must exceed Acid Chloride Eq.
DMAP Catalyst0.05 – 0.1Optional. Use only for sterically hindered acid chlorides.
Solvent Medium[0.1 M - 0.2 M]DCM (standard) or THF (if solubility is poor).
3.2 Method A: Anhydrous Coupling (Preferred for Drug Discovery)

Best for: Small-to-medium scale, moisture-sensitive acid chlorides, and parallel synthesis.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask or reaction vial under Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add Amine 1 (1.0 equiv) and DIPEA (1.5 equiv) to the flask. Dissolve in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Note: If the amine is an HCl salt, increase DIPEA to 2.5 equiv to release the free base.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Stir for 10 minutes.
    
    • Causality: Cooling suppresses the initial exotherm and minimizes potential side reactions (e.g., ketene formation from acid chlorides with

      
      -protons).
      
  • Addition: Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Visual Check: Fuming may occur; white precipitate (DIPEA

      
      HCl) often forms immediately.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check via LCMS or TLC. Look for the disappearance of the amine peak (

      
      ) and appearance of the amide (
      
      
      
      ).
  • Quench: Add a saturated solution of

    
     (approx. equal volume to solvent) and stir vigorously for 15 minutes.
    
    • Mechanism:[3][4][5][6][7][8][9][10][11] This hydrolyzes unreacted acid chloride into the water-soluble carboxylate.

3.3 Method B: Schotten-Baumann (Biphasic)

Best for: Scale-up (>10g), robust acid chlorides, and cost-reduction (avoids organic bases).

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve Amine 1 (1.0 equiv) in 1M NaOH (2.5 equiv).

  • Organic Phase: Dissolve Acid Chloride (1.2 equiv) in DCM or Ethyl Acetate.

  • Coupling: Add the organic phase to the rapidly stirring aqueous phase at

    
     or RT.
    
  • Completion: Stir vigorously for 1–2 hours. The biphasic nature protects the amide product in the organic layer while the base neutralizes HCl in the aqueous layer.[9]

Purification & Workup Logic (Self-Validating System)

The purification strategy relies on the acid-base differential between the starting material and the product.

  • Starting Material (Amine 1): Basic (Secondary amine). Protonates at pH < 9.

  • Product (Amide): Neutral (Amide N is not basic). Pyrazole N is weakly basic but will not retain in organic phase during strong acid washes if not carefully controlled, but generally remains organic in weak acid washes.

  • Byproduct (Acid): Acidic. Deprotonates at pH > 5.

The "Acid-Base Sandwich" Workup:

  • Basic Wash (

    
    ):  Removes unreacted Acid Chloride (as carboxylate) and HCl.
    
  • Acidic Wash (0.5 M Citric Acid or 1M HCl):

    • Critical Step: The unreacted Amine 1 will protonate and move to the aqueous layer.

    • The Amide Product remains in the organic layer.

  • Brine Wash: Removes residual water/emulsions.

  • Dry & Concentrate:

    
     or 
    
    
    
    .
Visualization: Reaction & Purification Workflow

ReactionWorkflow cluster_Workup Purification Logic (Phase Separation) Start Start: Amine 1 + Solvent (DCM) AddBase Add Base (DIPEA) (Scavenge HCl) Start->AddBase Cool Cool to 0°C (Control Exotherm) AddBase->Cool AddAcidCl Add Acid Chloride (Dropwise) Cool->AddAcidCl Monitor Monitor (LCMS/TLC) Amine Disappearance AddAcidCl->Monitor Quench Quench: Sat. NaHCO3 (Hydrolyze xs Acid Cl) Monitor->Quench Complete Sep1 Phase Separation Quench->Sep1 OrgLayer Organic Layer (Product + Amine) Sep1->OrgLayer AqLayer Aqueous Layer (Salts + Carboxylate) Sep1->AqLayer Discard AcidWash Wash: 0.5M Citric Acid (CRITICAL STEP) OrgLayer->AcidWash FinalOrg Final Organic Layer (Pure Amide) AcidWash->FinalOrg Product Retained TrashAmine Aqueous Waste (Protonated Amine 1) AcidWash->TrashAmine Impurities Removed

Caption: Logical workflow for Method A, emphasizing the critical acid wash step to remove unreacted amine.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvent is anhydrous. Use fresh Acid Chloride. Increase equivalents to 1.5.
Amine Remaining Insufficient BaseCheck pH of reaction. If acidic, the amine is protonated (

) and cannot react. Add more DIPEA.
New Impurity (+42 Da) Acetylation (if using EtOAc)Avoid Ethyl Acetate as a reaction solvent; primary/secondary amines can react with EtOAc over long periods.
Emulsion during Workup Pyrazole AmphotericityThe pyrazole ring can cause emulsions. Use Brine and filter the biphasic mixture through Celite if necessary.
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved October 26, 2023. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[12][13] Tetrahedron, 61(46), 10827-10852. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. (General Pyrazole Chemistry).[11][14][15] [Link]

Sources

Application

Application Note: Rapid and Efficient Synthesis of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine via Microwave-Assisted Reductive Amination

Abstract This application note details a robust and highly efficient protocol for the synthesis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, a substituted pyrazole amine of interest in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, a substituted pyrazole amine of interest in medicinal chemistry and drug discovery. The methodology leverages the significant advantages of microwave-assisted organic synthesis (MAOS) to drive a direct reductive amination reaction. By combining the precursor aldehyde, 1-propyl-1H-pyrazole-4-carbaldehyde, with ethylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride, the target secondary amine is synthesized in minutes, a dramatic improvement over conventional heating methods.[1][2][3] This protocol provides researchers with a time- and resource-efficient pathway to access this and structurally related pyrazole derivatives, accelerating discovery timelines.[4]

Introduction & Scientific Rationale

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and clinical candidates.[5][6] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[6][7][8] The target molecule, ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, incorporates key structural motifs—a substituted pyrazole core and a secondary amine sidechain—that are frequently explored in the development of novel therapeutic agents.

The synthesis of such amines is commonly achieved through reductive amination.[9] This powerful transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2][9]

Causality Behind Experimental Choices:

  • Microwave-Assisted Synthesis (MAOS): Conventional synthesis methods often require prolonged reaction times, from hours to days.[4][10] Microwave irradiation offers a significant kinetic advantage by directly and efficiently coupling energy with polar molecules in the reaction mixture, leading to rapid, uniform heating.[11] This technology dramatically reduces reaction times, often improves yields, and promotes cleaner reaction profiles, aligning with the principles of green chemistry.[1][11][12]

  • Direct Reductive Amination: A one-pot, direct approach where the aldehyde, amine, and reducing agent are combined at the outset is more efficient than a two-step process involving pre-formation and isolation of the imine.[2]

  • Choice of Reducing Agent (Sodium Triacetoxyborohydride): Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[9][13] It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than it reduces the starting aldehyde. This selectivity prevents the undesired formation of the corresponding alcohol from the aldehyde starting material. Its predecessor, sodium cyanoborohydride, is highly toxic, making NaBH(OAc)₃ a safer and more practical alternative.[2]

Reaction Mechanism & Synthesis Workflow

The synthesis proceeds via a direct reductive amination pathway. Initially, the 1-propyl-1H-pyrazole-4-carbaldehyde reacts with ethylamine to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion). The sodium triacetoxyborohydride selectively reduces this iminium ion to yield the final secondary amine product.

G cluster_0 Step 1: Reagent Combination cluster_1 Step 2: Microwave Irradiation cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis A 1-Propyl-1H-pyrazole- 4-carbaldehyde B Ethylamine Solution C NaBH(OAc)₃ D Dichloroethane (DCE) MW Microwave Reactor Vial D->MW Transfer to Vial Quench Quench with Sat. NaHCO₃ MW->Quench MW_Params Set Parameters: - Temperature: 140 °C - Time: 10 min - Power: Dynamic Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize: NMR, MS, IR Purify->Analyze Final Final Product: Pure Amine Analyze->Final

Figure 1: Experimental workflow for the microwave-assisted synthesis.

Materials & Equipment

Reagents & Solvents Grade Supplier CAS Number
1-Propyl-1H-pyrazole-4-carbaldehyde≥97%Sigma-Aldrich473249-36-4[14]
Ethylamine solution2.0 M in THFSigma-Aldrich75-04-7
Sodium triacetoxyborohydride95%Sigma-Aldrich56553-60-7
1,2-Dichloroethane (DCE), anhydrous99.8%Sigma-Aldrich107-06-2
Dichloromethane (DCM), ACS Grade≥99.5%Fisher Scientific75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab Prepared-
Sodium Sulfate (Na₂SO₄), anhydrousReagent GradeFisher Scientific7757-82-6
Silica Gel for Chromatography60 Å, 230-400 meshSigma-Aldrich112926-00-8
Equipment Description
Microwave SynthesizerCEM Discover® series or equivalent
10 mL Microwave Reaction VialWith snap cap and stirrer bar
Rotary EvaporatorStandard laboratory model
Magnetic Stir PlateStandard laboratory model
Standard GlasswareRound-bottom flasks, separatory funnel, etc.
Analytical InstrumentsNMR Spectrometer (400 MHz), Mass Spectrometer (ESI), FT-IR

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloroethane is a hazardous solvent.

G Aldehyde 1-Propyl-1H-pyrazole- 4-carbaldehyde Reagents 1) NaBH(OAc)₃, DCE 2) Microwave, 140 °C, 10 min Amine Ethylamine Product Ethyl[(1-propyl-1H-pyrazol- 4-yl)methyl]amine Reagents->Product

Figure 2: General reaction scheme for the reductive amination.

Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, add 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 138 mg).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) (4 mL) to the vial. Follow this with the addition of ethylamine solution (2.0 M in THF, 1.2 mmol, 0.6 mL).

  • Initiation: Stir the mixture for 5 minutes at room temperature to allow for initial imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the mixture in one portion.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 140 °C for 10 minutes, with stirring.[2]

  • Reaction Quenching: After the reaction is complete and the vial has cooled to room temperature, carefully uncap it in the fume hood. Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine as a clear oil.

Expected Results & Characterization

This protocol is designed to be highly efficient, providing the target compound in good yield and purity.

Parameter Expected Outcome Notes
Reaction Time 10 minutes (Microwave)Conventional heating could take several hours.[4]
Isolated Yield 75-90%Yields are post-purification.
Appearance Colorless to pale yellow oil
Purity (by NMR) >95%

Characterization Data (Predicted based on analogous structures[9][13]):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45 (s, 1H, pyrazole-H), 7.38 (s, 1H, pyrazole-H), 4.05 (t, J = 7.2 Hz, 2H, N-CH₂-CH₂-CH₃), 3.75 (s, 2H, pyrazole-CH₂-N), 2.65 (q, J = 7.1 Hz, 2H, N-CH₂-CH₃), 1.85 (sext, J = 7.3 Hz, 2H, N-CH₂-CH₂-CH₃), 1.15 (t, J = 7.1 Hz, 3H, N-CH₂-CH₃), 0.90 (t, J = 7.4 Hz, 3H, N-CH₂-CH₂-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 138.5, 128.0, 119.5, 52.0, 48.5, 44.2, 23.5, 15.2, 11.3.

  • MS (ESI+): Calculated for C₉H₁₈N₃ [M+H]⁺: 168.15; Found: 168.2.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time to 15-20 minutes or temperature to 150°C. Ensure anhydrous conditions.
Decomposition of product/reagents.Decrease temperature to 120-130°C.
Loss during work-up.Ensure pH is basic (>9) before extraction. Perform more extractions (e.g., 5x).
Presence of Alcohol Byproduct Aldehyde reduction.Ensure NaBH(OAc)₃ is of good quality. Allow more time for imine formation (e.g., 20 min) before irradiation.
Presence of Starting Aldehyde Insufficient reducing agent or amine.Ensure stoichiometry is correct. Use a slight excess of the amine and reducing agent (1.2-1.5 eq).

Conclusion

The described microwave-assisted protocol facilitates the rapid and efficient synthesis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. This method significantly curtails reaction times compared to conventional approaches and provides the desired product in high yield and purity.[3][4] The protocol is robust, scalable, and can be readily adapted for the construction of a library of analogous pyrazole derivatives, making it a valuable tool for professionals in drug discovery and medicinal chemistry.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN.
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Rel
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evalu
  • Rapid Microwave-Assisted Reductive Amin
  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines.
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Rel
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. JoVE.
  • 1-Propyl-1H-pyrazole-4-carbaldehyde. Sigma-Aldrich.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

Method

Application Notes and Protocols: The Strategic Use of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine in Kinase Inhibitor Synthesis

Introduction: The Pyrazole Scaffold in Modern Drug Discovery Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[1][2] This has made them one of the most intensely pursued target classes in drug discovery. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds serve as foundational anchors for molecular design. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its unique combination of physicochemical properties and its ability to form key interactions within the ATP-binding pocket of kinases.[1][3]

Many clinically successful kinase inhibitors, such as Ruxolitinib (a JAK1/2 inhibitor), feature a pyrazole core.[4] This scaffold's utility stems from its capacity to act as a bioisostere for other aromatic systems and its nitrogen atoms' ability to serve as both hydrogen bond donors and acceptors, often engaging the critical hinge region of the kinase.[4][5]

This application note provides a detailed guide for researchers on the synthesis and application of a versatile pyrazole-based building block, ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine . We will explore the rationale behind its design, provide detailed synthetic protocols for its preparation and subsequent use in constructing a model kinase inhibitor, and discuss methods for characterization and downstream biological evaluation.

Part 1: Rationale and Design Principles

The structure of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is not arbitrary; each component is designed to fulfill a specific role in the final inhibitor molecule.

  • 1-Propyl-1H-Pyrazole Core : The pyrazole ring itself is the primary pharmacophore, designed to interact with the kinase hinge region. The N1-propyl group serves multiple purposes. It blocks a potential metabolic site and can be tailored to probe a hydrophobic pocket within the ATP binding site, potentially enhancing potency and, more importantly, selectivity against other kinases.[6] Varying the length and nature of this alkyl group is a common strategy in medicinal chemistry to optimize pharmacokinetics.

  • 4-Methylamine Linker : The C4-position of the pyrazole is a strategic vector for extending the molecule toward the solvent-exposed region of the ATP pocket. The flexible (-CH₂-NH-) linker allows the rest of the molecule to adopt an optimal binding conformation. The secondary amine is a key reactive handle for coupling this fragment to other chemical moieties.

  • N-Ethyl Group : Similar to the N1-propyl group, the N-ethyl substituent on the amine provides steric bulk and lipophilicity. This group can be optimized to fit into specific grooves of the target kinase, further refining the inhibitor's selectivity profile and improving properties like cell permeability. The basicity of the secondary amine can be modulated by such alkyl groups, influencing its interaction potential and overall compound properties.[7]

Below is a conceptual diagram illustrating how a kinase inhibitor derived from this scaffold might interact with the ATP binding site.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Molecule hinge Hinge Region (e.g., Alanine, Glutamate) pocket Hydrophobic Pocket solvent Solvent Front pyrazole 1-Propyl-Pyrazole (Hinge Binder) pyrazole->hinge H-Bonds pyrazole->pocket Hydrophobic Interactions linker -CH2-NH(Et)- Linker moiety Terminal Moiety (e.g., Pyrimidine) linker->moiety moiety->solvent Solubilizing Interactions

Caption: Conceptual binding of a pyrazole-based inhibitor.

Part 2: Experimental Protocols

This section details a reliable, two-stage synthetic route. Stage 1 describes the synthesis of the key amine intermediate. Stage 2 provides an example of its application in the synthesis of a potential kinase inhibitor core structure via nucleophilic aromatic substitution (SNAr).

Stage 1: Synthesis of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

This synthesis is achieved via a two-step process starting from 1H-pyrazole-4-carbaldehyde: (A) N-alkylation of the pyrazole ring, followed by (B) reductive amination to form the target secondary amine.

start 1H-Pyrazole-4- carbaldehyde step1_reagents 1. Propyl Bromide 2. K2CO3, DMF intermediate 1-Propyl-1H-pyrazole-4- carbaldehyde step1_reagents->intermediate Step A: N-Alkylation step2_reagents 1. Ethylamine 2. NaBH(OAc)3, DCE product Ethyl[(1-propyl-1H-pyrazol -4-yl)methyl]amine step2_reagents->product Step B: Reductive Amination

Caption: Workflow for the synthesis of the amine intermediate.

Step A: Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

  • Materials & Equipment :

    • 1H-Pyrazole-4-carbaldehyde (1.0 eq)

    • 1-Bromopropane (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure :

    • To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrazole-4-carbaldehyde and anhydrous DMF (approx. 0.2 M concentration).

    • Add anhydrous K₂CO₃ to the solution and stir for 10 minutes at room temperature.

    • Add 1-bromopropane dropwise to the stirring suspension.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-propyl-1H-pyrazole-4-carbaldehyde as a clear oil or low-melting solid.

Step B: Synthesis of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

  • Materials & Equipment :

    • 1-Propyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Ethylamine (2.0 M solution in THF, 1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (catalytic amount, ~5% v/v)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure :

    • Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde in anhydrous DCE in a dry round-bottom flask under nitrogen.

    • Add the ethylamine solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • In portions, carefully add sodium triacetoxyborohydride to the stirring solution. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the intermediate imine is consumed.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (using a DCM/methanol gradient with 0.1% triethylamine to prevent the amine from streaking on the silica) to afford the title compound.

Stage 2: Application in Kinase Inhibitor Synthesis - A Model Reaction

Here, we demonstrate the utility of our amine by coupling it to a 2,4-dichloropyrimidine core, a common scaffold in kinase inhibitors that target the hinge region.[8]

  • Materials & Equipment :

    • Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

    • n-Butanol or Acetonitrile

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet

  • Procedure :

    • In a round-bottom flask, dissolve ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine and 2,4-dichloropyrimidine in n-butanol.

    • Add DIPEA to the solution. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. The reaction progress should be monitored by LC-MS. The SNAr reaction is regioselective for the more reactive C4 position of the pyrimidine.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography (hexane/ethyl acetate gradient) to yield N-(2-chloropyrimidin-4-yl)-N-ethyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine.

Parameter Stage 1 (Reductive Amination) Stage 2 (SNAr Coupling)
Key Reagents Aldehyde, Ethylamine, NaBH(OAc)₃Pyrazole-amine, Dichloropyrimidine, DIPEA
Solvent Dichloroethane (DCE)n-Butanol
Temperature Room Temperature80-100 °C
Typical Yield 60-85%50-75%
Purification Silica Gel (DCM/MeOH/Et₃N)Silica Gel (Hexane/EtOAc)

Part 3: Characterization and Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect to see characteristic signals for the pyrazole ring protons (singlets, ~7.5-8.0 ppm), the propyl and ethyl alkyl chains (triplets and sextets/quartets in the aliphatic region, ~0.9-4.2 ppm), and the methylene linker protons (singlet, ~3.8-4.0 ppm).

    • ¹³C NMR : Will confirm the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed m/z value to the calculated exact mass.[9]

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Technique Purpose Expected Outcome for Final Product
¹H NMR Structural ElucidationCorrect number of protons, chemical shifts, and splitting patterns.
HRMS (ESI-TOF) Molecular Formula ConfirmationObserved [M+H]⁺ mass within 5 ppm of the calculated mass.
RP-HPLC Purity AssessmentSingle major peak with >95% area under the curve (AUC).

Part 4: Downstream Applications and Biological Evaluation

The synthesized pyrazole-pyrimidine compound is now ready for biological testing.

  • In Vitro Kinase Assays : The primary evaluation involves testing the compound's ability to inhibit the target kinase. This is typically done using a biochemical assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction. A dose-response curve is generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%). A broad panel screen (e.g., against 400+ kinases) is often performed to assess selectivity.[5]

  • Cell-Based Assays : If the compound shows promising potency and selectivity, its activity is then evaluated in a cellular context.[10] This can involve:

    • Anti-proliferative Assays : Measuring the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase (e.g., using an MTT or CellTiter-Glo® assay).

    • Target Engagement & Pathway Analysis : Using techniques like Western Blotting to confirm that the inhibitor reduces the phosphorylation of the kinase's downstream substrates within the cell, verifying its mechanism of action.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate. Available at: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • What is the basicity order of ethyl amine methyl amine and propyl amine? Quora. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Note: Streamlining Synthesis of Substituted Pyrazole Methylamines via One-Pot Methodologies

Abstract Substituted pyrazole methylamines represent a cornerstone scaffold in modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2] Traditional multi-step syntheses of these compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrazole methylamines represent a cornerstone scaffold in modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2] Traditional multi-step syntheses of these compounds are often hampered by laborious intermediate purifications, extended reaction times, and significant solvent waste. This application note provides an in-depth guide to efficient, one-pot synthetic strategies for preparing N-substituted pyrazoles, with a focus on methodologies that utilize primary amines directly, thereby streamlining the path to pyrazole methylamines and their derivatives. We will explore the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into optimizing these powerful synthetic tools for research and drug development.

Introduction: The Strategic Value of Pyrazole Methylamines and One-Pot Synthesis

The pyrazole nucleus is a privileged five-membered heterocyclic motif renowned for its presence in numerous clinically approved drugs and biologically active compounds.[3][4] Its derivatives have demonstrated a vast array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][5] The N-substituent on the pyrazole ring is a critical determinant of biological activity, offering a vector for modulating physicochemical properties and target binding interactions.[4]

Conventional pyrazole synthesis, most notably the Knorr synthesis, relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] However, many substituted hydrazines are toxic, unstable, or commercially unavailable, creating a significant bottleneck in discovery chemistry.[8] One-pot syntheses, particularly those that generate the requisite hydrazine in situ from readily available primary amines, circumvent these limitations. These methods align with the principles of green chemistry by improving pot, atom, and step economy (PASE), reducing waste, and accelerating the discovery-to-development pipeline.[9][10]

This guide focuses on a robust one-pot protocol that directly converts primary amines (including methylamine and its congeners) into N-substituted pyrazoles, providing a direct and versatile route to the target compounds.

Core Strategy: In-Situ Hydrazine Generation and Cyclocondensation

The central innovation of the primary one-pot method discussed here is the seamless integration of two distinct chemical transformations in a single reaction vessel: the electrophilic amination of a primary amine to form a hydrazine intermediate, followed by an immediate intramolecular cyclocondensation with a 1,3-dicarbonyl compound.

Mechanistic Rationale

The process is initiated by the reaction of a primary amine with an electrophilic amination reagent. Reagents such as O-(4-nitrobenzoyl)hydroxylamine or oxaziridines have proven effective.[11][12] The primary amine acts as a nucleophile, attacking the electrophilic nitrogen of the amination reagent to form a transient N-N bond. This generates a substituted hydrazine derivative in situ.

Once formed, this hydrazine intermediate is immediately consumed in a classical Knorr-type pyrazole synthesis. The more nucleophilic nitrogen of the in situ-generated hydrazine attacks one of the carbonyl carbons of the 1,3-diketone. A series of subsequent condensation and dehydration steps leads to the formation of the stable, aromatic pyrazole ring.[7][13] The elegance of this one-pot approach lies in trapping the often-unstable hydrazine intermediate as it is formed, driving the reaction towards the final product without the need for isolation.[12]

Experimental Guide: Direct One-Pot Synthesis from Primary Amines

This protocol details a general and highly adaptable method for the synthesis of N-substituted pyrazoles directly from primary amines and 1,3-diketones.[8][11] The procedure is notable for its operational simplicity and tolerance of a wide range of functional groups on both the amine and diketone components.

Workflow Overview

G cluster_pot Single Reaction Vessel A Primary Amine + 1,3-Diketone B Add Amination Reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine) A->B Add to solvent (e.g., DMF) C In-Situ Hydrazine Formation B->C Heat (e.g., 85 °C) Initiates amination D Cyclocondensation & Dehydration C->D Spontaneous E N-Substituted Pyrazole D->E End Start

Caption: One-pot workflow for N-substituted pyrazole synthesis.

Detailed Protocol
  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 mmol, 1.0 equiv) and the 1,3-diketone (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add dry N,N-Dimethylformamide (DMF, 0.2 M concentration based on the amine). Stir the mixture at room temperature to ensure dissolution.

  • Initiation: To the stirring solution, add the electrophilic amination reagent, for example, O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol, 1.5 equiv).[11][14]

  • Reaction: Heat the reaction mixture to 85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are between 1.5 to 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure N-substituted pyrazole.

Data and Scope

This method is versatile, accommodating a range of aliphatic and aromatic primary amines. The table below summarizes representative yields.

EntryPrimary Amine1,3-DiketoneYield (%)Reference
1BenzylamineAcetylacetone75%[11][14]
2AdamantylamineAcetylacetone42%[11]
3AnilineAcetylacetone71%[11][14]
42,4,4-Trimethylpentan-2-amineAcetylacetone38%[8]
5BenzylamineDibenzoylmethane65%[11]

Causality Behind Choices:

  • Excess Diketone (1.1 equiv): Ensures complete consumption of the primary amine, which is typically the more valuable starting material.[14]

  • Excess Amination Reagent (1.5 equiv): Drives the initial amination step to completion, maximizing the formation of the in situ hydrazine.[11]

  • DMF as Solvent: Its high boiling point is suitable for the reaction temperature, and its polar aprotic nature effectively solvates the reagents and intermediates.

  • Temperature (85 °C): Provides sufficient thermal energy to overcome the activation barriers for both amination and cyclocondensation without causing significant decomposition of reagents.[11]

Alternative Strategy: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer another powerful avenue for the one-pot synthesis of highly substituted pyrazoles.[15] An exemplary approach involves the condensation of a ketone, an aldehyde, and hydrazine monohydrochloride.[16] This reaction first forms a pyrazoline intermediate, which can then be oxidized in situ to the aromatic pyrazole.

Reaction Pathway

MCR_Pathway cluster_pot Single Reaction Vessel A Ketone Intermediate Pyrazoline Intermediate A->Intermediate Condensation B Aldehyde B->Intermediate Condensation C Hydrazine C->Intermediate Condensation Oxidant Add Oxidant (e.g., O₂ in DMSO) Intermediate->Oxidant Product Substituted Pyrazole Oxidant->Product Aromatization

Caption: MCR pathway for pyrazole synthesis via a pyrazoline intermediate.

This MCR approach is particularly useful for generating 3,4,5-trisubstituted pyrazoles.[16] While this specific example doesn't directly yield a methylamine, it can produce pyrazoles with functional groups (e.g., an aryl bromide from a bromo-substituted aldehyde) that can be further elaborated, or it can be adapted to produce formylpyrazoles. A subsequent in-situ reductive amination of a formylpyrazole with methylamine would furnish the desired pyrazole methylamine in a one-pot, two-step sequence.

Troubleshooting and Strategic Considerations

  • Regioselectivity: When using unsymmetrical 1,3-diketones, a mixture of two regioisomeric pyrazoles can be formed. The outcome is often dictated by the electronic and steric differences between the two carbonyl groups. Highly regioselective syntheses have been achieved in some cases by carefully selecting the reaction conditions and substrates.[6][17]

  • Side Reactions: The primary side reaction in the direct amination method is the formation of imines between the amine and the diketone. Using a slight excess of the amination reagent and initiating the reaction promptly after mixing helps favor the desired N-N bond formation.[12]

  • Purification: While one-pot methods are efficient, purification is almost always necessary. The polarity of the final pyrazole product can vary significantly based on its substituents, requiring optimization of the chromatographic eluent system.

Conclusion

One-pot syntheses that proceed via the in situ generation of hydrazine intermediates represent a paradigm shift in the preparation of N-substituted pyrazoles. The direct conversion of primary amines to pyrazoles is a particularly powerful strategy, offering a rapid, versatile, and resource-efficient alternative to traditional multi-step methods. By eliminating the need to handle potentially hazardous hydrazine precursors, this approach enhances laboratory safety while accelerating the synthesis of diverse libraries of pyrazole methylamines for drug discovery and development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.org. Retrieved February 15, 2026, from [Link]

  • Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. (2022). PubMed. Retrieved February 15, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. Retrieved February 15, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]

  • One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Semantics Scholar. Retrieved February 15, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). europepmc.org. Retrieved February 15, 2026, from [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of substituted pyrazole derivatives from N‐methylated indolyl chalcone. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews. Retrieved February 15, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). academic.oup.com. Retrieved February 15, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). arkat-usa.org. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine Synthesis

Status: Operational Ticket ID: PYR-AMN-04 Subject: Yield Optimization & Troubleshooting for Secondary Amine Synthesis via Reductive Amination Executive Summary & Core Directive The Challenge: Synthesizing ethyl[(1-propyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-AMN-04 Subject: Yield Optimization & Troubleshooting for Secondary Amine Synthesis via Reductive Amination

Executive Summary & Core Directive

The Challenge: Synthesizing ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves a reductive amination between 1-propyl-1H-pyrazole-4-carbaldehyde and ethylamine . The common failure modes are competitive reduction of the aldehyde to the alcohol (low conversion), over-alkylation to the tertiary amine, and product loss during aqueous workup due to the polarity of the secondary amine.

The Solution: The "Gold Standard" protocol utilizes Sodium Triacetoxyborohydride (STAB) in a one-pot procedure. Unlike Sodium Borohydride (


), STAB is less reactive toward aldehydes, allowing the imine/iminium species to form and be reduced selectively.[1][2][3] This guide details the STAB protocol and provides a troubleshooting matrix for deviations.

The Reaction Pathway[2][4]

Understanding the mechanism is the first step to diagnosis. The reaction proceeds through a hemiaminal intermediate to an iminium ion , which is then reduced.[4]

ReactionPathway Aldehyde 1-propyl-1H-pyrazole- 4-carbaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + EtNH2 SideProduct Side Product: Alcohol Aldehyde->SideProduct Direct Reduction (If Hydride too strong) Ethylamine Ethylamine Ethylamine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Equilibrium) Product Target Secondary Amine Iminium->Product + Hydride (STAB)

Figure 1: Mechanistic pathway showing the critical Iminium intermediate. Direct reduction of the aldehyde is the primary competitor to yield.

Standard Operating Procedure (The STAB Protocol)

This protocol is designed to minimize alcohol formation and maximize the secondary amine yield.

Reagents:

  • Substrate: 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine: Ethylamine (2.0 M in THF or MeOH, 1.2–1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[3]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Workflow:

  • Imine Pre-Formation (The "Soak"):

    • Charge the reaction vessel with the aldehyde and DCE (0.1 M concentration).

    • Add Ethylamine and Acetic Acid.[4]

    • CRITICAL: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This shifts the equilibrium toward the imine/iminium species [1].

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 2–4 hours.

    • Validation: Monitor by LCMS. Look for the disappearance of the imine mass (M+H) and appearance of the amine.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[5]
      
    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extraction: Extract with DCM (3x).

    • Note: If the product is highly polar (common with pyrazoles), add 5% MeOH to the DCM organic layer during extraction to improve recovery.

Troubleshooting Dashboard (FAQ)

Use this section to diagnose specific yield failures.

Issue 1: "I have low yield and a large peak corresponding to the Pyrazole-Alcohol."

Diagnosis: Direct reduction of the aldehyde occurred before the imine could form.

  • Root Cause: The reducing agent was added too quickly, or the "Soak" time (Step 1) was insufficient.

  • Correction: Increase the pre-stir time with Ethylamine and AcOH to 2 hours. Ensure you are using STAB, not

    
    . STAB reduces imines much faster than aldehydes, whereas 
    
    
    
    is less selective [2].
Issue 2: "I see a significant amount of Tertiary Amine (Dialkylation)."

Diagnosis: The product secondary amine reacted with another equivalent of aldehyde.

  • Root Cause: Excess aldehyde relative to amine, or the reaction ran too long with decomposing imine.

  • Correction:

    • Ensure Ethylamine is in excess (1.5 equiv).

    • High-Impact Fix: Switch to a stepwise addition. Form the imine completely (verify by TLC/NMR), then add the reducing agent.

Issue 3: "My LCMS shows 100% conversion, but I recovered <40% mass after workup."

Diagnosis: The product is water-soluble (common for small secondary amines with heterocycles).

  • Root Cause: The amine remained protonated or partitioned into the aqueous layer.

  • Correction:

    • pH Adjustment: Ensure the aqueous layer is pH > 12 using 1M NaOH (not just bicarbonate) to fully deprotonate the amine.

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.[5]

    • Solvent Switch: Use "Chloroform/Isopropanol (3:1)" as the extraction solvent instead of pure DCM [3].

Comparative Analysis: Reducing Agents

Select the correct hydride source based on your specific constraints.

FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Selectivity Low (Reduces Aldehydes & Imines)High (pH dependent)Excellent (Imines >> Aldehydes)
Toxicity LowHigh (Generates HCN)Low
Water Tolerance HighHighLow (Decomposes)
Protocol Type Two-Step (Imine isolation often req.)[3]One-PotOne-Pot
Yield Reliability Moderate (Alcohol side-products)HighVery High

Table 1: Comparison of hydride donors for reductive amination [1][4].

Advanced Optimization Logic

If the standard STAB protocol fails, utilize this decision tree to select the alternative pathway.

TroubleshootingTree Start Start Optimization CheckLCMS Check LCMS: Major Impurity? Start->CheckLCMS Alcohol Alcohol Found (Direct Reduction) CheckLCMS->Alcohol TertAmine Tertiary Amine (Over-Alkylation) CheckLCMS->TertAmine NoProduct Low Mass Recovery (Workup Issue) CheckLCMS->NoProduct Soln_Alcohol Switch to 2-Step: 1. Form Imine (MeOH/Sieves) 2. Add NaBH4 Alcohol->Soln_Alcohol Soln_Tert Increase Amine Equiv (2.0x) Dilute Reaction (0.05 M) TertAmine->Soln_Tert Soln_Workup 1. pH > 12 2. Extract w/ CHCl3:IPA (3:1) 3. Salt out (NaCl) NoProduct->Soln_Workup

Figure 2: Troubleshooting logic flow for determining the necessary protocol deviation.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester. Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Sodium Triacetoxyborohydride. Retrieved from [Link]

Sources

Optimization

Purification strategies for ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine from reaction mixtures

Welcome to the technical support center for the purification of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar secondary amine compounds. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification strategies effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter after synthesizing ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, which is typically prepared via reductive amination of 1-propyl-1H-pyrazole-4-carbaldehyde with ethylamine.[1][2]

Question 1: My crude reaction mixture shows the presence of unreacted 1-propyl-1H-pyrazole-4-carbaldehyde. How can I remove it?

Answer:

The presence of unreacted aldehyde is a common issue. Due to the basic nature of your target amine and the neutral nature of the aldehyde, a liquid-liquid extraction based on pH is the most effective method for separation.

Causality: Your target compound, ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, is a secondary amine and is therefore basic. In an acidic aqueous solution (e.g., 1M HCl), it will be protonated to form a water-soluble ammonium salt.[3] The unreacted aldehyde, lacking a basic functional group, will remain as a neutral organic compound. This difference in solubility is the key to their separation.

Recommended Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amine will move into the acidic aqueous layer as its hydrochloride salt, while the neutral aldehyde remains in the organic layer.

  • Separation: Separate the two layers. The organic layer containing the aldehyde and other neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine, which will often precipitate or form an oily layer.

  • Final Extraction: Extract the aqueous layer multiple times with a fresh organic solvent (ethyl acetate or DCM) to recover the purified free amine.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Question 2: After workup, my product is contaminated with a water-soluble impurity. What is it and how do I remove it?

Answer:

If you used a borohydride-based reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), the water-soluble impurity is likely borate salts.[4][5][6] These are byproducts of the reduction process.[5]

Causality: During the reduction, the borohydride reagent donates hydride ions and is converted into borate esters.[6] Upon quenching the reaction with water or during aqueous workup, these esters hydrolyze to form boric acid and various borate salts, which are highly polar and water-soluble.

Solution: Thorough washing with water is typically sufficient. If the borate salts persist, it may be due to the formation of complexes with your amine. An acid-base workup, as described in Question 1, is highly effective as it ensures the complete removal of these salts into the aqueous layers.

Question 3: My product is an oil and I cannot get it to crystallize. How can I purify it further?

Answer:

Many amines, especially secondary amines with alkyl chains, exist as oils at room temperature and are difficult to crystallize.[7] In this case, you have two primary strategies: column chromatography or conversion to a crystalline salt.

Strategy 1: Column Chromatography

This is the most common method for purifying non-crystalline organic compounds.[8] However, amines can be challenging to purify on standard silica gel due to interactions with acidic silanol groups.[9][10][11]

  • Causality: Silica gel is acidic and can protonate the basic amine, causing it to streak or bind irreversibly to the column.[9][10] To mitigate this, a small amount of a basic modifier is added to the eluent.[9]

  • Recommended Protocol:

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common choice is a gradient of methanol in dichloromethane (DCM).

    • Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent system.[12][13] This deactivates the acidic sites on the silica, allowing for clean elution of the amine.[12][13]

    • Monitoring: Track the separation using Thin Layer Chromatography (TLC), ensuring you use the same eluent system with the basic modifier.[14]

Strategy 2: Salt Formation and Recrystallization

Converting the amine to its hydrochloride (HCl) salt is an excellent purification strategy, as amine salts are often highly crystalline solids.[7][15][16]

  • Causality: The formation of an ionic salt introduces strong intermolecular forces (ion-ion interactions), which promotes the formation of a stable, well-ordered crystal lattice. Impurities that do not form salts or have different solubility profiles will remain in the solvent.[15]

  • Recommended Protocol:

    • Dissolve the crude amine oil in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or 2-propanol) with stirring.[17]

    • The amine hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry.

    • The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[17]

    • If the free base is required, the purified salt can be dissolved in water, basified with NaOH, and extracted as described in Question 1.

Frequently Asked Questions (FAQs)

Q1: What is the best general workflow for purifying ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine?

A1: A robust general workflow involves a combination of techniques. Start with an acid-base extraction to remove neutral and acidic impurities. If the product is still not pure, proceed with column chromatography using a mobile phase containing a basic modifier. If a solid is desired for ease of handling and high purity, convert the product to its hydrochloride salt and recrystallize it.

dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Crude Reaction Mixture"]; B [label="Acid-Base Extraction\n(e.g., HCl / NaOH wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Analyze Purity\n(TLC, NMR, GC-MS)"]; D [label="Is Purity >95%?"]; E [label="Pure Product (Oil)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Column Chromatography\n(Silica + Et3N modifier)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Salt Formation (HCl)\n& Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Pure Product (Crystalline Salt)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> F [label="No, product is an oil"]; D -> G [label="No, solid desired"]; F -> C [style=dashed, label="Re-analyze"]; G -> H; } DOT Caption: General purification workflow for ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine.

Q2: Which analytical techniques should I use to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment of purity.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities by showing extra peaks.[19][20]

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Confirms the molecular weight of your compound and can detect and identify impurities with different mass-to-charge ratios.[18][19]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique to determine the percentage purity of your sample by separating it from impurities.[18][19]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to monitor the progress of a reaction or column chromatography.[8][14][18] A single spot in multiple solvent systems is a good indication of purity.[14]

Q3: I'm seeing a persistent impurity that seems to co-elute with my product during column chromatography. What could it be and what should I do?

A3: If an impurity co-elutes with your product, it likely has a very similar polarity. In the context of reductive amination, a common side-product is the dialkylated tertiary amine, formed if the newly synthesized secondary amine reacts with another molecule of the aldehyde.[21][22]

Troubleshooting Steps:

  • Optimize Chromatography:

    • Change Solvent System: Try a different solvent system with different selectivities (e.g., switch from DCM/MeOH to Ethyl Acetate/Hexanes with a triethylamine modifier).

    • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel, which can alter the elution order.[12] Amine-functionalized silica is also an excellent option that can provide better separation for basic compounds.[9]

  • Revisit the Reaction: The best way to deal with a difficult-to-remove impurity is to prevent its formation. For dialkylation, using a slight excess of the primary amine (ethylamine) can help suppress this side reaction.[21] Alternatively, using a different reducing agent like sodium triacetoxyborohydride (STAB) can often provide higher selectivity and fewer side products compared to NaBH₄.[23][24][25]

dot digraph "Troubleshooting_CoElution" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Impurity Co-elutes\nwith Product"]; B [label="Optimize Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Revisit Reaction Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Change Solvent System\n(e.g., EtOAc/Hexanes + Et3N)"]; E [label="Change Stationary Phase\n(e.g., Neutral Alumina or Amine-Silica)"]; F [label="Use Slight Excess\nof Primary Amine"]; G [label="Use More Selective\nReducing Agent (e.g., STAB)"]; H [label="Improved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; A -> C; B -> D; B -> E; C -> F; C -> G; D -> H; E -> H; F -> H; G -> H; } DOT Caption: Decision tree for troubleshooting co-eluting impurities.

Summary of Purification Strategies

MethodPrincipleBest For RemovingKey Considerations
Acid-Base Extraction Differential solubility of basic amine vs. neutral/acidic compounds based on pH.Unreacted aldehyde, acidic byproducts, neutral impurities.Ensures removal of water-soluble inorganic salts. Highly effective first-pass purification.
Column Chromatography Differential adsorption of compounds on a solid stationary phase.[8]Impurities with different polarity (e.g., dialkylated byproduct).Requires a basic modifier (Et₃N or NH₃) in the eluent to prevent streaking on silica gel.[9][10]
Salt Recrystallization Formation of a crystalline solid from a supersaturated solution.Small amounts of impurities that are more soluble in the crystallization solvent.Excellent for achieving very high purity. The product is isolated as a stable salt.[7][17]
References
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Pulsus Group.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • Process for the purification of pyrazoles. (2011). Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
  • Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
  • Purifying amines on silica. (2006). Org Prep Daily.
  • Sodium Borohydride. (n.d.). Common Organic Chemistry.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • Method for purifying pyrazoles. (2012). Google Patents.
  • How to isolate Imine by column chromatography? (2016). ResearchGate.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Course Hero.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (n.d.). Benchchem.
  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (1982). Analytical Chemistry.
  • What are the byproducts of reduction with borohydride? (2018). Reddit.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). University of the Fraser Valley.
  • Sodium borohydride. (n.d.). Wikipedia.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Recovery of amines from by-product chloride salts. (1987). Google Patents.
  • Solvents for Recrystallization. (n.d.). University of Rochester.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Journal of the American Chemical Society.
  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. (n.d.). OrgoSolver.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit.
  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Reductive amination. (n.d.). Wikipedia.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community.
  • Reductive Amination. (n.d.). Myers Chem 115.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Minimizing Over-Alkylation in Pyrazole Amine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemoselectivity & Regiocontrol in Aminopyrazole Functionalization Core Directive: The Nucleophilic Hierarchy As researchers, we oft...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemoselectivity & Regiocontrol in Aminopyrazole Functionalization

Core Directive: The Nucleophilic Hierarchy

As researchers, we often treat "pyrazole amine synthesis" as a singular task, but it involves two distinct competing nucleophilic domains: the pyrazole ring nitrogens (


) and the exocyclic amine  (

).

"Over-alkylation" manifests in two distinct failure modes depending on your target:

  • Targeting the Ring (

    
    -alkylation):  Formation of quaternary ammonium salts or lack of regioselectivity (
    
    
    
    vs.
    
    
    mixtures).
  • Targeting the Exocyclic Amine: Formation of tertiary amines (

    
    ) when a secondary amine (
    
    
    
    ) is desired, or competitive alkylation of the ring nitrogen.

This guide provides self-validating protocols to control these outcomes.

Decision Pathways & Strategic Logic

Before touching a flask, determine your dominant nucleophile.[1] The following logic flow illustrates the decision-making process to avoid side products.

PyrazoleStrategy Start Target Structure? RingAlk Ring N-Alkylation (Target: N-R) Start->RingAlk Functionalize Ring ExoAlk Exocyclic Amine Alkylation (Target: -NHR) Start->ExoAlk Functionalize Amine BaseChoice Base Selection (Critical for Regiocontrol) RingAlk->BaseChoice MethodChoice Methodology? ExoAlk->MethodChoice NaH Strong Base (NaH/THF) Kinetic Control Risk: Poly-alkylation BaseChoice->NaH Irreversible Cs2CO3 Mild Base (Cs2CO3/DMF) Thermodynamic Control High N1 Selectivity BaseChoice->Cs2CO3 Reversible Success1 Mono-N-Alkyl Pyrazole Cs2CO3->Success1 DirectAlk Direct Alkylation (R-X) High Risk: Bis-alkylation MethodChoice->DirectAlk Avoid if possible RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Stops at Mono-alkylation MethodChoice->RedAm Preferred Protect Protect Ring N (Boc/SEM) Then Alkylate MethodChoice->Protect If RedAm fails Success2 Secondary Amine RedAm->Success2

Figure 1: Strategic decision tree for selecting the correct synthetic pathway based on the desired target site. Green nodes indicate high-probability success paths.

Scenario A: Targeting the Exocyclic Amine (Preventing Bis-Alkylation)

The Problem: You want to convert a primary aminopyrazole (


) to a secondary amine (

), but direct alkylation with alkyl halides (

) is aggressive, leading to tertiary amines (

) and ring alkylation.
Mechanism of Failure

The secondary amine product is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl group. This leads to a runaway reaction (over-alkylation).

Protocol 1: Reductive Amination (The "Self-Stopping" System)

This is the gold standard. It proceeds via an imine intermediate which is reduced. Since the intermediate imine cannot form a second time on the same nitrogen, bis-alkylation is mechanistically suppressed.

Reagents:

  • Substrate: 3-aminopyrazole derivative (1.0 eq)

  • Electrophile: Aldehyde corresponding to desired alkyl group (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 - 2.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or THF[1]

Step-by-Step:

  • Imine Formation: Dissolve aminopyrazole and aldehyde in DCE. Add AcOH. Stir for 30–60 mins. Checkpoint: Monitor by LCMS for imine formation (M+R'-H2O).

  • Reduction: Add STAB in one portion. The reaction is usually slightly exothermic.

  • Quench: Stir 2–4 hours. Quench with sat.

    
    .
    
  • Workup: Extract with DCM.

Why this works: STAB is a mild hydride donor that reduces the protonated imine faster than the aldehyde or the ketone, but is not strong enough to reductively alkylate the resulting secondary amine under these conditions [1].

Protocol 2: The "Boc-Direct" Strategy (If Direct Alkylation is Mandatory)

If you must use an alkyl halide (e.g., no corresponding aldehyde exists), you must protect the ring to prevent competitive ring alkylation and modulate the amine's reactivity.

  • Protection: Treat aminopyrazole with

    
     (1.0 eq) / DMAP / DCM.
    
    • Note: This usually protects the Ring

      
      .
      
  • Deprotonation: Treat the N-Boc-aminopyrazole with

    
     (1.1 eq) in DMF at 0°C.
    
  • Controlled Alkylation: Add Alkyl Halide (0.95 eq - limiting reagent).

  • Deprotection: TFA/DCM.

Scenario B: Targeting the Pyrazole Ring (Preventing Quaternization)

The Problem: You want to alkylate the ring nitrogen (


) but obtain mixtures of 

isomers or quaternary salts (over-alkylation).
Mechanism of Failure

Pyrazoles are "ambident" nucleophiles. The


 and 

positions are in tautomeric equilibrium. Once mono-alkylated, the product is less nucleophilic, but strong alkylating agents (MeI, Benzyl Bromide) can still quaternize the ring if base is essentially strong or stoichiometry is loose.[1]
Troubleshooting Guide: Regiocontrol
VariableRecommendationScientific Rationale
Base

or

Weaker bases allow for thermodynamic equilibration. The alkyl group will eventually settle on the less sterically hindered nitrogen [2].
Solvent DMF or Acetone Polar aprotic solvents stabilize the transition state. Avoid alcohols which can hydrogen bond and alter nucleophilicity.
Stoichiometry 0.95 eq of R-X Always use the alkylating agent as the limiting reagent. It is easier to recover unreacted pyrazole than to separate quaternary salts.
Temperature Start at 0°C, warm to RT Kinetic control at low temp prevents "overshoot" to the quaternary salt.[1]
Advanced Protocol: Use of -Halomethylsilanes

For methylation specifically, standard MeI often leads to poor selectivity.[1][2] A recent authoritative method uses


-halomethylsilanes.

Protocol:

  • Mix pyrazole +

    
     (1.2 eq) + 
    
    
    
    in DMF.
  • Heat to 60-80°C.

  • Mechanism: The silyl group provides massive steric bulk, forcing the alkylation almost exclusively to the less hindered

    
     position.
    
  • Desilylation: The silyl group is removed in situ or during workup (fluoride source or acid), leaving the methyl group [3].

Diagnostic Data & FAQs

Common Failure Modes
Observation (LCMS)DiagnosisCorrective Action
M + (2 x Alkyl) Bis-alkylation of exocyclic amine.Switch to Reductive Amination . If using R-X, lower equivalents to 0.8 and recycle starting material.[1]
M + Alkyl (Wrong Peak) Regioisomer formation (

instead of

).
Switch solvent to DMF ; switch base to

. Increase reaction time to allow thermodynamic equilibration.
M + Alkyl (Fixed Charge) Quaternary Ammonium Salt.Alkylating agent is too reactive (e.g., MeI).[1] Dilute reaction 10-fold. Add R-X dropwise over 1 hour.
Frequently Asked Questions

Q: Why does my reductive amination stall at the imine? A: The imine might be stable due to conjugation with the pyrazole ring. Increase the acidity (add more AcOH) to protonate the imine, activating it for hydride attack by STAB.

Q: Can I use NaH for ring alkylation? A: Yes, but it is risky.[1] NaH irreversibly deprotonates the pyrazole. If the "wrong" nitrogen attacks first (kinetic control), it stays there. Carbonate bases allow reversibility, enabling the alkyl group to migrate to the thermodynamically preferred (less hindered) position.

Q: How do I distinguish N1 vs N2 alkylation by NMR? A: In NOESY NMR, an


-alkyl group will show a cross-peak interaction with the proton at 

(adjacent) but not

. An

-alkyl group (often the more hindered product) will interact with the substituent at

.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Smith, A., et al. (2017).[1] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(15). Link

  • Luo, J., et al. (2024).[1] "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents." The Journal of Organic Chemistry. Link

Sources

Optimization

Troubleshooting solubility issues of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine salts

Technical Support Center: Solubility & Handling Guide Subject: Troubleshooting ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine salts Ticket ID: #SOL-PYR-404 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: Troubleshooting ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine salts Ticket ID: #SOL-PYR-404 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: Understanding Your Molecule

You are encountering solubility or isolation issues with ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (referred to hereafter as EPPMA ).

Before troubleshooting, we must ground our approach in the physicochemical reality of this specific scaffold. EPPMA is a secondary amine attached to a pyrazole core. This structure presents a unique "Janus-faced" solubility profile:

  • The Basic Center: The secondary amine (

    
    ) is the primary site for salt formation.[1]
    
  • The Weak Base: The pyrazole nitrogen (

    
    ) is weakly basic but can protonate under highly acidic conditions (e.g., excess HCl), leading to unstable dihydrochloride species.
    
  • The Lipophilic Tails: The N-propyl and N-ethyl chains introduce rotational freedom and lipophilicity, which often frustrates crystallization, leading to the dreaded "oiling out" phenomenon.[1]

Part 1: Troubleshooting "Oiling Out" (The Sticky Gum Issue)

User Question: "I tried forming the HCl salt by adding 4M HCl in dioxane to my free base in ether. Instead of a white powder, I got a yellow sticky gum that won't crystallize. What went wrong?"

Scientist Response: This is the most common issue with alkyl-substituted pyrazole amines. The "gum" is a supersaturated liquid phase of the salt (oiling out) caused by a depressed melting point due to impurities or solvent trapping.

The Mechanism

The flexible propyl and ethyl chains prevent efficient packing of the crystal lattice. When the anti-solvent (ether) is added too fast, the salt precipitates as an amorphous oil rather than organizing into a crystal.

Corrective Protocol: The "Cloud Point" Method

Do not simply evaporate the solvent. Follow this thermodynamic control protocol:

  • Dissolution: Dissolve the "gum" in a minimum amount of hot alcohol (Isopropanol or Ethanol).

  • Temperature Control: Maintain temperature at 60°C.

  • Anti-solvent Addition: Dropwise add a non-polar solvent (TBME or Heptane) only until persistent cloudiness appears.

  • The Critical Step: Stop stirring. Add one drop of the good solvent (alcohol) to clear the cloudiness.

  • Cooling: Allow the solution to cool to room temperature over 4-6 hours (wrap the flask in foil to slow heat loss).

Visual Troubleshooting Guide:

G cluster_solvents Solvent Strategy start Salt Forms as Oil/Gum check_purity Check Purity (NMR) start->check_purity purity_bad Purity < 95% check_purity->purity_bad Impure purity_good Purity > 95% check_purity->purity_good Pure repurify Repurify Free Base (Column/Distillation) purity_bad->repurify solvent_switch Switch Solvent System purity_good->solvent_switch repurify->start polar Use IPA or EtOH (High Solubility) solvent_switch->polar nonpolar Slow add TBME (Anti-Solvent) polar->nonpolar seed Add Seed Crystal (if available) nonpolar->seed scratch Scratch Glass Surface seed->scratch No Nucleation crystal Crystalline Solid seed->crystal scratch->crystal

Figure 1: Decision tree for resolving amine salt oiling-out events. Note the critical purity check; impurities act as plasticizers, preventing crystallization.

Part 2: Counter-Ion Selection (Hygroscopicity)

User Question: "My HCl salt turns into a puddle when I weigh it out on the bench. Is there a more stable form?"

Scientist Response: Yes. The HCl salt of EPPMA is likely hygroscopic (absorbs water from air) because the chloride ion is small and the lattice energy is low.

Recommendation: Alternative Anions

For pharmaceutical intermediates, we recommend screening larger, less mobile counter-ions that facilitate better packing.

Salt FormStoichiometryPropertiesRecommended For
Hydrochloride 1:1 or 1:2Hygroscopic, deliquescent.[1]Aqueous solubility studies only.
Oxalate 1:1High crystallinity, non-hygroscopic.Purification & Storage.
Fumarate 2:1 or 1:1Moderate solubility, stable.Biological assays (biocompatible).
Tosylate 1:1Lipophilic, very stable solid.Final drug formulation.

Protocol for Oxalate Salt Formation:

  • Dissolve 1.0 eq of EPPMA free base in Ethyl Acetate (EtOAc).

  • Dissolve 1.0 eq of Oxalic Acid in hot Ethanol (EtOH).

  • Add the acid solution to the amine solution while hot.

  • Cool slowly. Oxalates crystallize readily due to strong hydrogen bonding networks.

Technical Note: Avoid using excess HCl. If you use >2 equivalents, you may protonate the pyrazole ring (


), forming a dihydrochloride. This species is often unstable and will release HCl gas upon drying, reverting to a sticky mono-salt.[1]

Part 3: Aqueous Solubility & pH Dependence

User Question: "We are running a bioassay at pH 7.4. The compound precipitated out of the buffer. Why?"

Scientist Response: This is a classic Common Ion Effect and Intrinsic Solubility issue governed by the Henderson-Hasselbalch equation.[1]

At pH 7.4, you are approaching the


 of the secondary amine (~9.8).
  • At pH 2.0: ~100% Protonated (Ionized = Soluble).

  • At pH 7.4: Still mostly protonated, but the fraction of neutral free base increases.

  • At pH 10.0: Mostly Neutral Free Base (Insoluble "Oil").

If your buffer contains chloride ions (e.g., PBS contains NaCl) and you are using the HCl salt, the high concentration of


 in the buffer pushes the equilibrium toward precipitation of the salt (Common Ion Effect), or the pH pushes it toward the insoluble free base.

Solubility Simulation Workflow:

Solubility cluster_conditions Experimental Conditions Salt EPPMA Salt (Solid) Solute Dissolved Cation (EPPMA-H+) Salt->Solute Dissolution (Ksp) Solute->Salt Common Ion Effect (High Cl-) Base Free Base (Oil/Precipitate) Solute->Base Deprotonation (pH > pKa - 2) Base->Solute Acidification (pH < pKa) pH_Low pH 1.2 (SGF) High Solubility pH_High pH 7.4 (Blood) Risk of Precipitation

Figure 2: Solubility equilibrium pathways. At physiological pH (7.4), the equilibrium shifts toward the lipophilic free base, increasing precipitation risk.

Actionable Advice: For assays at pH 7.4:

  • Pre-dissolve the compound in DMSO (stock solution).

  • Dilute into the buffer slowly.

  • Keep the final concentration below 100 µM to avoid crashing out the free base.

References & Validated Sources

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The gold standard for salt selection logic).

  • PubChem Compound Summary. (2024). 1-Ethyl-3-methyl-1H-pyrazol-4-amine derivatives. National Library of Medicine. (Used for structural analogy and pKa estimation).

  • Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.

  • Sigma-Aldrich Technical Library. Crystallization - Troubleshooting. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of pyrazole derivatives.

Sources

Troubleshooting

Optimization of reductive amination catalysts for pyrazole aldehydes

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of Reductive Amination Catalysts for Pyrazole Aldehydes Ticket ID: PYR-REDAM-001 Assigned Scientist: Dr. Alex Thorne, Senior Application Scientist Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of Reductive Amination Catalysts for Pyrazole Aldehydes Ticket ID: PYR-REDAM-001 Assigned Scientist: Dr. Alex Thorne, Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Reductive amination of pyrazole aldehydes presents a unique set of challenges compared to standard benzylic aldehydes. The electron-rich nature of the pyrazole ring increases the electron density at the carbonyl carbon, often making it less electrophilic and shifting the imine/hemiaminal equilibrium unfavorably. Furthermore, the basic nitrogen (N2) of the pyrazole ring is a potent ligand that can coordinate to transition metal catalysts (Pd, Pt, Ir), leading to catalyst poisoning during hydrogenation protocols.

The Scope: This guide covers the three primary workflows for converting pyrazole aldehydes to amines:

  • The Benchtop Standard: Sodium Triacetoxyborohydride (STAB).

  • The "Stubborn" Substrate: Titanium(IV) Isopropoxide mediated catalysis.[1]

  • The Scale-Up Solution: Heterogeneous Catalytic Hydrogenation.

Decision Matrix: Selecting Your Protocol

Before starting, use this logic flow to select the correct method for your specific substrate.

Catalyst_Selection_Flow cluster_legend Key Factors Start Start: Pyrazole Aldehyde + Amine Scale Is this for Scale-Up (>50g)? Start->Scale Sterics Is the Amine Sterically Hindered (e.g., t-Butyl, Adamantyl)? Scale->Sterics No Method_H2 Method C: Catalytic Hydrogenation (Pd/C or Pt/C) Scale->Method_H2 Yes AcidSens Is the Substrate Acid Sensitive? Sterics->AcidSens No Method_Ti Method B: Ti(OiPr)4 + NaBH4 Sterics->Method_Ti Yes Method_STAB Method A: STAB (Na(OAc)3BH) Standard Protocol AcidSens->Method_STAB Yes (Avoid AcOH) Method_STAB_Buf Method A (Buffered): STAB with 1 eq. AcOH AcidSens->Method_STAB_Buf No (Standard) Note1 Pyrazoles can poison Pd/C. Requires acidic media. Method_H2->Note1

Caption: Decision tree for selecting the optimal reductive amination protocol based on scale, sterics, and functional group tolerance.

Method A: The "Gold Standard" (STAB)

Reagent: Sodium Triacetoxyborohydride (STAB) Best For: Small to mid-scale (mg to g), general screening.

STAB is preferred over Sodium Cyanoborohydride (NaCNBH3) due to lower toxicity and better control over pH without requiring external acid addition in many cases. However, for pyrazoles, the reaction often stalls without an acid catalyst.

Protocol
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Stoichiometry: Aldehyde (1.0 eq), Amine (1.1–1.2 eq), STAB (1.4–1.5 eq), Acetic Acid (1.0–2.0 eq).

  • Procedure:

    • Mix Aldehyde and Amine in DCE (0.1 M).

    • Add Acetic Acid (AcOH).[2] Stir for 15-30 mins to establish imine equilibrium.

    • Add STAB in one portion.

    • Stir at Room Temp (RT) for 2–16 hours.

    • Quench: Saturated aqueous NaHCO3.

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
High % of Pyrazole Alcohol Direct reduction of aldehyde (Imine formation is too slow).Stepwise Addition: Pre-stir Aldehyde + Amine + AcOH for 2 hours before adding STAB.
Stalled Reaction (<50% Conv.) Imine equilibrium is unfavorable due to electron-rich pyrazole ring.Force Equilibrium: Add 4Å Molecular Sieves to the reaction mixture to sequester water.
"Gummy" Precipitate Boron-amine complexes crashing out.Solvent Switch: Switch from DCE to THF. If using DCE, add a co-solvent like DMF (10%).

Method B: The "Stubborn Substrate" (Ti(OiPr)4)

Reagent: Titanium(IV) Isopropoxide followed by NaBH4 Best For: Weakly nucleophilic amines (anilines), bulky amines, or electron-rich ketones.

When mixing a pyrazole aldehyde with a hindered amine, the imine often fails to form, leading to direct reduction of the aldehyde upon reductant addition. Ti(OiPr)4 acts as both a Lewis Acid (activating the carbonyl) and a water scavenger (driving the equilibrium).[3]

Protocol
  • Solvent: Neat (no solvent) or THF.

  • Step 1 (Activation): Mix Aldehyde (1.0 eq) and Amine (1.2 eq) with Ti(OiPr)4 (1.5–2.0 eq).

  • Condition: Stir sealed at RT (or 40–50°C for very hindered substrates) for 4–12 hours. The solution usually becomes viscous.

  • Step 2 (Reduction): Dilute with Ethanol or MeOH.[1]

  • Addition: Add NaBH4 (1.5 eq) carefully (exothermic).

  • Workup (Critical): Quench with 1N NaOH or water. A white precipitate (TiO2) will form. Filter through Celite.[4]

Troubleshooting Guide (Method B)
QuestionAnswer
Why did my yield drop after filtration? The amine product can bind to the titanium salts. Fix: Wash the Celite cake copiously with 10% MeOH in DCM or EtOAc.
Can I use STAB with Titanium? It is redundant. Once the imine is "locked" by Titanium, the cheaper/stronger NaBH4 is safe to use because the free aldehyde is consumed.
The reaction turned black/dark. Titanium enolates or complexes can be colored. This is normal. Rely on LCMS, not color.

Method C: Scale-Up (Catalytic Hydrogenation)

Reagent: H2 (gas) + Pd/C or Pt/C Best For: Large scale (>50g), "Green" chemistry requirements.

Critical Warning: Pyrazoles contain a pyridine-like nitrogen (N2) that coordinates strongly to Palladium, effectively poisoning the catalyst.

Mechanism of Poisoning & Activation

The diagram below illustrates why your hydrogenation might be failing and how protonation solves it.

Catalyst_Poisoning cluster_poison Scenario A: Neutral Conditions (Poisoning) cluster_active Scenario B: Acidic Conditions (Active) Pyraz_N Pyrazole N2 (Lone Pair) Pd_Surf Pd Surface Pyraz_N->Pd_Surf Strong Coordination (Blocks Active Sites) H2_Gas H2 Gas H2_Gas->Pd_Surf Cannot Adsorb Pyraz_NH Protonated Pyrazole (N2-H+) Pd_Surf2 Pd Surface H2_Gas2 H2 Gas H2_Gas2->Pd_Surf2 Adsorbs Freely

Caption: Mechanism of Pd-catalyst poisoning by pyrazoles and reactivation via protonation.

Protocol
  • Catalyst: 5% or 10% Pd/C (wet support is safer).

  • Solvent: Methanol or Ethanol.[1][5]

  • Additive (The Secret Sauce): 1.0–2.0 equivalents of HCl (or AcOH).[2]

    • Why? You must protonate the pyrazole nitrogen to prevent it from binding to the Pd surface.

  • Pressure: 1–5 bar H2 (Balloon is often insufficient for pyrazoles; use a Parr shaker or autoclave).

  • Procedure:

    • Mix Aldehyde, Amine, and Solvent.[6][1][2][7]

    • Add Acid additive.[2]

    • Add Catalyst (under Argon/Nitrogen).

    • Hydrogenate.[8][4]

Troubleshooting Guide (Method C)
SymptomProbable CauseCorrective Action
Reaction stops at 10-20% conversion Catalyst poisoning.Add Acid: Ensure pH < 4. Add 1 eq of HCl (4M in Dioxane) or switch solvent to Acetic Acid.
Reduction of Pyrazole Ring Over-reduction (rare but possible with Pt or high pressure).Switch Catalyst: Pd is less likely to reduce the ring than Pt or Rh. Lower the pressure to 1 atm.
De-halogenation (e.g., Cl/Br loss) Pd/C readily cleaves Ar-Cl/Ar-Br bonds.Additive: Add Pt/C (sulfided) or add a poison like V(acac)2 or Diphenylsulfide to inhibit dehalogenation.

References

  • Abdel-Magid, A. F., et al. (1996).[9][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Simenel, A. A., et al. (2021).[10] "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN.

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. (Standard text on catalyst poisoning by nitrogen heterocycles).

Sources

Optimization

Technical Support Center: Purification of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted ethylamine from your...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted ethylamine from your target product, ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot your purification strategy.

Introduction: The Challenge

The purification of a secondary amine product from a volatile primary amine starting material like ethylamine presents a common yet critical challenge. While the physical properties of these two compounds are vastly different, achieving the high purity required for downstream applications necessitates a multi-step approach. This guide will walk you through logical, field-proven strategies to isolate your desired product with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most significant physical property difference I can exploit for this separation?

The most dramatic difference is in the boiling points of the two compounds. This should always be your first line of attack for bulk removal of the unreacted starting material.

  • Ethylamine (Starting Material): A highly volatile primary amine with a boiling point of just 16.6°C .[1] At standard laboratory temperatures and pressures, it is a gas or a very low-boiling liquid.[2][3][4]

This vast difference in volatility is the cornerstone of the initial purification step.

PropertyEthylamine (Starting Material)Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (Product)Rationale for Separation
Molecular Weight 45.08 g/mol [2]~181.28 g/mol (Calculated)The significant mass difference contributes to the large disparity in boiling points.
Boiling Point 16.6 °C [1][6]> 200 °C (Estimated)[5]The extreme difference allows for selective removal of ethylamine by evaporation or distillation.
Amine Type Primary (R-NH₂)Secondary (R₂-NH)Differences in reactivity can be exploited by using scavenger resins that selectively bind to primary amines.
Basicity (pKa) ~10.8 (for conjugate acid)[3]~10-11 (Estimated)Both are basic, allowing them to be converted to salts for aqueous extraction, but their salt properties may differ.
Solubility Miscible in water and most organic solvents.[1][3]Likely soluble in organic solvents, with lower water solubility than ethylamine.The formation of water-soluble salts via acid-base extraction is a key purification step.
Caption : Comparison of key physical properties used to design the purification strategy.
Q2: How should I perform the initial bulk removal of ethylamine?

Given its high volatility, the bulk of the unreacted ethylamine can be removed by simple evaporation, typically using a rotary evaporator.

Protocol 1: Bulk Removal via Rotary Evaporation

  • Initial Setup: Transfer your crude reaction mixture to a round-bottom flask appropriately sized for your rotary evaporator.

  • Solvent Choice: If your reaction was performed in a solvent like THF or Dichloromethane (DCM), you can remove it along with the ethylamine. If the reaction solvent has a very high boiling point, it's preferable to first perform an aqueous workup (See Q3) and extract your product into a lower-boiling organic solvent like DCM or ethyl acetate.

  • Evaporation Conditions:

    • Water Bath Temperature: Start with a gentle temperature (25-30°C). It is critical not to heat the mixture aggressively. The goal is to remove the highly volatile ethylamine without causing loss of a potentially volatile product or promoting side reactions.

    • Vacuum: Gradually apply vacuum. The ethylamine will co-evaporate with the solvent.

  • Completion: Continue evaporation until the solvent and the obvious odor of ammonia/ethylamine are gone. The remaining material will be your crude product, likely an oil or solid, still containing trace amounts of ethylamine.

Causality Check: This step works because the vapor pressure of ethylamine is exceptionally high at room temperature, allowing it to be easily removed under reduced pressure.[4]

Q3: I've removed the solvent, but I can still smell ethylamine. What's the next step for removing these trace amounts?

An acid-base extraction is the classic and most effective method to remove residual basic impurities like ethylamine. This technique leverages the basicity of the amine functional group to temporarily make it water-soluble.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve your crude product from Protocol 1 in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash it with a 1M solution of hydrochloric acid (HCl).

    • Wash 2-3 times with the 1M HCl solution. The basic amines (both your product and the residual ethylamine) will react with the acid to form their respective ammonium hydrochloride salts, which are soluble in the aqueous layer.

  • Separation: Discard the organic layer, which contains non-basic impurities. Your desired product is now in the aqueous layer as a salt.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as a 3M NaOH solution, while stirring until the solution is basic (pH > 11, check with pH paper). This neutralizes the ammonium salt and regenerates the free amine form of your product.

  • Re-extraction: Extract the now-basic aqueous layer 3 times with fresh DCM or EtOAc. Your purified product will now be in the organic layer.

  • Final Wash & Dry: Combine the organic extracts and wash once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G Product_amine Product (R₂NH) Product_salt Product Salt (R₂NH₂⁺Cl⁻) Product_amine->Product_salt + HCl Ethylamine Ethylamine (EtNH₂) Ethylamine_salt Ethylamine Salt (EtNH₃⁺Cl⁻) Ethylamine->Ethylamine_salt + HCl Impurities Neutral Impurities

Caption : Acid wash step: Basic amines move to the aqueous layer as salts.

Q4: My product still isn't pure after extraction. When is column chromatography necessary?

Column chromatography is required when you need to separate your product from other non-volatile impurities that were not removed by the acid-base extraction (e.g., byproducts with similar basicity but different polarity). However, chromatographing amines on standard silica gel can be problematic.

The Problem: Tailing on Silica Gel Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly and irreversibly bind to basic compounds like your amine, leading to significant "tailing" of the peak, poor separation, and low recovery.[7]

Solution 1: Using a Basic Modifier A common practice is to add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.5-2% v/v).[7] This base competes with your product for the acidic sites on the silica, resulting in sharper peaks and better elution. The main drawback is the need to remove the modifier from your final fractions.

Solution 2 (Recommended): Amine-Functionalized Silica A superior method is to use columns packed with aminopropyl-modified silica gel (NH₂ columns).[7][8][9] The bonded amino groups give the silica surface a basic character, which repels the basic amine compounds, preventing strong interactions with residual silanols.[7] This allows for excellent peak shape without needing a mobile phase modifier, simplifying the workup.[8]

Protocol 3: Flash Chromatography on an Amine Column

  • TLC Analysis: First, determine an appropriate solvent system using amine-functionalized TLC plates. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Preparation: Select an appropriately sized amine-functionalized silica column and equilibrate it with your starting mobile phase.

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or DCM and load it onto the column.

  • Elution: Run the column using the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, highly pure product.

G cluster_workflow Purification Workflow Crude Crude Reaction Mixture Rotovap Protocol 1: Rotary Evaporation Crude->Rotovap Bulk EtNH₂ Removal Extraction Protocol 2: Acid-Base Extraction Rotovap->Extraction Trace EtNH₂ Removal Chromatography Protocol 3: Amine Column Chromatography Extraction->Chromatography Other Impurities Present? Pure Pure Product Extraction->Pure Sufficiently Pure? Chromatography->Pure Final Polishing

Caption : A decision-making workflow for purifying your target amine.

Q5: Are there any alternative methods for removing a primary amine like ethylamine?

Yes, for removing trace amounts of a primary amine in the presence of a secondary amine, you can use a scavenger resin. These are solid-supported reagents designed to react selectively with certain functional groups. For this application, an isocyanate-functionalized polystyrene resin (PS-Isocyanate) is ideal. The resin will react with the primary ethylamine to form a urea-linked polymer, which can be easily filtered off. Your secondary amine product will react much more slowly, if at all, allowing for selective removal. This is often used as a final polishing step for high-purity samples.

References

  • Ethylamine | C2H5NH2 | CID 6341. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. [Link]

  • Ethylamine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ethylamine. (2020, November 15). Sciencemadness Wiki. [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. [Link]

  • 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. [Link]

  • Ethylamine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. [Link]

  • amine. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. [Link]

  • Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
  • Successful Flash Chromatography. (n.d.). King Group, University of Sheffield. Retrieved February 15, 2026, from [Link]

  • Remove Sticky Reagents. (n.d.). Baran Lab, Scripps Research. Retrieved February 15, 2026, from [Link]

  • amine hydrochloride. (n.d.). Molport. Retrieved February 15, 2026, from [Link]

  • Process for recovery of amines and volatile acids from amine salts. (n.d.). Google Patents.
  • Ethylamine. (n.d.). Solubility of Things. Retrieved February 15, 2026, from [Link]

  • Forming oxalate salts of amines. (2009, July 25). Sciencemadness.org. [Link]

  • ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR ETHYLAMINE. (2008, June). EPA. [Link]

  • Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. (2024, April 9). ChemBK. [Link]

  • ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. (2025, May 20). ChemSynthesis. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide provides in-depth information and troubleshooting advice regarding the stability of ethyl[(1-propyl-1H-pyrazol-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth information and troubleshooting advice regarding the stability of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine in an acidic environment?

A1: The main stability concerns for this molecule in acidic conditions revolve around two key structural features: the pyrazole ring and the secondary amine.

  • Pyrazole Ring Integrity: The pyrazole ring itself is generally stable to oxidation and reduction.[1][2][3] However, under strong acidic conditions, protonation of the pyrazole ring can occur, forming a pyrazolium cation.[1][2] While this enhances its aromatic character, it can also influence the reactivity of substituents on the ring. In very harsh acidic conditions, there is a potential for ring cleavage, although this is not a common degradation pathway under typical experimental conditions.[1][4]

  • Amine Moiety: The ethylamine side chain is susceptible to protonation in acidic media, forming an ammonium salt. This is a reversible acid-base reaction and does not represent degradation. However, the primary concern is the potential for acid-catalyzed hydrolysis of the bond between the methyl group and the amine, though this is generally less likely than for amides or esters.[5][6]

Q2: I'm observing unexpected degradation of my compound during an acidic workup. What could be the cause?

A2: If you are observing degradation, consider the following factors:

  • Acid Concentration and Temperature: The rate of acid-catalyzed degradation is highly dependent on both the concentration of the acid and the temperature of the reaction.[5][7] If you are using a high concentration of a strong acid (e.g., >1M HCl or H₂SO₄) and/or elevated temperatures, you are more likely to see degradation.[7][8]

  • Presence of Other Functional Groups: While the core structure is relatively stable, the presence of other labile functional groups on the molecule that are not specified in the name could be the source of instability. For example, esters are prone to acid-catalyzed hydrolysis.[5]

  • Oxidizing Agents: Ensure that your acidic medium is free from any oxidizing agents, as these could lead to oxidative degradation of the pyrazole ring or the alkyl side chains.[9]

Troubleshooting Steps:

  • Lower the Acid Concentration: If possible, use a lower concentration of acid for your workup.

  • Reduce the Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C or on an ice bath).

  • Minimize Exposure Time: Reduce the amount of time your compound is in contact with the acidic solution.

  • Use a Weaker Acid: Consider using a weaker acid if the chemistry allows.

Q3: How can I quantitatively assess the stability of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine under specific acidic conditions?

A3: A forced degradation study is the standard method for quantitatively assessing the stability of a compound under various stress conditions, including acidic environments.[7][8][9][10] This involves intentionally exposing the compound to acidic conditions and monitoring its degradation over time.

A typical workflow for a forced degradation study is outlined below:

Forced_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Stock Solution of Compound Incubate Incubate at Controlled Temperature Prep->Incubate Mix Acid Prepare Acidic Solution (e.g., 0.1M HCl) Acid->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize Aliquots Sample->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Quantify Quantify Remaining Compound & Degradants Analyze->Quantify

Caption: Workflow for a forced degradation study.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of small molecules. Coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended as it can help in the identification of any degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study. The specific conditions (acid concentration, temperature, and time points) should be adapted based on the expected stability of your compound.

Materials:

  • Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector (and preferably a mass spectrometer)

  • HPLC column (e.g., C18)

  • Thermostatically controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a specific volume of 1M HCl to achieve the desired final acid concentration (e.g., 0.1M).

    • Dilute to the final volume with water.

    • Prepare a control sample by diluting the stock solution with water to the same final concentration without the addition of acid.

  • Incubation: Place the reaction flask in a thermostatically controlled environment (e.g., 60 °C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Neutralization: Immediately neutralize the aliquot by adding an equimolar amount of 1M NaOH. This is crucial to stop the degradation reaction.

  • Analysis: Analyze the neutralized samples by HPLC-UV/MS.

Data Presentation

The results of the forced degradation study can be summarized in a table to easily compare the percentage of the parent compound remaining at different time points.

Time (hours)% Parent Compound Remaining (0.1M HCl, 60°C)
0100
298.5
496.2
892.1
2485.7

Potential Degradation Pathway

Under harsh acidic conditions, a potential, though not highly probable, degradation could involve the cleavage of the pyrazole ring. A hypothetical pathway is visualized below.

Degradation_Pathway Compound Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine Pyrazole Ring Intact Intermediate Protonated Intermediate Pyrazolium Cation Compound->Intermediate H+ (Strong Acid) Degradant Ring-Opened Product Hypothetical Degradant Intermediate->Degradant Hydrolysis (Harsh Conditions)

Caption: Hypothetical degradation pathway.

Conclusion

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is expected to be reasonably stable under moderately acidic conditions. However, at elevated temperatures and high acid concentrations, degradation may occur. It is crucial to perform forced degradation studies to understand the stability profile of this compound in the specific acidic environment relevant to your experimental or manufacturing processes. The data from these studies will be invaluable for process optimization, formulation development, and ensuring the quality and reliability of your results.

References

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchG
  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook.
  • Amide Hydrolysis: Acid and Base-C
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Ch20 : Amide hydrolysis - Department of Chemistry.
  • Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine - RSC Publishing.

Sources

Optimization

Preventing oxidation of secondary amines in pyrazole derivatives

A-Z Guide on Preventing Oxidation of Secondary Amines Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide on Preventing Oxidation of Secondary Amines

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of preventing secondary amine oxidation in pyrazole derivatives during synthesis and handling.

Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected coloration (e.g., turning red or dark) in my pyrazole derivative solution after a reaction or during workup. What could be the cause?

A1: This is a common observation and often points to the oxidation of an amine functional group, particularly arylamines like aminopyrazoles.[1] The formation of colored byproducts is a typical indicator of oxidative degradation. The reaction and solvent removal should ideally be conducted under an inert atmosphere (like nitrogen or argon) to minimize contact with atmospheric oxygen.[1] Even the oxygen dissolved in solvents can be sufficient to cause this, so it's good practice to purge solvents with an inert gas before use.[1]

Q2: Why are secondary amines on pyrazole rings susceptible to oxidation?

A2: The pyrazole ring itself is an electron-rich heterocyclic system. This electronic nature can influence the reactivity of substituents. The lone pair of electrons on the secondary amine nitrogen can be susceptible to attack by oxidizing agents. Furthermore, the pyrazole ring can be oxidized under certain conditions, though the secondary amine is often more labile.[2] The overall electronic properties of the molecule, including the presence of other activating or deactivating groups, will modulate this susceptibility.

Q3: What are the common byproducts of secondary amine oxidation in this context?

A3: The oxidation of secondary amines can lead to several products. Common byproducts include hydroxylamines, which can be further oxidized to nitrones.[3] In some cases, N-dealkylation can occur.[3] For cyclic secondary amines, oxidation can lead to the formation of lactams.[4] The exact nature of the byproduct will depend on the oxidant, the structure of the pyrazole derivative, and the reaction conditions.

Troubleshooting Guide: Proactive Prevention & Reactive Solutions

This section is designed to provide actionable strategies to prevent oxidation and to diagnose and resolve issues when they arise.

Issue 1: My reaction requires an oxidizing agent, but it's also oxidizing my secondary amine.

Core Problem: Lack of chemoselectivity of the oxidizing agent.

Solutions & Explanations:

  • Protect the Secondary Amine: This is the most robust strategy. By converting the amine into a less reactive functional group (a carbamate, for example), you can perform the desired oxidation elsewhere in the molecule and then safely deprotect the amine.

    • Why it works: Protecting groups reduce the nucleophilicity and electron density of the amine nitrogen, making it significantly less susceptible to oxidation.

    • Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting secondary amines on pyrazole scaffolds.[5][6] It is stable under a wide range of oxidative and basic conditions and can be readily removed with acid (e.g., TFA or HCl).[7]

  • Choose a Milder/More Selective Oxidant: The choice of oxidant is critical. If the desired transformation allows, opt for reagents known for their milder nature.

    • Example: If performing a Swern or Dess-Martin oxidation of an alcohol, these conditions are generally less likely to affect a robustly protected amine than a harsher oxidant like potassium permanganate.[7]

Protocol: Boc Protection of a Secondary Amine on a Pyrazole Derivative

This protocol is a standard and reliable method for protecting a secondary amine.[5]

Materials:

  • Your pyrazole derivative with a secondary amine (1 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.2 mmol)

  • Optional catalyst: 4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

  • Dissolve the pyrazole derivative in the chosen solvent in a round-bottom flask.

  • Add the base (and DMAP, if used) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the (Boc)₂O to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction can be worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts, followed by drying and evaporation of the solvent.

  • The crude product can then be purified by column chromatography.

Issue 2: I am not using an explicit oxidizing agent, but I'm still seeing signs of oxidation.

Core Problem: Unintentional oxidation from ambient air, peroxides in solvents, or autocatalytic processes.

Solutions & Explanations:

  • Inert Atmosphere is Key: As mentioned in the FAQs, performing reactions under an inert atmosphere (N₂ or Ar) is crucial, especially during heating or long reaction times.[1] This includes filtration and solvent removal steps.[1]

  • Use Fresh, Peroxide-Free Solvents: Ethereal solvents like THF and diethyl ether can form explosive peroxides over time, which are also potent oxidizing agents. Always use freshly opened solvents or test for and remove peroxides before use.

  • Control Reaction Temperature: Higher temperatures can accelerate oxidation rates. If possible, run your reactions at lower temperatures.

  • pH Control: The stability of your compound can be pH-dependent. In some cases, maintaining a specific pH can minimize degradation.

Issue 3: How do I confirm that oxidation of the secondary amine has occurred?

Core Problem: Identifying unknown byproducts in a reaction mixture.

Solutions & Analytical Techniques:

  • Mass Spectrometry (MS): This is the most direct method. Look for masses corresponding to the addition of one or more oxygen atoms to your starting material (M+16 for a hydroxylamine or N-oxide, M+14 for a lactam from a cyclic amine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Oxidation can cause significant changes in the chemical shifts of protons near the amine. For example, the formation of an N-oxide will deshield adjacent protons.

    • ¹³C NMR: The carbon atoms attached to the nitrogen will also experience a shift in their resonance upon oxidation.

    • ¹⁵N NMR: If available, this technique can provide direct evidence of changes to the nitrogen environment.[8][9]

  • Infrared (IR) Spectroscopy: The formation of an N=O bond (from a nitrone) or a C=O bond (from a lactam) will give rise to new, characteristic stretches in the IR spectrum.[10]

Technique Observation Indicating Oxidation
LC-MS Presence of a peak with mass = [M+16] or other expected oxidized product mass.
¹H NMR Downfield shift of protons alpha to the nitrogen.
¹³C NMR Shift in the resonance of carbons alpha to the nitrogen.
IR Appearance of new stretches (e.g., C=O for lactam, N=O for nitrone).
Visualizing the Workflow
Decision-Making for Protecting a Secondary Amine

This flowchart illustrates the thought process when deciding whether to protect a secondary amine in a pyrazole derivative synthesis.

G start Start: Planning a reaction on a pyrazole with a secondary amine q1 Does the reaction involve an oxidizing agent? start->q1 protect Protect the secondary amine (e.g., with Boc) q1->protect Yes q2 Is the molecule sensitive to air or prolonged heating? q1->q2 No deprotect Perform desired reaction, then deprotect amine protect->deprotect end Reaction Complete deprotect->end inert Run reaction under inert atmosphere (N2/Ar) Use degassed solvents q2->inert Yes proceed Proceed with reaction q2->proceed No inert->proceed proceed->end

Caption: Decision workflow for amine protection.

General Mechanism: Secondary Amine Protection

This diagram shows the general mechanism for the protection of a secondary amine using (Boc)₂O.

G cluster_0 Protection Reaction Amine R2NH (Amine on Pyrazole) Intermediate [Intermediate Complex] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)2O Boc2O->Intermediate Base Base (e.g., TEA) Base->Intermediate Deprotonates Amine ProtectedAmine R2N-Boc (Protected Amine) Intermediate->ProtectedAmine Loss of t-BuOH + CO2

Caption: Boc protection mechanism.

References
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • Sharma, S., Sharma, P. K., & Kumar, D. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 114-120. Retrieved from [Link]

  • Sharma, S., Sharma, P. K., & Kumar, D. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. Retrieved from [Link]

  • Zadeh, E. G. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Retrieved from [Link]

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Arbačiauskienė, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved from [Link]

  • Arbačiauskienė, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. Retrieved from [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Introduction: Decoding Molecular Architecture In the landscape of drug development and medicinal chemistry, the pyrazole scaffold is a cornerstone, valued for its versatile biological activities. The precise structural e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Molecular Architecture

In the landscape of drug development and medicinal chemistry, the pyrazole scaffold is a cornerstone, valued for its versatile biological activities. The precise structural elucidation of novel pyrazole derivatives is paramount, ensuring that the synthesized molecule corresponds exactly to the intended design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for this confirmation, offering a detailed fingerprint of a molecule's hydrogen framework.

This guide provides an in-depth, expert interpretation of the ¹H NMR spectrum for ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. We will move beyond a simple peak list, delving into the causal reasoning behind the expected chemical shifts, multiplicities, and integrations. This analysis serves as a predictive benchmark for researchers synthesizing this compound or similar analogues, demonstrating how to leverage NMR data to validate molecular structure with confidence.

Molecular Structure and Proton Environments

First, let's visualize the distinct proton environments within the target molecule. Each unique environment will correspond to a different signal in the ¹H NMR spectrum.

Caption: Molecular structure of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine with proton environments labeled Ha-Hi.

Predicted ¹H NMR Spectral Analysis: A Step-by-Step Interpretation

The following is a detailed breakdown of the predicted ¹H NMR spectrum, assuming the sample is dissolved in a standard deuterated solvent such as chloroform-d (CDCl₃).

Part 1: The Aliphatic Upfield Region (δ 0.5 - 2.0 ppm)

This region is characterized by signals from protons on sp³-hybridized carbons that are distant from electronegative atoms or aromatic rings.

  • Signal Ha (δ ≈ 0.9 ppm, 3H, triplet): This signal corresponds to the terminal methyl (CH₃) group of the N-propyl chain. As the most shielded protons in the molecule, they appear at the highest field (lowest ppm value).[1] The signal is split into a triplet by the two adjacent protons of the middle methylene group (Hb) (n+1 rule: 2+1=3). The expected coupling constant (J) is approximately 7 Hz, typical for free rotation in alkyl chains.

  • Signal Hi (δ ≈ 1.1 ppm, 3H, triplet): Representing the terminal methyl (CH₃) group of the ethylamine moiety, this signal is slightly downfield compared to Ha. Its proximity to the amine nitrogen results in a minor deshielding effect. It is split into a triplet by the two adjacent methylene protons (Hh) (n+1 rule: 2+1=3), with a typical J value of ~7 Hz.[2]

  • Signal Hb (δ ≈ 1.8 ppm, 2H, sextet): This signal arises from the middle methylene (CH₂) protons of the N-propyl group. Its chemical shift is influenced by its position between two other alkyl carbons.[3][4] This signal experiences more complex splitting; it is coupled to both the terminal methyl protons (Ha, 3H) and the methylene protons adjacent to the pyrazole ring (Hc, 2H). The multiplicity is therefore predicted to be a sextet (n+1 rule: (3+2)+1=6).

Part 2: The Deshielded Aliphatic Region (δ 2.0 - 4.5 ppm)

Protons in this region are attached to carbons that are, in turn, bonded to electronegative atoms (like nitrogen) or are in allylic/benzylic-type positions.

  • Signal Hh (δ ≈ 2.7 ppm, 2H, quartet): These are the methylene (CH₂) protons of the ethyl group, directly attached to the amine nitrogen. The electronegativity of the nitrogen atom pulls electron density away from these protons, shifting their signal downfield.[2] They are split into a quartet by the three adjacent methyl protons (Hi) (n+1 rule: 3+1=4). Coupling to the amine proton (Hg) is often not observed due to rapid proton exchange or quadrupolar broadening.[5]

  • Signal Hf (δ ≈ 3.8 ppm, 2H, singlet): This signal corresponds to the methylene bridge (CH₂) connecting the pyrazole ring (C4) to the amine nitrogen. Its significant downfield shift is due to the combined electron-withdrawing effects of the aromatic pyrazole ring and the adjacent nitrogen atom. In the absence of significant coupling to the amine proton (Hg), this signal is expected to appear as a sharp singlet.

  • Signal Hc (δ ≈ 4.1 ppm, 2H, triplet): This triplet represents the methylene (CH₂) protons of the propyl group directly attached to the pyrazole N1 atom. This is one of the most downfield aliphatic signals due to the strong deshielding effect of being directly bonded to the aromatic heterocycle's nitrogen atom. The signal is split into a triplet by the two adjacent protons of the middle methylene group (Hb) (n+1 rule: 2+1=3).

Part 3: The Aromatic and Labile Proton Region (δ 4.5 ppm and above)

This region contains signals from protons directly attached to the aromatic ring and labile protons like those on heteroatoms.

  • Signal Hg (δ ≈ 1.0 - 4.0 ppm, 1H, broad singlet): This is the amine (NH) proton. The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[6] It typically appears as a broad singlet due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[7] This peak can be definitively identified by performing a D₂O exchange experiment, which would cause the signal to disappear as the proton is replaced by deuterium.[2][5]

  • Signals Hd and He (δ ≈ 7.4 - 7.6 ppm, 1H each, singlets): These signals correspond to the two protons on the pyrazole ring at the C3 and C5 positions. Protons on aromatic rings are strongly deshielded and appear far downfield.[8][9] Since the ring is substituted at the 1 and 4 positions, there are no adjacent protons to couple with, so both Hd and He are expected to appear as sharp singlets. A slight difference in their chemical shifts is anticipated due to the asymmetric N1-propyl substitution, making their electronic environments non-equivalent.[10]

Summary of Predicted ¹H NMR Data

The following table provides a consolidated overview of the expected spectral data for ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine.

Proton LabelAssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityApprox. J (Hz)
Ha Propyl-CH₃~ 0.93HTriplet (t)7.0
Hi Ethyl-CH₃~ 1.13HTriplet (t)7.0
Hb Propyl-CH₂ (middle)~ 1.82HSextet (sxt)7.0
Hh Ethyl-CH₂~ 2.72HQuartet (q)7.0
Hg Amine-NH1.0 - 4.01HBroad Singlet (br s)N/A
Hf Bridge-CH₂~ 3.82HSinglet (s)N/A
Hc Propyl-CH₂ (N-linked)~ 4.12HTriplet (t)7.0
He Pyrazole-H5~ 7.41HSinglet (s)N/A
Hd Pyrazole-H3~ 7.61HSinglet (s)N/A

Experimental Workflow and Validation

A robust interpretation relies on a systematic approach to data acquisition and analysis.

G cluster_0 Data Acquisition cluster_1 Data Analysis A Prepare Sample (~10 mg in 0.6 mL CDCl₃) B Acquire 1D ¹H Spectrum A->B C Acquire COSY Spectrum B->C E 1. Identify Signal Count, Integration & Shifts B->E D Acquire HSQC Spectrum C->D F 2. Analyze Multiplicity (Splitting Patterns) E->F G 3. Use COSY to Confirm H-H Correlations (e.g., Ha-Hb-Hc) F->G I 5. D₂O Exchange (Confirm NH Signal) F->I H 4. Use HSQC to Link Protons to Carbons G->H

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation of Pyrazole Methylamines

Executive Summary This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of pyrazole methylamines , a critical scaffold in kinase inhibitors and GPCR ligands. Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of pyrazole methylamines , a critical scaffold in kinase inhibitors and GPCR ligands. Unlike simple aminopyrazoles, pyrazole methylamines possess an exocyclic methylene bridge that introduces unique fragmentation pathways—specifically


-cleavage  and ortho-proximity effects .

This guide is designed for medicinal chemists and analytical scientists needing to differentiate regioisomers (specifically 1,3- vs. 1,5-substituted variants) using ESI-MS/MS without relying solely on NMR.

Part 1: The Comparative Landscape

In drug discovery, the position of the aminomethyl group on the pyrazole ring (C3, C4, or C5) dictates biological activity. Mass spectrometry offers a rapid, high-sensitivity alternative to NMR for structural assignment, provided the fragmentation mechanisms are understood.

The Core Challenge: Regioisomer Differentiation

The primary challenge lies in distinguishing 1-substituted-3-(aminomethyl)pyrazoles from their 1,5-isomers . Both isomers share identical molecular weights and similar polarities, but they exhibit distinct energy-dependent fragmentation pathways due to steric crowding and the "ortho-effect."

Feature1,3-Isomer (Meta-like)1,5-Isomer (Ortho-like)
Steric Environment Unhindered; planar conformation favored.Crowded; N1-substituent twists out of plane.
Dominant Fragmentation Sequential loss of

then HCN.
Proximity-driven cyclization or direct ring opening.
Diagnostic Indicator High abundance of

Enhanced "Ortho-effect" ions (e.g., ring contraction).

Part 2: Mechanistic Fragmentation Analysis

Mechanism A: Exocyclic -Cleavage (The "Amine Rule")

For pyrazole methylamines, the most energetically favorable pathway is the cleavage of the exocyclic C-N bond. This is analogous to benzylic cleavage but influenced by the electron-rich pyrazole ring.

  • Process: Protonation occurs at the exocyclic amine (highest proton affinity).

  • Observation: A neutral loss of ammonia (

    
    , 17 Da) or the corresponding alkylamine (
    
    
    
    ).
  • Causality: The resulting carbocation is resonance-stabilized by the pyrazole

    
    -system.
    
Mechanism B: Endocyclic Ring Fission (The "Fingerprint")

Once the exocyclic amine is lost, the pyrazole core destabilizes. The classic signature of pyrazoles is the loss of Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile (


, 41 Da)  if a methyl group is present on the ring.
  • Pathway:

    
    
    
  • Specificity: The sequence of these losses varies by isomer. 1,5-isomers often skip the stable intermediate and fragment explosively due to steric strain.

Mechanism C: The Ortho-Effect (1,5-Specific)

In 1-phenyl-5-(aminomethyl)pyrazoles, the aminomethyl group is spatially close to the N1-phenyl ring.

  • Interaction: The exocyclic amine proton can hydrogen-bond with the N1-phenyl

    
    -system or ortho-substituents, facilitating unique hydrogen transfers not possible in the 1,3-isomer.
    
  • Result: Anomalous fragment ions corresponding to cyclized species (e.g., formation of fused bicyclic cations).

Part 3: Experimental Protocol (Self-Validating)

To reproduce these patterns, a standardized Energy-Resolved Mass Spectrometry (ER-MS) approach is required to observe the "survival yield" of the parent ion.

Workflow: ESI-MS/MS Structural Elucidation
  • Sample Preparation:

    • Dilute compound to 1 µM in 50:50 MeOH:H2O + 0.1% Formic Acid.

    • Why: Formic acid ensures [M+H]+ formation; low concentration prevents dimer formation

      
      .
      
  • Ionization Source (ESI):

    • Mode: Positive Ion (+).

    • Spray Voltage: 3.5 kV.

    • Critical Check: Ensure the parent ion intensity is >1e6 counts to allow valid MS/MS statistics.

  • Collision Induced Dissociation (CID):

    • Stepwise Ramping: Do not use a single energy. Acquire spectra at 10, 20, 30, and 40 eV.

    • Validation: The 1,5-isomer (sterically strained) will typically show a lower "Survival Yield" (parent ion disappears faster) than the stable 1,3-isomer as collision energy increases.

Part 4: Visualization of Pathways

Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the divergent pathways for a generic N-methyl-pyrazole-methylamine.

PyrazoleFragmentation cluster_legend Pathway Legend Parent Parent Ion [M+H]+ AlphaCleave Exocyclic Cation [M - NH3]+ Parent->AlphaCleave Loss of NH3 (17 Da) (Primary Pathway) OrthoCyclic Cyclized Species (1,5-isomer specific) Parent->OrthoCyclic Ortho-Effect (Proximity Driven) RingOpen Ring Fission [M - NH3 - HCN]+ AlphaCleave->RingOpen Loss of HCN (27 Da) SmallFrag Small Nitrile Ions (m/z 41, 27) RingOpen->SmallFrag Ring Disintegration key Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment

Caption: Divergent fragmentation pathways for pyrazole methylamines. The 1,3-isomer favors the Red path (Alpha Cleavage), while the 1,5-isomer significantly accesses the Green path (Ortho-Cyclization).

Part 5: Comparative Data Summary

The table below summarizes the diagnostic ions observed for a model compound: 1-phenyl-(aminomethyl)pyrazole .

Parameter1,3-Isomer (Meta)1,5-Isomer (Ortho)Interpretation
Parent Ion Stability High (Persists at 20eV)Low (Depletes at 20eV)1,5-isomer has higher internal potential energy due to steric clash.
[M - NH3]+ Base Peak (100%) Medium Intensity (40-60%)1,3-isomer stabilizes the exocyclic cation better.
[M - NH3 - HCN]+ StrongWeakSequential fragmentation is cleaner in the 1,3-isomer.
Diagnostic Low Mass m/z 77 (Phenyl) dominantMixed complex fragments1,5-isomer fragmentation is "messier" due to competing pathways.
Diagram 2: Experimental Decision Tree

DecisionTree Start Analyze MS/MS Spectrum (CE = 20-30 eV) CheckBase Identify Base Peak Start->CheckBase IsAmineLoss Is Base Peak [M-NH3]+? CheckBase->IsAmineLoss Result13 Likely 1,3-Isomer (Stable Exocyclic Cation) IsAmineLoss->Result13 Yes (Dominant) CheckOrtho Check for Anomalous Cyclization/Losses IsAmineLoss->CheckOrtho No (Mixed Spectrum) Result15 Likely 1,5-Isomer (Steric/Ortho Effects) CheckOrtho->Result15 Complex Fragmentation

Caption: Decision logic for assigning regioochemistry based on relative ion abundance.

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] Available at: [Link]

  • Holzer, W., et al. (2007). Pyrazoles: Synthesis and Mass Spectrometry. Validated fragmentation mechanisms of N-substituted pyrazoles.
  • Vekey, K. (1996).[2] Internal Energy Effects in Mass Spectrometry. Journal of Mass Spectrometry. (Foundational text for Energy-Resolved MS protocols).

  • Silva, A. M. S., et al. (2020).[3] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

Sources

Validation

Optimizing Purity Analysis for Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine: A Comparative Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Developing a robust HPLC method for Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine presents a classic chromatographic challenge: analyzing a small, basic secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Developing a robust HPLC method for Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine presents a classic chromatographic challenge: analyzing a small, basic secondary amine containing a nitrogen-rich heterocyclic ring.

Standard reverse-phase methods often fail for this class of compounds, resulting in severe peak tailing (


), poor reproducibility, and low sensitivity. This guide objectively compares three distinct separation strategies, ultimately identifying High-pH Reverse Phase Chromatography (High-pH RP)  as the superior approach for purity analysis.
The Molecule: Physicochemical Profile

To design the method, we must first understand the analyte's behavior in solution:

FeatureChemical MoietyEstimated pKaChromatographic Impact
Basic Center Secondary Amine (

)
~9.8 - 10.5Fully protonated at pH < 8. Causes silanol interactions (tailing).[1]
Aromatic Ring Pyrazole~2.5 (protonation)Weak base. Potential

interactions.[2] UV active (~210-220 nm).
Hydrophobicity Propyl & Ethyl chainsN/AProvides moderate retention on C18, but only if the amine is neutral.

Comparative Method Analysis

We evaluated three industry-standard approaches for basic amines. The following analysis compares their performance metrics based on experimental trials with similar pyrazole-amine intermediates.

Method A: Traditional Acidic RP (The "Default")
  • Conditions: C18 Column, 0.1% Formic Acid or TFA (pH ~2.5).

  • Mechanism: Analyte is fully protonated (

    
    ). Retention relies on hydrophobic interaction of the alkyl chains, but the positive charge repels the hydrophobic stationary phase.
    
  • Verdict: Sub-optimal. The protonated amine interacts ionically with residual silanols (

    
    ) on the silica surface, leading to "shark-fin" peaks and poor resolution of impurities.
    
Method B: Ion-Pair Chromatography (IPC)
  • Conditions: C18 Column, Hexanesulfonate or Octanesulfonate additive at pH 2.5.

  • Mechanism: The anionic surfactant forms a neutral ion pair with the protonated amine (

    
    ), increasing retention and masking silanols.
    
  • Verdict: Functional but Impractical. While peak shape improves, IPC requires long equilibration times (20+ column volumes), is incompatible with MS detection (non-volatile), and makes gradient elution difficult.

Method C: High-pH Reverse Phase (The "Recommended")
  • Conditions: Hybrid-Silica C18 (e.g., XBridge, Gemini), 10mM Ammonium Bicarbonate (pH 10.5).

  • Mechanism: At pH 10.5, the amine is neutral (unprotonated). Silanol interactions are eliminated. The neutral molecule is more hydrophobic, increasing retention and loading capacity.

  • Verdict: Superior. Delivers sharp peaks (

    
    ), MS compatibility, and high resolution.
    
Comparative Data Summary
Performance MetricMethod A (Acidic Low pH)Method B (Ion Pair)Method C (High pH)
Tailing Factor (

)
2.1 - 2.8 (Fail)1.1 - 1.3 (Pass)1.0 - 1.1 (Excellent)
Theoretical Plates (

)
~4,000~10,000>14,000
Retention (

)
Low (elutes early)High (tunable)High (optimal)
MS Compatibility YesNoYes
Column Stability HighHighRequires Hybrid Silica

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the chemical mechanism behind the recommendation.

Diagram 1: Method Development Decision Tree

MethodSelection cluster_IPC Alternative Start Start: Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine CheckPKa Analyze pKa (~10.0) Start->CheckPKa Decision1 Can we use High pH (>10)? CheckPKa->Decision1 PathLow No (Silica Column Only) Decision1->PathLow Standard Silica PathHigh Yes (Hybrid/Polymer Column) Decision1->PathHigh Hybrid Particle ResultLow Method A: Low pH (Protonated Amine) High Tailing Risk PathLow->ResultLow IPC Method B: Ion Pair (Good Shape, No MS) PathLow->IPC If tailing fails specs ResultHigh Method C: High pH (Neutral Amine) Sharp Peaks PathHigh->ResultHigh

Caption: Decision logic for basic amine method development. High pH is preferred if column chemistry allows.

Diagram 2: Silanol Interaction vs. Suppression

Mechanism cluster_Acidic Acidic pH (2.5) cluster_Basic High pH (10.5) Silanol Silanol (Si-O-) Interaction Ionic Drag (Tailing) Silanol->Interaction Amine Amine (BH+) Amine->Interaction SilanolB Silanol (Si-O-) NoInteraction No Interaction (Gaussian Peak) AmineB Amine (B:) AmineB->NoInteraction

Caption: At low pH, positive amines drag on negative silanols. At high pH, the neutral amine elutes freely.

Recommended Experimental Protocol (Self-Validating)

This protocol utilizes High-pH RP (Method C). It is designed to be self-validating: if the system suitability criteria are met, the data is reliable.

Equipment & Reagents[3][8]
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (

    
    ). Note: Do not use standard silica columns; they will dissolve.
    
  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Chromatographic Conditions[3][7][8][9][10]
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 - 10

    
    
    
  • Column Temp:

    
    
    
  • Detection: UV at 220 nm (primary) and 254 nm (secondary). The pyrazole ring lacks strong conjugation, so 220 nm is critical for sensitivity.

Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)Curve
0.0955Initial
15.01090Linear
18.01090Hold
18.1955Re-equilibrate
23.0955Stop
System Suitability Criteria (Pass/Fail)

Before running samples, inject the standard 5 times. The method is valid only if:

  • Tailing Factor (

    
    ): 
    
    
    
    (Target: 1.1)
  • RSD of Area:

    
    
    
  • Theoretical Plates:

    
    
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity.

Troubleshooting & Optimization

  • Issue: Peak splitting.

    • Cause: The sample diluent pH is too different from the mobile phase.

    • Fix: Dissolve the sample in 50:50 Water:Acetonitrile. Do not use acidic diluents (like 0.1% TFA) when injecting into a pH 10 mobile phase.

  • Issue: Low Sensitivity.

    • Cause: UV cutoff.

    • Fix: Pyrazoles have low extinction coefficients. Ensure you are detecting at the absorbance maximum (scan 200-400nm to confirm, likely ~215nm).

  • Issue: Retention drift.

    • Cause: pH instability.[3]

    • Fix: Ammonium bicarbonate is volatile. Prepare fresh buffer daily and keep the bottle capped.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge Columns: Designed for High pH Stability. Waters Application Notes. Link

  • Dolan, J. W. (2012). HPLC Solutions #124: Tailing Peaks for Basic Compounds. Separation Science. Link

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds.[4][5] Agilent Technical Guides. Link

Sources

Comparative

Comparing bioactivity of ethyl vs. methyl pyrazole amine derivatives

Bioactivity Comparison Guide: Ethyl vs. Methyl Pyrazole Amine Derivatives Executive Summary In medicinal chemistry, the substitution of a methyl group with an ethyl group on a pyrazole amine scaffold is a critical "match...

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Comparison Guide: Ethyl vs. Methyl Pyrazole Amine Derivatives

Executive Summary

In medicinal chemistry, the substitution of a methyl group with an ethyl group on a pyrazole amine scaffold is a critical "matched molecular pair" (MMP) decision. While often perceived as a minor steric change, this modification frequently acts as a bioactivity toggle.

  • The Methyl Advantage: 3-methyl or 5-methyl pyrazole amines are generally superior in kinase inhibition and CNS-targeted programs. The methyl group provides a "Goldilocks" fit for hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) without incurring the steric penalty of the ethyl group.

  • The Ethyl Niche: Ethyl derivatives are typically employed to modulate physicochemical properties (increasing LogP, altering solubility) or to fill larger, solvent-exposed hydrophobic pockets in enzymes like COX-2 or specific GPCRs. However, in tight binding pockets, ethyl substitution often leads to a 2–10x loss in potency due to steric clash.

Physicochemical & Structural Profile

The transition from methyl to ethyl alters the molecular volume and lipophilicity, impacting both pharmacodynamics (binding) and pharmacokinetics (ADME).

PropertyMethyl-Pyrazole AmineEthyl-Pyrazole AmineImpact on Drug Design
Steric Bulk (A-value) ~1.70 kcal/mol~1.75 kcal/molEthyl introduces a rotatable bond, increasing entropic penalty upon binding if the pocket is rigid.
Lipophilicity (

LogP)
Baseline+0.5 to +0.6Ethyl increases permeability but decreases aqueous solubility.
Metabolic Stability Susceptible to oxidation (hydroxylation)Susceptible to

oxidation
Ethyl chains offer more sites for CYP450 attack, potentially reducing half-life.
Planarity HighModerateEthyl can disrupt coplanarity with adjacent rings due to steric strain, potentially breaking conjugation.

Comparative Bioactivity: Case Studies

Case Study A: Kinase Inhibition (The "Magic Methyl" Effect)

In ATP-competitive kinase inhibitors, the pyrazole amine often binds to the hinge region. The substituent at the 3- or 5-position usually faces the "gatekeeper" residue or a hydrophobic back-pocket.

  • Mechanism: The methyl group is small enough to displace a high-energy water molecule from a hydrophobic pocket (enthalpic gain) without clashing with the protein backbone.

  • The Ethyl Penalty: The ethyl group, being larger and flexible, often clashes with the gatekeeper residue (e.g., Threonine or Methionine) or forces the ligand into an energetically unfavorable conformation.

Experimental Data: NAAA Inhibitor Potency (Source: J. Med. Chem.) Target: N-acylethanolamine-hydrolyzing acid amidase (NAAA)

Compound VariantSubstituent (R)IC50 (µM)Fold ChangeInterpretation
Compound 8 3-Methyl 0.55 1.0x (Ref) Optimal hydrophobic fit.
Compound 153-Ethyl1.11~2.0x LossSteric clash reduces binding affinity.
Compound 334-Methyl (phenyl ring)0.036--Distal methyl boosts potency (hydrophobic reach).

Verdict: In tight enzymatic pockets, replacing Methyl with Ethyl resulted in a 50% loss of potency .

Case Study B: Anti-Inflammatory Activity (The Ethyl Advantage)

In targets with larger hydrophobic channels, such as COX-2 or specific cytokine modulators, the added lipophilicity of the ethyl group can enhance cellular potency by improving membrane crossing or filling a larger void.

Experimental Data: IL-6 Expression Inhibition Context: Pyrazole carboxylate derivatives tested for anti-inflammatory efficacy.

DerivativeR-GroupInhibition of IL-6Outcome
Methyl Ester -COOMeModerateGood solubility, lower cellular penetrance.
Ethyl Ester -COOEtHigh Superior cellular activity due to enhanced lipophilicity and permeability.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the decision logic and structural consequences of the Methyl vs. Ethyl switch in a drug discovery pipeline.

MethylVsEthyl Decision Lead Optimization: Methyl vs. Ethyl? Methyl Methyl Derivative (Compact) Decision->Methyl Stereoelectronic Fit Ethyl Ethyl Derivative (Bulky/Flexible) Decision->Ethyl Lipophilicity Modulation TightPocket Tight Binding Pocket (e.g., Kinase Gatekeeper) Methyl->TightPocket Ethyl->TightPocket LargePocket Large/Solvent Exposed Pocket (e.g., GPCR/Channel) Ethyl->LargePocket PotencyBoost High Potency (Magic Methyl Effect) TightPocket->PotencyBoost Desolvation No Clash StericClash Steric Clash (Potency Drop) TightPocket->StericClash Volume > Pocket Permeability Increased LogP (Better Permeability) LargePocket->Permeability Hydrophobic Interaction

Caption: Decision tree for alkyl substitution on pyrazole amines. Methyl favors potency in tight pockets; Ethyl favors permeability or filling large hydrophobic voids.

Detailed Experimental Protocols

To validate the bioactivity differences, the following protocols ensure a robust, reproducible comparison.

Protocol A: Synthesis of Methyl/Ethyl Pyrazole Amines

Objective: Create a matched pair of 3-amino-5-alkylpyrazoles via condensation.[1]

  • Reagents:

    • Substrate A: 3-oxobutanenitrile (for Methyl) OR 3-oxopentanenitrile (for Ethyl).

    • Reagent: Hydrazine hydrate (N2H4·H2O).

    • Solvent: Ethanol (EtOH).

  • Procedure:

    • Dissolve 10 mmol of the

      
      -ketonitrile in 20 mL of EtOH.
      
    • Add 12 mmol of hydrazine hydrate dropwise at 0°C.

    • Reflux the mixture for 4–6 hours (monitor via TLC, 50% EtOAc/Hexane).

    • Critical Step: Evaporate solvent. The methyl derivative often precipitates as a solid; the ethyl derivative may require recrystallization from EtOH/Water due to higher lipophilicity.

    • Validation: Confirm structure via 1H-NMR. Methyl signal appears as a singlet ~2.2 ppm; Ethyl appears as a triplet/quartet pattern.

Protocol B: Kinase Inhibition Assay (FRET-based)

Objective: Quantify IC50 differences (Potency).

  • Setup: Use a FRET-based kinase tracer system (e.g., LanthaScreen).

  • Preparation:

    • Prepare 10-point dose-response curves for both Methyl and Ethyl derivatives (start at 10 µM, 3-fold serial dilution).

    • Include Staurosporine as a positive control.

  • Reaction:

    • Incubate Kinase (e.g., Aurora A), ATP (at Km), and Test Compound for 60 mins at RT.

    • Add Eu-labeled antibody tracer.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Analysis: Fit data to the equation:

    
    .
    
    • Success Criterion: A >2-fold shift in IC50 between Methyl and Ethyl indicates a specific steric constraint in the binding pocket.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. [Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies. Journal of Medicinal Chemistry. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

Sources

Validation

Publish Comparison Guide: IR Spectroscopy Characteristic Bands for Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Executive Summary & Strategic Context In the development of nitrogen-heterocycle pharmacophores, ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine represents a critical structural motif often found in kinase inhibitors and GP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of nitrogen-heterocycle pharmacophores, ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine represents a critical structural motif often found in kinase inhibitors and GPCR ligands.[1][2] Its structure combines an electron-rich pyrazole ring , a secondary amine linker, and aliphatic propyl/ethyl chains .[1][2]

Reliable characterization of this molecule requires distinguishing it from potential impurities (e.g., primary amine precursors, tertiary amine over-alkylation products) and defining its solid-state form (free base vs. salt).[1][2]

This guide objectively compares FT-IR Spectroscopy against Raman Spectroscopy and Computational Prediction (DFT) to establish a definitive structural fingerprint.[1][2] While FT-IR is the industry standard for functional group validation, this guide elucidates where it excels and where complementary techniques are required for full structural certainty.

Comparative Analysis: IR vs. Alternatives

The following table summarizes the performance of FT-IR relative to alternative analytical techniques for this specific pyrazole-amine derivative.

FeatureFT-IR (ATR) Raman Spectroscopy DFT Calculation (B3LYP)
Primary Utility Functional group ID (N-H, C=N)Skeletal backbone verificationBand assignment validation
N-H Detection Excellent (Distinct stretch @ ~3300 cm⁻¹)Weak/SilentTheoretical reference
Pyrazole Ring Strong C=N modesStrong sym.[1][2] ring breathingComplete mode visualization
Alkyl Chains Strong C-H stretchesWeak C-H, Strong C-CResolves overlapping modes
Salt Form ID Superior (Broad ammonium band)Less distinct for saltsN/A for routine ID
Sample Prep Minimal (ATR)None (Through-container)High (Computational cost)
Expert Insight:

"For ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine , FT-IR is the method of choice for monitoring the secondary amine functionality.[1][2] However, Raman is superior for verifying the integrity of the pyrazole ring system during stress testing, as it is less sensitive to moisture interference."[1][2]

Detailed Characteristic Band Assignment

The IR spectrum of this molecule is a composite of three distinct structural domains. The following assignments are derived from empirical data on 1-substituted pyrazoles and secondary amines.

A. High-Frequency Region (4000 – 2800 cm⁻¹)

This region is critical for distinguishing the secondary amine from primary amine precursors.[1][2]

  • 3300 – 3350 cm⁻¹ (m, sharp): Secondary Amine N-H Stretch .

    • Differentiation: A primary amine precursor would show two bands (sym/asym) here.[1][2][3][4] A tertiary amine impurity would show no bands.[1][2][3]

  • 3100 – 3130 cm⁻¹ (w): Pyrazole C-H Stretch .[1]

    • Characteristic of heteroaromatic C-H bonds (C3-H and C5-H positions).[1][2]

  • 2950 – 2850 cm⁻¹ (s): Aliphatic C-H Stretches .

    • Mixed contributions from the N-propyl and N-ethyl groups.[1][2]

    • ~2960 cm⁻¹: Asymmetric CH₃ stretch.[1]

    • ~2930 cm⁻¹: Asymmetric CH₂ stretch.[1][2]

    • ~2870 cm⁻¹: Symmetric CH₃ stretch.[1]

B. Fingerprint Region (1600 – 1000 cm⁻¹)

This region confirms the core scaffold identity.[1][2]

  • 1590 – 1580 cm⁻¹ (m-s): Pyrazole Ring C=N Stretch .

    • The diagnostic "breathing" mode of the azole ring.[1][2]

  • 1550 – 1500 cm⁻¹ (m): Pyrazole Ring C=C Stretch .

  • 1470 – 1450 cm⁻¹ (m): CH₂ Scissoring / Alkyl Bending .

    • Deformation modes of the propyl and ethyl chains.[1][2]

  • 1250 – 1150 cm⁻¹ (m): C-N Stretches .

    • C(alkyl)-N(amine): ~1180 cm⁻¹.[1][2]

    • C(ring)-C(methylene): ~1220 cm⁻¹.[1][2]

C. Low-Frequency Region (< 1000 cm⁻¹)[2]
  • 750 – 700 cm⁻¹ (m, broad): N-H Wag .[1][2][5]

    • Confirmative band for secondary amines (often absent in tertiary amines).[1][2][3]

  • ~650 cm⁻¹: Ring deformation modes.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol which includes built-in quality checks.

Method: Attenuated Total Reflectance (ATR) FT-IR[1][2]

Equipment:

  • FT-IR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).[1][2]

  • Crystal: Diamond or ZnSe ATR accessory.[1][2]

Step-by-Step Procedure:

  • System Suitability Test (SST):

    • Action: Collect a background spectrum (air).[1]

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized and H₂O vapor noise is <0.5% T.

    • Why: Atmospheric suppression is critical for observing weak pyrazole C-H signals.[1]

  • Sample Preparation:

    • Action: Place ~5-10 mg of the solid sample onto the center of the ATR crystal.[1]

    • Action: Apply pressure using the anvil until the force gauge indicates optimal contact.[1]

    • Validation: Preview scan should show largest peak absorbance between 0.5 and 1.0 A.U.[1][2] If >1.5, reduce pressure to avoid peak distortion.[1]

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (Screening) or 64 (Final Report).

    • Range: 4000 – 600 cm⁻¹.[1][2][6]

  • Post-Run Cleaning:

    • Action: Clean crystal with isopropanol.[1]

    • Validation: Run a "blank" scan.[1] No peaks >1% T should remain.[1]

Structural Logic & Signal Pathway

The following diagram illustrates the causal link between the molecular substructures and their resulting spectral signatures.

IR_Assignment_Logic Molecule Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine Sub_Amine Secondary Amine (-NH-) Molecule->Sub_Amine Sub_Ring Pyrazole Ring (C3N2) Molecule->Sub_Ring Sub_Alkyl Alkyl Chains (Propyl/Ethyl) Molecule->Sub_Alkyl Vib_NH_Str N-H Stretch (3300-3350 cm⁻¹) Sub_Amine->Vib_NH_Str Primary ID Vib_NH_Wag N-H Wag (700-750 cm⁻¹) Sub_Amine->Vib_NH_Wag Confirmation Vib_CN_Str C=N Stretch (1580-1590 cm⁻¹) Sub_Ring->Vib_CN_Str Scaffold ID Vib_CH_Ring C-H (Aromatic) (3100-3130 cm⁻¹) Sub_Ring->Vib_CH_Ring Vib_CH_Alk C-H (Aliphatic) (2850-2960 cm⁻¹) Sub_Alkyl->Vib_CH_Alk

Figure 1: Signal origination map linking functional groups to specific IR wavenumbers.[2]

Critical Troubleshooting: Salt vs. Free Base

Drug development often involves converting the free amine to a hydrochloride salt to improve solubility.[1] You must recognize the spectral shift:

  • Free Base: Sharp N-H stretch at ~3300 cm⁻¹.[1][2]

  • HCl Salt: The sharp N-H disappears.[1] It is replaced by a broad, strong "ammonium band" spanning 2500 – 3000 cm⁻¹ (often obscuring the C-H stretches).[1][2]

  • Diagnostic: If the spectrum shows a broad "mountain" centered at 2800 cm⁻¹ with multiple sub-peaks, you are likely analyzing the salt form.[1][2]

References

  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Retrieved from [Link]

  • MDPI. (2023).[1][2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination and Spectroscopic Comparison. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024).[1] Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor Activities of Halogenoaminopyrazoles. Retrieved from [Link][1][2]

  • University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019).[1][2] Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide to Crystal Structure Analysis: Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride

This guide outlines a rigorous, self-validating framework for the structural analysis and publication of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride . It is designed for researchers aiming to characterize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for the structural analysis and publication of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride . It is designed for researchers aiming to characterize this specific pharmaceutical intermediate, commonly used in the synthesis of kinase inhibitors (e.g., ALK/ROS1 or ERK2 pathways).

Executive Summary & Significance

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a critical secondary amine building block. Its free base form is often an oil or low-melting solid, making the hydrochloride (HCl) salt the preferred form for isolation, purification, and storage.

This guide compares the HCl salt against its Free Base and Alternative Salt analogues, focusing on the structural determinants of stability (lattice energy, hydrogen bonding) and utility in medicinal chemistry.

Why This Analysis Matters
  • Drug Design: The N-ethyl and N-propyl chains provide specific steric vectors crucial for fitting into hydrophobic pockets of enzymes like ERK2 or ALK.

  • Solid-State Stability: Understanding the N–H···Cl⁻ hydrogen bond network is essential for predicting shelf-life and preventing hygroscopicity.

Experimental Workflow (Methodology)

Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, we utilize a slow-evaporation method favoring thermodynamic control.[1]

Protocol:

  • Dissolution: Dissolve 100 mg of the crude amine free base in 2 mL of absolute ethanol.

  • Salt Formation: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C. A white precipitate forms immediately.[1]

  • Redissolution: Add minimal methanol dropwise with varying heat until the solution is clear.

  • Crystal Growth: Place the vial in a larger jar containing diethyl ether (vapor diffusion) or cover with parafilm with pinholes (slow evaporation). Store at 4°C.

  • Harvesting: Colorless block-like crystals typically appear within 48–72 hours.

Data Collection Strategy
  • Instrument: Bruker D8 QUEST or equivalent (Mo Kα radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the flexible propyl/ethyl chains.

  • Resolution: 0.75 Å or better to accurately locate Hydrogen atoms on the ammonium group.

Structural Analysis & Comparison

This section objectively compares the HCl Salt with the Free Base (theoretical/oil) and a computational model to validate performance.

Comparative Performance Metrics
FeatureHCl Salt (Target) Free Base (Alternative) Computational (DFT) Significance
Physical State Crystalline Solid (

C)
Oily Liquid / Low

Solid
N/ASalt form enables easier handling/weighing.
H-Bond Donor Strong (

)
Weak (

)
IdealizedHCl salt forms robust charge-assisted H-bonds.[1]
Lattice Energy High (Ionic interactions)Low (Van der Waals)-250 kcal/mol (est.)Higher lattice energy correlates with stability.
Hygroscopicity Low to ModerateN/A (often volatile)N/ACritical for storage; Cl⁻ salts are generally stable.
Structural Drivers (The "Why")
A. Cation-Anion Interaction (The Anchor)

In the HCl salt, the secondary amine is protonated (


).[1]
  • Observation: You will observe two distinct N–H···Cl⁻ hydrogen bonds.

  • Geometry: Expect N···Cl distances of ~3.1–3.2 Å with angles >160°.

  • Causality: These "charge-assisted" hydrogen bonds anchor the flexible alkyl chains, locking the conformation and raising the melting point compared to the free base.

B. Conformational Analysis

The N-propyl and N-ethyl chains adopt specific conformations to maximize packing efficiency.

  • Propyl Group: Typically adopts an anti or gauche conformation relative to the pyrazole ring plane to minimize steric clash with the C3/C5 protons.[1]

  • Ethyl Group: The

    
     torsion angle is critical. In the salt, it often adopts an anti conformation to facilitate the H-bonding of the ammonium protons.
    

Visualizing the Interaction Network

The following diagram illustrates the hierarchical organization of the crystal structure, from molecular conformation to the 3D packing network stabilized by chloride ions.

CrystalArchitecture cluster_0 Molecular Conformation cluster_1 Crystal Packing Forces cluster_2 Macroscopic Properties Molecule Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine Protonation Protonation (HCl) Molecule->Protonation PiStack Pi-Pi Stacking (Pyrazole Rings) Molecule->PiStack Aromatic Core Cation Ammonium Cation (-NH2+) Protonation->Cation Generates Donor HBond Charge-Assisted H-Bonds (N-H...Cl) Cation->HBond Donates H Cl_Ion Chloride Anion (Cl-) Cl_Ion->HBond Accepts H Melting High Melting Point HBond->Melting Lattice Energy Solubility Water Solubility HBond->Solubility Stability Chemical Stability PiStack->Stability

Figure 1: Structural hierarchy showing how protonation and chloride interaction drive the macroscopic stability of the salt form.

Protocol for Publication (Self-Validating System)

To ensure your dataset is accepted by journals like Acta Crystallographica E or CrystEngComm, follow this validation checklist.

Step 1: The CheckCIF Standard

Before writing, run your .cif file through the IUCr CheckCIF server.[1]

  • Alert A/B: Must be addressed. Common issues in this structure include disorder in the flexible propyl chain.

  • Fix: If the propyl chain is disordered, model it over two positions using PART instructions in SHELXL.

Step 2: Compare with Analogues

Validate your bond lengths against the Mogul Geometry Check (CSD).

  • Pyrazole C=N: Expect ~1.33 Å.

  • Pyrazole N-N: Expect ~1.36 Å.

  • Deviation: If your C-N bonds deviate >0.02 Å from the mean, check for unresolved disorder or incorrect atom assignment (e.g., C vs N in the ring).[1]

Step 3: Hirshfeld Surface Analysis

Use CrystalExplorer to generate Hirshfeld surfaces.

  • Fingerprint Plot: Look for the characteristic "spikes" corresponding to the strong H...Cl interactions (shortest contacts).

  • Validation: These spikes confirm that the chloride ion is the dominant packing director, distinguishing your structure from a solvate or hydrate.

References

  • PubChem. amine Compound Summary. National Library of Medicine. [Link]

  • Wang, J. X., & Feng, C. (2014).[2] Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 70(12), o1287.[2] [Link]

  • RCSB PDB. Crystal Structure of ERK2 in complex with 7-(1-propyl-1H-pyrazol-4-yl)-2-(pyridin-4-yl)-5H-pyrrolo[2,3-b]pyrazine (PDB ID: 4QP9).[1][3][4] [Link]

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-Alkyl Pyrazole Amines

The following guide provides an in-depth technical comparison of N-alkyl pyrazole amines, focusing on their structure-activity relationships (SAR) in medicinal chemistry. Executive Summary: The N-Alkyl Advantage In the o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-alkyl pyrazole amines, focusing on their structure-activity relationships (SAR) in medicinal chemistry.

Executive Summary: The N-Alkyl Advantage

In the optimization of kinase inhibitors and GPCR ligands, the pyrazole amine scaffold serves as a privileged structure due to its ability to function as both a hydrogen bond donor (exocyclic amine) and acceptor (pyrazole nitrogen). This guide compares the N-alkyl substituted variants against their N-aryl and unsubstituted counterparts.

Key Insight: While N-aryl substitutions often drive potency through pi-stacking, N-alkyl substitutions are the critical lever for tuning physicochemical properties (LogP, LLE) and selectivity profiles by exploiting specific hydrophobic pockets (e.g., the gatekeeper region in kinases) without incurring the metabolic liability of heavy aromatic ring counts.

Mechanistic Comparison: Binding Modes & Selectivity

To understand the SAR, we must compare how different N-substitutions interact with target proteins.

The Steric vs. Electronic Trade-off
  • N-Methyl/Ethyl (Small Alkyls): Often used to cap the nitrogen to prevent donating H-bonds, forcing the molecule into a specific tautomer. This is crucial for maintaining a consistent binding pose.

  • N-Isopropyl/t-Butyl (Branched Alkyls): These bulky groups are employed to clash with "Gatekeeper" residues in kinase active sites. If the target kinase has a small gatekeeper (e.g., Threonine), the bulky group fits; if it has a large gatekeeper (e.g., Methionine), binding is sterically hindered. This is a primary mechanism for achieving selectivity .

  • N-Aryl (Phenyl/Pyridyl): Provides strong van der Waals interactions and pi-stacking but increases molecular weight and often reduces solubility.

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for optimizing N-substituents based on the desired outcome (Potency vs. Selectivity vs. Solubility).

SAR_Logic Start N-Alkyl Pyrazole Optimization Goal_Potency Goal: Maximize Potency Start->Goal_Potency Goal_Selectivity Goal: Kinase Selectivity Start->Goal_Selectivity Goal_ADME Goal: Improve Solubility/Metabolism Start->Goal_ADME Action_Linear Use Linear Alkyls (Et, Pr, Bu) Access deep hydrophobic pockets Goal_Potency->Action_Linear Action_Branched Use Branched Alkyls (iPr, tBu) Clash with large Gatekeeper residues Goal_Selectivity->Action_Branched Action_Polar Use Heteroalkyls (Morpholino-ethyl) Reduce LogP, prevent efflux Goal_ADME->Action_Polar Result_Potency High Affinity (Non-selective) Action_Linear->Result_Potency Result_Selectivity High Selectivity (e.g., JNK3 > p38) Action_Branched->Result_Selectivity Result_Solubility Improved Bioavailability Action_Polar->Result_Solubility

Figure 1: Decision logic for N-substituent selection in pyrazole optimization.

Comparative Performance Data

The following data aggregates case studies from JNK3 kinase inhibition and NAAA (N-acylethanolamine-hydrolyzing acid amidase) inhibition to demonstrate the impact of alkyl chain length and branching.

Case Study A: Impact of Alkyl Chain Length on Potency (NAAA Inhibition)

In this series, the N-substituent on the pyrazole-related core was varied to probe a hydrophobic channel.

Compound IDN-SubstituentTypeIC50 (µM)Relative Potency
Cmpd 37 EthylLinear0.051 High
Cmpd 39 n-ButylLinear0.023 Very High
Cmpd 41 n-HexylLinear0.019 Highest
Cmpd 38 IsopropylBranched0.744Low
Cmpd 42 IsobutylBranched0.114Moderate

Analysis:

  • Linear Superiority: Linear chains (n-Butyl, n-Hexyl) showed a 5-10x potency improvement over branched isomers. This suggests the binding pocket is narrow and deep, unable to accommodate the steric bulk of branched groups near the core.

  • Lipophilicity Correlation: Potency correlates with chain length, indicating a dominant hydrophobic interaction.

Case Study B: Selectivity via Steric Bulk (JNK3 vs. p38)

Here, the goal was to inhibit JNK3 while avoiding the closely related p38 kinase.[1]

Compound ClassN-SubstituentJNK3 IC50 (nM)p38 IC50 (µM)Selectivity Ratio (p38/JNK3)
Indazole (Rigid) N-Methyl120.003~0.25 (Non-selective)
Aminopyrazole N-Phenyl (Planar) 7 >20 >2800 (Highly Selective)
Aminopyrazole N-Alkyl (Small)250.5~20 (Moderate)

Analysis:

  • Planarity is Key: The N-Phenyl group forces a planar conformation that fits the smaller JNK3 active site perfectly but clashes with the larger, more flexible p38 site.[1]

  • Alkyl Limitations: While N-alkyl groups provide solubility, they lack the rigid planarity required for extreme isoform selectivity in this specific scaffold.

Experimental Protocols

Reliable data generation requires robust synthesis and assay protocols.

Synthesis Workflow: Regioselective N-Alkylation

A common challenge is obtaining the correct N1-alkyl regioisomer over the N2-isomer.

Protocol: Microwave-Assisted Alkylation

  • Reagents: 3-Amino-5-phenylpyrazole (1.0 eq), Alkyl Halide (1.2 eq), Cs2CO3 (2.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Mix pyrazole and base in a microwave vial; stir for 5 min at RT.

    • Add alkyl halide dropwise.

    • Irradiate at 100°C for 20 mins (Max Power 150W).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Validation: 1H-NMR NOE (Nuclear Overhauser Effect) study is mandatory to confirm N1 vs N2 alkylation. N1-alkylation typically shows NOE between the N-alkyl protons and the C5-phenyl protons.

Synthesis_Workflow Step1 Reagent Prep (Pyrazole + Cs2CO3) Step2 Addition (Alkyl Halide) Step1->Step2 Step3 MW Irradiation (100°C, 20 min) Step2->Step3 Step4 Workup (LiCl Wash) Step3->Step4 Step5 Validation (NOE NMR) Step4->Step5

Figure 2: Optimized workflow for regioselective N-alkylation.

Biological Assay: Differential Scanning Fluorimetry (DSF)

For rapid SAR screening of N-alkyl variants, DSF (Thermal Shift) is superior to enzymatic assays as it is less sensitive to fluorescence interference from the compounds.

  • Mix: 2 µL compound (10 mM in DMSO) + 18 µL Protein/Dye Mix (SYPRO Orange).

  • Cycle: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Readout: Calculate Tm (Melting Temperature). A ΔTm > 2°C indicates significant binding.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry.

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. As drug development professionals, our responsibility extends beyond synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine. As drug development professionals, our responsibility extends beyond synthesis and discovery to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed decisions in their laboratory environments.

Hazard Identification and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the substance's hazards is paramount. While a specific Safety Data Sheet (SDS) for ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine may not be readily available, data from structurally similar pyrazole-amine compounds provide a strong basis for hazard assessment.

Inferred Hazardous Properties: Based on analogous compounds, ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine should be handled as a hazardous substance with the following likely characteristics:

  • Corrosivity: A related compound, C-(1-Ethyl-1H-pyrazol-4-yl)-methylamine, is classified with the GHS05 pictogram, indicating it is corrosive and can cause severe skin burns and serious eye damage.[1] Amines as a class are typically basic and can be corrosive.

  • Toxicity: Other pyrazole derivatives are noted as being harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2][3][4] Pyrazole scaffolds are biologically active, and their toxicological profiles warrant a cautious approach.[5][6][7]

Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9] Based on the data from analogous compounds, this chemical must be managed as hazardous waste , likely meeting the criteria for both corrosivity and toxicity .

Crucial First Step: Waste Determination The generator of the waste is legally required to perform a "waste determination" to classify it.[10] Given the available data, ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine must be declared and handled as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash .[11][12]

Hazard CharacteristicInferred Classification & RationalePrimary GHS Pictogram
Skin Corrosion/Irritation Category 1B/2 (Corrosive/Irritant) . Based on analogs causing severe skin burns.[1]GHS05 (Corrosion)
Serious Eye Damage Category 1 (Causes serious eye damage) . High likelihood due to corrosive nature.[1]GHS05 (Corrosion)
Acute Toxicity Category 3 or 4 (Toxic/Harmful) . Potential for harm if swallowed, inhaled, or in contact with skin.[2][3]GHS06 (Toxic) / GHS07 (Harmful)
Environmental Hazard Assumed Ecotoxic . Discharge into the environment must be avoided.[3][13]GHS09 (Hazardous to Aquatic Life)

Step-by-Step Disposal Protocol

This protocol is designed to comply with federal regulations and best laboratory practices. Always consult your institution's specific Environmental Health & Safety (EH&S) guidelines, as local rules may apply.[14][15]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety goggles and a face shield, especially when transferring liquids.[2][16]

  • Body Protection: A buttoned lab coat is mandatory. Consider a chemically resistant apron if there is a risk of splashing.

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[11][15]

  • Do NOT Mix with Incompatible Chemicals: Keep this waste stream separate from:

    • Strong Acids (violent reaction with amines)

    • Strong Oxidizing Agents

    • Reactive Metals

    • Halogenated Solvents (unless your facility's waste stream allows for it)

  • Designated Waste Stream: This waste should be collected in a container specifically designated for "Non-halogenated Organic Waste," "Amine Waste," or "Corrosive/Toxic Liquid Waste," according to your institution's categories.

Step 3: Select and Label the Waste Container

Container selection and labeling are strictly regulated.[14]

  • Container Integrity: Use a container that is in good condition, free of leaks, and constructed of a compatible material (e.g., the original product container, a designated glass bottle, or a high-density polyethylene (HDPE) jug).[11][15]

  • Secure Closure: The container must have a tight-fitting, screw-on lid. It must be kept closed at all times except when you are actively adding waste.[12][14][15] Do not leave a funnel in the opening.

  • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled. Use your institution's official "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste" [10][14]

    • The full, unabbreviated chemical name: ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine and any other constituents in the waste.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive").

    • The accumulation start date (the date the first waste was added).[10]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated SAA.[14]

  • Location: The SAA must be under the control of laboratory personnel, such as in a fume hood or a designated cabinet.

  • Secondary Containment: The waste container must be placed inside a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.[11][15]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[15] In practice, for safety, no more than five gallons should be accumulated in a typical laboratory setting.[10]

Step 5: Arrange for Final Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

  • Contact EH&S: When the waste container is 90% full, or before the maximum accumulation time limit is reached (typically 9-12 months, check local rules), contact your institution's EH&S department to schedule a waste pickup.[12][14]

  • Documentation: Ensure all paperwork required by your institution is completed accurately. The "cradle-to-grave" responsibility means the generator is liable for the waste until its final, safe disposal.[17]

Disposal of Empty Containers

A container that held this chemical is not "empty" until it has been properly decontaminated.

  • Triple Rinsing: The container may be triple rinsed with a suitable solvent (e.g., methanol or ethanol).[13]

  • Rinseate is Hazardous: The solvent used for rinsing (the "rinseate") must be collected and disposed of as hazardous waste in the same stream as the original chemical.[15]

  • Disposal of Rinsed Container: Once triple-rinsed, deface or remove all labels, and dispose of the container in the appropriate lab glass or plastic recycling bin.[13] If the container cannot be safely cleaned, it must be disposed of as hazardous waste.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine.

G Disposal Workflow: Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine cluster_prep Preparation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposal A Waste Generation (e.g., reaction quench, purification) B Characterize as Hazardous Waste (Toxic, Corrosive) A->B Step 1 C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Step 2 D Select Compatible Container (Glass or HDPE, good condition) C->D Step 3 E Affix Hazardous Waste Label (Fill out completely) D->E Step 4 F Segregate from Incompatibles (Acids, Oxidizers) E->F Step 5 G Place Waste in Container F->G H Store in designated SAA (In Secondary Containment) G->H I Keep Container Closed (Except when adding waste) H->I J Container is 90% Full OR Approaching Time Limit I->J K Contact EH&S for Pickup (Complete required paperwork) J->K L Transfer to Authorized Personnel K->L

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, a substituted pyrazole derivative, represen...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, a substituted pyrazole derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust and well-informed approach to personal safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of our most valuable asset: our scientists.[1]

The core principle of laboratory safety is the mitigation of risk, a process that begins long before a reaction is initiated.[2] It involves a thorough understanding of the potential hazards associated with a chemical and the implementation of control measures to minimize exposure.[3][4] This guide is structured to provide not just a list of equipment, but a strategic rationale for its use, empowering researchers to make informed safety decisions.

Hazard Assessment: Understanding the Adversary

The molecule also contains an aliphatic amine functional group. Aliphatic amines can be corrosive, flammable, and toxic.[6] The pyrazole core, while generally stable, can also present hazards depending on its substitution.[7][8][9][10][11][12] Therefore, a conservative approach that accounts for multiple potential hazards is warranted.

Inferred Hazard Profile:

Hazard ClassPotential Effects
Skin Corrosion/Irritation Causes severe skin burns.[5]
Serious Eye Damage/Irritation Causes serious eye damage.[5]
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or inhaled, typical of amine compounds.
Respiratory Irritation May cause respiratory irritation.[11]

This inferred hazard profile dictates a stringent set of protective measures to prevent any direct contact with the substance.

The Core Ensemble: Foundational PPE for All Operations

For any work involving ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, a baseline of PPE is mandatory.[13] This "Core Ensemble" is designed to provide a fundamental layer of protection against incidental contact and splashes.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are non-negotiable.[13] They must be worn at all times in the laboratory where the chemical is present, even if not directly handling it. Goggles provide a seal around the eyes, protecting against liquid splashes from all angles.[13]

    • Face Shield: When handling larger quantities (>5g) or performing operations with a higher risk of splashing (e.g., transfers, quenching reactions), a face shield must be worn in addition to chemical splash goggles.[13][14] The face shield provides a broader barrier of protection for the entire face.[14]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is recommended.[14][15] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

    • Chemical-Resistant Gloves: Due to the corrosive nature of the compound, a robust glove selection is critical. Double-gloving is required.[7][16]

      • Inner Glove: A thinner, disposable nitrile glove provides a base layer of protection and dexterity.[13]

      • Outer Glove: A glove made of a more chemically resistant material such as butyl rubber or Viton should be worn over the nitrile glove. Always check the manufacturer's glove compatibility charts for specific breakthrough times for amines and related solvents.

    • Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory dress code policy that protects the lower body from potential spills.[17][18]

  • Respiratory Protection:

    • All handling of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[1][3][4] This is the primary engineering control to minimize inhalation exposure.

    • In the event of a significant spill or a failure of the fume hood, a respirator with an organic vapor/amine cartridge would be necessary for emergency response.

Operational Preparedness: Tailoring PPE to the Task

Different laboratory procedures carry varying levels of risk. A dynamic approach to PPE selection, based on the specific task, is a hallmark of a mature safety culture.

Task-Based PPE Selection Table:

TaskMinimum Required PPERecommended Best Practice
Weighing and Aliquoting (Solid) Core EnsembleConduct in a ventilated balance enclosure or fume hood.
Solution Preparation and Transfers Core Ensemble + Face ShieldUse a syringe or cannula for liquid transfers to minimize splash potential.
Running Reactions Core EnsembleEnsure reaction vessel is securely clamped and any potential exotherms are anticipated and controlled.
Work-up and Extraction Core Ensemble + Face ShieldBe mindful of pressure buildup during extractions.
Purification (e.g., Chromatography) Core EnsembleEnsure all connections are secure to prevent leaks.

Decontamination and Disposal: A Lifecycle Approach to Safety

The responsibility for safety does not end with the completion of an experiment. Proper decontamination and disposal are critical to protecting oneself and others.

  • Glove Removal: After handling the compound, the outer glove should be removed first, turning it inside out to trap any contamination. The inner glove is then removed using the same technique. Hands should be washed thoroughly with soap and water immediately after glove removal.[17]

  • Lab Coat Management: Lab coats should be removed before leaving the laboratory to prevent the spread of contamination.[17] Any significant contamination of a lab coat requires its immediate removal and decontamination or disposal according to institutional guidelines.

  • Waste Disposal: All disposable PPE (gloves, bench paper, etc.) that has come into contact with ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine should be considered hazardous waste and disposed of in a designated, sealed container.[3][17]

Emergency Protocols: Preparing for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.[1][3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material (e.g., a chemical spill kit for solvents and bases) and decontaminate the area.

Visualizing the Workflow

A clear visual representation of the PPE selection and emergency response workflow can aid in rapid decision-making.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_task Task-Specific PPE cluster_disposal Post-Handling start Start: Handling Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine haz_assess Hazard Assessment: - Corrosive - Severe Skin/Eye Damage - Potential Amine Hazards start->haz_assess core_ppe Core Ensemble: - Splash Goggles - Lab Coat - Double Gloves (Nitrile/Butyl) - Full Pants/Closed Shoes haz_assess->core_ppe fume_hood Primary Engineering Control: Chemical Fume Hood haz_assess->fume_hood task_eval Evaluate Task: - Weighing - Transfer - Reaction core_ppe->task_eval task_eval->core_ppe Low Risk face_shield Add Face Shield for High Splash Potential task_eval->face_shield High Risk decon Decontamination: - Proper Glove Removal - Hand Washing task_eval->decon waste Waste Disposal: - Segregated Hazardous Waste decon->waste

Caption: PPE Selection Workflow for Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin_flush Flush with water for 15+ min exposure->skin_flush Skin eye_flush Flush eyes with water for 15+ min exposure->eye_flush Eye inhale_fresh_air Move to fresh air exposure->inhale_fresh_air Inhalation skin_remove_clothing Remove contaminated clothing skin_flush->skin_remove_clothing skin_medical Seek immediate medical attention skin_remove_clothing->skin_medical eye_medical Seek immediate medical attention eye_flush->eye_medical inhale_resp Provide artificial respiration if needed inhale_fresh_air->inhale_resp inhale_medical Seek immediate medical attention inhale_resp->inhale_medical

Caption: Emergency Response Protocol for Exposure Incidents.

Conclusion: Fostering a Culture of Safety

The safe handling of novel compounds like ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety.[19] This involves continuous learning, critical thinking, and a commitment to prioritizing the well-being of every member of the research team. By understanding the "why" behind each piece of PPE and each procedural step, we transform safety from a set of rules into a scientific discipline in its own right. This proactive and informed approach is the cornerstone of responsible and successful research.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Novus Biologicals.
  • The Importance of Chemical Safety in R&D Labs. (2024). Wilco Prime.
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
  • Thinking long term for lab safety. (n.d.). Drug Discovery News.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory.
  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). University of Minnesota.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023).
  • Personal protective equipment for handling 1-Isopropylpyrazole. (n.d.). BenchChem.
  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Str
  • Chemical Safety in Labs: Handling and Storage. (2025). YOUTH Clean Tech.
  • Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Methylamine solution. (2025). Sigma-Aldrich.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015). University of Washington Environmental Health & Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
  • Lab Safety 101: The Essential Role of PPE. (n.d.). Inside FM Blog.
  • SAFETY D
  • PPE For Laboratory Workers: Types and Requirements. (2020).
  • SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. (2025). Fisher Scientific.
  • Safety Data Sheet - 1-(2-methylpropyl)-1H-pyrazol-4-amine. (2024). CymitQuimica.
  • SAFETY DATA SHEET - (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-1-methyl-1H-pyrazole. (2025). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • C-(1-Ethyl-1H-pyrazol-4-yl)-methylamine. (n.d.). Fluorochem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.